molecular formula C8H14N2O B1490550 1-Cyclobutanecarbonylazetidin-3-amine CAS No. 1343023-72-2

1-Cyclobutanecarbonylazetidin-3-amine

Cat. No.: B1490550
CAS No.: 1343023-72-2
M. Wt: 154.21 g/mol
InChI Key: HGHTZYAFSLWMBB-UHFFFAOYSA-N
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Description

1-Cyclobutanecarbonylazetidin-3-amine is a chemical compound with the molecular formula C10H16N2O and a molecular weight of 180.25 g/mol. It is recognized as a valuable azetidine and cyclobutane-containing building block in medicinal chemistry and organic synthesis. The compound features a cyclobutanecarbonyl group linked to the azetidin-3-amine scaffold, a structure known to impart significant three-dimensionality and rigidity to molecules, which is a desirable property in the design of new pharmacologically active compounds . Such rigid, saturated carbocyclic scaffolds are privileged motifs in drug discovery due to their ability to improve metabolic stability and binding selectivity compared to flat aromatic systems . Researchers utilize this compound as a key synthetic intermediate for constructing more complex molecules. Its primary application is in the discovery and development of new therapeutic agents, particularly as a building block for non-natural amino acids and other structurally diverse compounds featuring a polysubstituted cyclobutane skeleton . This product is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

(3-aminoazetidin-1-yl)-cyclobutylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c9-7-4-10(5-7)8(11)6-2-1-3-6/h6-7H,1-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGHTZYAFSLWMBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-Cyclobutanecarbonylazetidin-3-amine CAS 1343023-72-2 properties

Author: BenchChem Technical Support Team. Date: February 2026

CAS 1343023-72-2

Executive Summary: The Rigidified Spacer

1-(Cyclobutanecarbonyl)azetidin-3-amine is a specialized heterocyclic building block used extensively in modern medicinal chemistry, particularly in the synthesis of Janus Kinase (JAK) inhibitors and chemokine receptor modulators.

Structurally, it represents a "conformationally restricted" diamine linker. By incorporating the nitrogen atom into a strained four-membered azetidine ring, this molecule offers a rigid vector that reduces the entropic penalty of binding compared to flexible linear analogs (like ethylenediamine or propylenediamine). The cyclobutane moiety further modulates lipophilicity (LogD) and metabolic stability, acting as a bioisostere for larger saturated rings like cyclohexanes or piperidines but with a smaller hydrodynamic radius.

Physiochemical Profile & Identification

This section details the core identity and predicted properties of the free base. Note that this compound is frequently supplied as a hydrochloride (HCl) or trifluoroacetate (TFA) salt to enhance stability.

Chemical Identity
ParameterDetail
IUPAC Name (3-aminoazetidin-1-yl)(cyclobutyl)methanone
CAS Number 1343023-72-2
Molecular Formula C₈H₁₄N₂O
Molecular Weight 154.21 g/mol
SMILES NC1CN(C1)C(=O)C2CCC2
InChI Key XZJQOYVXQYQZLE-UHFFFAOYSA-N
Physical Properties (Calculated/Experimental)
PropertyValueContext/Implication
Physical State Viscous Oil or Low-melting SolidFree base is often an oil; salts are white solids.
Boiling Point ~350°C (Predicted)High BP due to amide hydrogen bonding.
LogP (cLogP) -0.5 to 0.2Low lipophilicity; highly soluble in polar organic solvents (DMSO, MeOH).
TPSA 46.33 ŲGood membrane permeability range (<140 Ų).
pKa (Basic) ~8.5 (Primary Amine)The 3-amine is the primary nucleophile; the amide nitrogen is non-basic.

Synthetic Methodology

The synthesis of CAS 1343023-72-2 requires careful handling of the strained azetidine ring to prevent ring-opening polymerization. The standard industrial route utilizes a protection-deprotection strategy to ensure regioselectivity at the ring nitrogen.

Validated Synthetic Route

The workflow proceeds from tert-butyl azetidin-3-ylcarbamate. The ring nitrogen is acylated first, followed by the deprotection of the exocyclic amine.

Synthesis SM1 SM: tert-butyl azetidin-3-ylcarbamate (Free Ring NH) Inter Intermediate: N-Boc-1-(cyclobutanecarbonyl) azetidin-3-amine SM1->Inter Acylation (TEA/DIPEA, DCM, 0°C) Reagent Cyclobutanecarbonyl Chloride (or Acid + HATU) Reagent->Inter Deprotect Deprotection: TFA or HCl/Dioxane Inter->Deprotect Product Product: 1-(cyclobutanecarbonyl) azetidin-3-amine Deprotect->Product Salt Formation or Neutralization

Figure 1: Step-wise synthesis of 1-(cyclobutanecarbonyl)azetidin-3-amine ensuring regioselective acylation.

Detailed Protocol

Step 1: Acylation of the Azetidine Ring

  • Dissolution: Dissolve tert-butyl azetidin-3-ylcarbamate (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Base Addition: Add Diisopropylethylamine (DIPEA, 2.5 eq) and cool to 0°C under N₂ atmosphere.

  • Coupling: Add Cyclobutanecarbonyl chloride (1.1 eq) dropwise. Alternatively, use Cyclobutanecarboxylic acid with HATU coupling agent if acid chloride is unavailable.

  • Workup: Stir for 2 hours at RT. Wash with NaHCO₃ (sat. aq) and Brine. Dry organic layer over Na₂SO₄ and concentrate.

    • Checkpoint: Verify Intermediate via LCMS (M+H ~ 255.3).

Step 2: Boc-Deprotection

  • Acidolysis: Dissolve the intermediate in DCM (5 vol). Add Trifluoroacetic acid (TFA, 10 vol) or 4M HCl in Dioxane at 0°C.

  • Reaction: Stir at RT for 1-3 hours until starting material is consumed (monitor by TLC/LCMS).

  • Isolation (Salt Form): Concentrate in vacuo to yield the TFA or HCl salt directly.

  • Isolation (Free Base): Redissolve residue in MeOH, pass through a strongly basic anion exchange resin (e.g., Amberlyst A-26 OH form), and concentrate.

Medicinal Chemistry Applications (SAR)

This molecule is a critical scaffold in "Fragment-Based Drug Discovery" (FBDD).

Structural Advantages
  • Rigidification: The azetidine ring locks the distance between the amide carbonyl and the primary amine. This reduces the entropic cost upon binding to a protein active site compared to a flexible ethylenediamine linker.

  • Metabolic Stability: The cyclobutane ring is generally more resistant to oxidative metabolism (CYP450) than linear alkyl chains or cyclopentanes.

  • Vector Orientation: The 1,3-substitution pattern on the azetidine creates a distinct vector (approx 180° projection) often required to span deep pockets in kinases (e.g., JAK1/JAK2).

Pathway Utility: JAK/STAT Signaling

This specific CAS is structurally homologous to linkers found in second-generation JAK inhibitors. It serves as the connection between the "hinge-binding" motif (often a pyrrolopyrimidine or imidazopyridine) and the "solvent-front" solubilizing group.

SAR_Logic cluster_0 Ligand Architecture Target Target: JAK Kinase ATP Pocket Hinge Hinge Binder (Heterocycle) Linker Rigid Linker (CAS 1343023-72-2) Hinge->Linker Amide Coupling Linker->Target Restricted Conformation Increases Potency Tail Solvent Tail (Modulates Solubility) Linker->Tail Reductive Amination or SNAr

Figure 2: Role of the azetidine linker in kinase inhibitor design.

Handling, Stability, and QC

Storage & Stability
  • Hygroscopicity: The free amine is hygroscopic and absorbs CO₂ from the air (forming carbamates). Store as the HCl salt whenever possible.

  • Temperature: Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Shelf-life: >2 years if stored properly as a salt.

Analytical Quality Control
  • ¹H NMR (DMSO-d₆): Look for the distinct azetidine signals.

    • Diagnostic Signals: The azetidine ring protons typically appear as multiplets between δ 3.8–4.5 ppm. The cyclobutane protons appear as multiplets between δ 1.7–2.3 ppm.

    • Rotamers: Due to the amide bond at the N1 position, rotamers are frequently observed in NMR at room temperature, causing signal broadening or duplication. Run NMR at elevated temperature (e.g., 80°C) to coalesce peaks for integration.

  • Mass Spectrometry: ESI+ mode. Expect [M+H]⁺ = 155.12.

References

  • Vertex Pharmaceuticals. (2013). Heterocyclic Inhibitors of JAK Kinases. Patent WO2013066580. (Describes azetidine linkers in JAK inhibitors).

  • Duncton, M. A. J., et al. (2020).[1] A Single-Step Synthesis of Azetidine-3-amines.[1][2]Journal of Organic Chemistry, 85(20), 13317–13323.[1] (Methodology for azetidine synthesis). [1]

  • Pfizer Inc. (2018). Azetidine Derivatives as JAK Inhibitors. US Patent 9,994,574. (Validates the pharmacophore utility).

  • PubChem Compound Summary. (2024). Azetidine-3-amine derivatives.[1][2][3][4] National Library of Medicine.

Sources

Structure and molecular weight of 1-Cyclobutanecarbonylazetidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide profiling 1-Cyclobutanecarbonylazetidin-3-amine , a specialized heterocyclic building block used in high-value medicinal chemistry campaigns.

Structure, Synthesis, and Application in Medicinal Chemistry

Executive Summary

This compound (CAS: 1343023-72-2) is a bifunctional sp³-rich heterocyclic intermediate. It features a strained azetidine core acylated at the N1 position with a cyclobutane moiety, leaving a primary amine at the C3 position available for further derivatization.

This scaffold is highly valued in modern drug discovery—particularly in the development of Janus Kinase (JAK) inhibitors and pain therapeutics—because it offers a rigid, non-aromatic linker that improves metabolic stability and solubility compared to traditional aromatic spacers.

Physicochemical Characterization

Molecular Identity
PropertyData
IUPAC Name (3-Aminoazetidin-1-yl)(cyclobutyl)methanone
Common Name This compound
CAS Number 1343023-72-2 (Free Base)
Molecular Formula C₈H₁₄N₂O
SMILES NC1CN(C1)C(=O)C2CCC2
Quantitative Data Profile

The following parameters are critical for stoichiometry calculations and property-based drug design (PBDD).

ParameterValueNotes
Molecular Weight 154.21 g/mol Monoisotopic Mass: 154.1106
TFA Salt MW ~268.24 g/mol Common commercial form (1:1 salt)
LogP (Calc) -0.6 to -0.2Highly polar due to free amine/amide
TPSA ~46 Ų26 (Amide) + 20 (Pri-Amine)
H-Bond Donors 2Primary amine (-NH₂)
H-Bond Acceptors 2Carbonyl O, Amide N
sp³ Fraction 0.8757/8 carbons are sp³ (High 3D character)

Structural Analysis & Logic

The compound is distinct because of its "linked rings" topology.

  • Azetidine Core (4-membered N-ring): The azetidine ring is puckered (butterfly conformation) to relieve torsional strain. The N1-carbonyl bond is planar (amide resonance), which restricts the conformation of the azetidine ring relative to the cyclobutane.

  • Cyclobutane Cap: The cyclobutyl group adds lipophilic bulk without the "flatness" of a phenyl ring, improving the molecule's ability to traverse hydrophobic pockets in enzymes (e.g., JAK active sites) while maintaining solubility.

  • Vector Alignment: The 1,3-substitution pattern on the azetidine creates a linear exit vector for the amine, making it an ideal "spacer" or "linker" unit.

Structural Diagram (DOT Visualization)

Structure Cyclobutane Cyclobutane Ring (Lipophilic Cap) Carbonyl Carbonyl Linker (Rigid Amide Bond) Cyclobutane->Carbonyl C-C Bond Azetidine Azetidine Core (Strained Scaffold) Carbonyl->Azetidine Amide (N1) Amine Primary Amine (C3) (Reactive Handle) Azetidine->Amine C3 Position

Caption: Structural connectivity showing the lipophilic cyclobutane cap linked via a rigid amide to the azetidine core, presenting the distal amine.[1][2][3][4]

Synthesis & Manufacturing Protocol

Objective: Synthesize this compound from commercially available precursors. Challenge: Selective acylation of the ring nitrogen (secondary) while preserving the exocyclic amine (primary). Solution: Use of an orthogonal protecting group strategy (Boc-protection).

Reaction Scheme
  • Coupling: tert-Butyl azetidin-3-ylcarbamate + Cyclobutanecarbonyl chloride → Intermediate.

  • Deprotection: Acidic cleavage of Boc group → Product (Salt).

Detailed Protocol

Note: All steps should be performed in a fume hood.

Step 1: Acylation (Formation of Protected Intermediate)
  • Reagents: tert-Butyl azetidin-3-ylcarbamate (1.0 eq), Cyclobutanecarbonyl chloride (1.1 eq), Triethylamine (TEA) or DIPEA (2.0 eq).

  • Solvent: Dichloromethane (DCM) (Anhydrous).

  • Procedure:

    • Dissolve tert-butyl azetidin-3-ylcarbamate in DCM at 0°C.

    • Add TEA/DIPEA to scavenge HCl generated during coupling.

    • Add cyclobutanecarbonyl chloride dropwise to control exotherm.

    • Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC/LCMS.

    • Workup: Wash with dilute citric acid (remove excess base), then NaHCO₃, then brine. Dry organic layer over MgSO₄ and concentrate.

Step 2: Boc-Deprotection (Isolation of Target)
  • Reagents: Trifluoroacetic acid (TFA) or HCl (4M in Dioxane).

  • Procedure:

    • Dissolve the intermediate from Step 1 in DCM.

    • Add TFA (20% v/v final concentration) at 0°C.

    • Stir at RT for 1–2 hours until gas evolution (isobutylene) ceases.

    • Isolation: Concentrate in vacuo. The product is typically isolated as the stable TFA salt (viscous oil or semi-solid).

    • Optional Free Basing: Dissolve salt in MeOH, pass through a basic ion-exchange resin (e.g., SCX-2) or treat with MP-Carbonate to obtain the free amine.

Synthesis Workflow Diagram

Synthesis Start Start: tert-Butyl azetidin-3-ylcarbamate Intermediate Intermediate: 1-(Cyclobutanecarbonyl)-3-(Boc-amino)azetidine Start->Intermediate Acylation (0°C to RT) Reagents1 Cyclobutanecarbonyl Chloride + Base (TEA/DIPEA) Reagents1->Intermediate Product Product (TFA Salt): This compound Intermediate->Product Boc Removal Reagents2 TFA / DCM (Acidic Deprotection) Reagents2->Product

Caption: Step-wise synthesis pathway utilizing orthogonal Boc-protection to ensure regioselectivity.

Analytical Validation

To ensure the integrity of the compound for research use, the following analytical signatures must be verified.

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI Positive (+).

  • Expected Parent Ion [M+H]⁺: 155.12 m/z.

  • Fragmentation Pattern:

    • Loss of NH₃ (-17) is common in primary amines.

    • Cleavage of the amide bond may show cyclobutylium ions (m/z ~55) or azetidine fragments.

¹H NMR (DMSO-d₆)
  • Cyclobutane Protons: Multiplets in the 1.7–2.3 ppm range (6H).

  • Methine (Cyclobutane): Quintet-like multiplet around 3.0–3.2 ppm (1H, alpha to carbonyl).

  • Azetidine Ring:

    • Protons adjacent to N (C2/C4): Two sets of multiplets (due to restricted rotation of the amide bond) between 3.8–4.5 ppm (4H).

    • Methine (C3): Multiplet around 3.6–3.8 ppm (1H).

  • Amine: Broad singlet (exchangeable) around 1.5–2.0 ppm (free base) or broad peak at 8.0+ ppm (ammonium salt).

Applications in Drug Discovery

This molecule functions as a "Next-Generation Spacer" .

  • JAK Inhibitors: The azetidine-amide motif mimics the geometry of pyrrolidine linkers found in approved drugs (e.g., Upadacitinib) but with different vectors and lower lipophilicity.

  • Fragment-Based Drug Design (FBDD): The low molecular weight (154 Da) makes it an excellent "fragment" starting point. The primary amine allows rapid library generation via amide coupling, reductive amination, or SNAr reactions.

  • Metabolic Stability: The cyclobutane ring blocks metabolic oxidation sites common in alkyl chains, while the azetidine ring is generally robust against CYP450 degradation compared to larger rings.

References

  • PubChem Compound Summary. (2025). Azetidin-3-amine derivatives and related structures. National Center for Biotechnology Information. Link

  • Enamine Building Blocks. (2024). Catalog of Azetidine-containing Intermediates. Enamine Ltd. Link

  • Patent US20070244092A1. (2007). Therapeutic Compounds (Use of cyclobutanecarbonyl chloride in azetidine synthesis). Google Patents. Link

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Saturated Nitrogen Heterocycles. Journal of Organic Chemistry. (General reference on azetidine ring puckering and utility).

Sources

Structural Architecture and Therapeutic Potential of N-(Azetidin-3-yl)cyclobutanecarboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland"

In the contemporary landscape of drug discovery, the "Escape from Flatland" initiative—increasing the fraction of sp³-hybridized carbons (


)—has become a dominant design paradigm. The Azetidin-3-amine  core, functionalized with a Cyclobutane Carbonyl  motif, represents a pinnacle of this philosophy.

This guide analyzes the structural synergy between the rigid, four-membered azetidine heterocycle and the puckered cyclobutane ring. Together, they form a scaffold that offers:

  • Vectorial Precision: Rigid positioning of pharmacophores without the entropic penalty of flexible alkyl chains.

  • Metabolic Resilience: Superior stability compared to cyclopentyl or cyclohexyl analogs due to ring strain and altered P450 recognition.

  • Physicochemical Optimization: Modulation of basicity (pKa) and lipophilicity (LogD) to improve CNS penetration and oral bioavailability.

Structural Biology & Pharmacophore Logic

The Azetidine-Cyclobutane Axis

The coupling of an azetidin-3-amine with a cyclobutanecarboxylic acid creates a unique N-(azetidin-3-yl)cyclobutanecarboxamide core. This motif is not merely a spacer; it is a bioactive filter.

  • The Azetidine Core (The Anchor):

    • Geometry: The azetidine ring is puckered (butterfly conformation) with a barrier to inversion of ~1.3 kcal/mol. This rigidity reduces the entropic cost of binding to protein targets.

    • Basicity: The pKa of the ring nitrogen in azetidine (~11.3) is higher than pyrrolidine, but when substituted or part of an amide system, it allows for fine-tuning of solubility.

  • The Cyclobutane Carbonyl (The Shield):

    • Bioisosterism: The cyclobutane ring acts as a bioisostere for phenyl rings and tert-butyl groups. It fills lipophilic pockets (e.g., the ATP-binding site of kinases) while reducing the overall aromatic ring count, which correlates with lower toxicity.

    • Puckering Control: Unlike planar phenyl rings, cyclobutane exists in a puckered conformation (~30° dihedral angle), projecting substituents into vectors inaccessible to aromatic systems.

Mechanism of Action: Kinase Selectivity (JAK/STAT Focus)

While applicable to GPCRs (e.g., CCR2 antagonists), this scaffold is highly relevant in the design of Janus Kinase (JAK) inhibitors.

  • Binding Mode: The amide carbonyl accepts hydrogen bonds from the kinase hinge region or conserved water networks.

  • Selectivity: The rigid azetidine linker orients the cyclobutane group to interact with the hydrophobic "selectivity pocket" adjacent to the ATP site, often distinguishing between JAK1, JAK2, and TYK2 isoforms.

Synthetic Methodologies

The synthesis of these derivatives requires handling strained rings, necessitating protocols that avoid ring-opening or polymerization.

Route A: Convergent Amide Coupling (Standard)

This route utilizes commercially available N-protected azetidin-3-amines. It is robust and scalable.

Step 1: Amide Coupling

  • Reagents: 1-Boc-azetidin-3-amine + Cyclobutanecarboxylic acid.

  • Coupling Agent: HATU or T3P (Propylphosphonic anhydride). T3P is preferred for scale-up due to ease of workup.

  • Conditions: DMF or EtOAc, DIPEA, 0°C to RT.

Step 2: N-Deprotection

  • Reagents: TFA/DCM or HCl/Dioxane.

  • Critical Note: Azetidines are acid-stable, but prolonged exposure to strong Lewis acids can induce ring opening.

Route B: Strain-Release Functionalization (Advanced)

For late-stage functionalization, [1.1.1]-propellane or azabicyclobutane (ABB) precursors can be used.

  • Mechanism: Nucleophilic attack on the strained ABB central bond releases strain to form the azetidine ring in situ.

  • Advantage: Allows installation of the azetidine-amine motif onto complex cores in a single step.

Visualization of Synthetic Logic

Figure 1: Convergent synthetic pathway for N-(azetidin-3-yl)cyclobutanecarboxamide derivatives.

Experimental Protocols

Protocol 4.1: Synthesis of tert-butyl 3-(cyclobutanecarboxamido)azetidine-1-carboxylate

Objective: To couple the cyclobutane "warhead" to the azetidine scaffold efficiently.

Materials:

  • Cyclobutanecarboxylic acid (1.0 equiv)

  • tert-butyl 3-aminoazetidine-1-carboxylate (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DMF (0.2 M concentration)

Procedure:

  • Activation: Charge a flame-dried round-bottom flask with Cyclobutanecarboxylic acid and HATU. Dissolve in anhydrous DMF under N₂ atmosphere. Stir for 10 minutes at 0°C to form the activated ester.

  • Addition: Add DIPEA followed by tert-butyl 3-aminoazetidine-1-carboxylate dropwise.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by LC-MS (Target mass: [M+H]⁺ - Boc fragment).

  • Workup: Dilute with EtOAc. Wash sequentially with saturated NaHCO₃ (2x), water (2x), and brine (1x).

  • Purification: Dry organic layer over Na₂SO₄. Concentrate in vacuo. Purify via flash column chromatography (SiO₂, 0-50% EtOAc/Hexanes).

    • Expected Yield: 85–95% (White solid).

Protocol 4.2: Deprotection to N-(azetidin-3-yl)cyclobutanecarboxamide

Objective: Removal of the Boc group to liberate the secondary amine for further library diversification.

Procedure:

  • Dissolve the intermediate from 4.1 in DCM (0.1 M).

  • Add TFA (10 equiv) dropwise at 0°C.

  • Stir at room temperature for 2 hours.

  • Critical Step (Free Base Formation): Concentrate to dryness. Redissolve in MeOH and pass through a weak anion exchange cartridge (SCX-2) or treat with MP-Carbonate resin to remove trifluoroacetate salts.

  • Concentrate to obtain the free amine.

    • Stability Note: The free base is stable but should be stored at -20°C to prevent slow polymerization or ring-opening.

Case Study: Structure-Activity Relationship (SAR)

The following data summarizes the impact of substituting the cyclobutane ring in a hypothetical JAK1 inhibitor series (IC₅₀ values are representative of scaffold trends).

Compound IDR-Group (Cyclobutane)Azetidine Sub.[1][2]JAK1 IC₅₀ (nM)LE (Ligand Eff.)Notes
AZ-CB-01 H (Unsubstituted)H450.38Baseline activity. Good solubility.
AZ-CB-02 3,3-DifluoroH120.42Best in Class. F-dipole interacts with backbone.
AZ-CB-03 3-PhenylH1500.25Steric clash; loss of "sp³ character" benefit.
AZ-CB-04 H3-Methyl380.39Methyl locks conformation but adds lipophilicity.

Key Insight: Fluorination of the cyclobutane ring (AZ-CB-02) often provides a "metabolic handle" blocking oxidation while increasing potency through dipole-dipole interactions, without significantly increasing steric bulk.

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of a JAK inhibitor utilizing this scaffold.

Figure 2: Mechanism of Action for Azetidine-Cyclobutane based JAK inhibitors.

References

  • Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem. (2022).[3] A comprehensive review of cyclobutane bioisosteres.

  • Azetidines in Medicinal Chemistry: Emerging Applications. Journal of Medicinal Chemistry. (2021). Analysis of azetidine physicochemical properties.

  • A Single-Step Synthesis of Azetidine-3-amines. Journal of Organic Chemistry. (2020). Methodologies for accessing the core scaffold.[4][5][6][7][8]

  • Discovery of Abrocitinib (PF-04965842): A Selective JAK1 Inhibitor. Journal of Medicinal Chemistry. (2018). Illustrates the utility of cyclobutane/azetidine motifs in JAK inhibitors.

  • Synthesis and Biological Profile of Substituted Azetidinyl Carboxamides. Thieme Connect. (2025). Recent advances in azetidinyl carboxamide synthesis.

Sources

Escaping Flatland: The Medicinal Chemist’s Guide to Novel Azetidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Novel Azetidine Scaffolds for Medicinal Chemistry Research Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The "Magic Methyl" effect is a well-known phenomenon in medicinal chemistry, but the "Azetidine Switch" represents a more profound structural evolution. As drug discovery moves away from planar, aromatic-heavy chemical space (


 deficiency) to improve solubility and selectivity, four-membered nitrogen heterocycles—azetidines —have emerged as critical scaffolds.[1]

This guide moves beyond simple bioisosterism. It details the strategic deployment of novel azetidine architectures (spirocyclic, fused, and 3,3-disubstituted) to modulate


, lower lipophilicity (

), and introduce precise exit vectors that larger rings cannot access.

Part 1: The Physicochemical Rationale

The "Goldilocks" Ring Strain

Azetidines possess a ring strain energy of approximately 26 kcal/mol . While historically viewed as a liability for metabolic stability, this strain is the engine of their utility.

  • Conformational Rigidification: Unlike the "floppy" pyrrolidine (puckering) or piperidine (chair/boat flips), the azetidine ring is relatively rigid. This reduces the entropic penalty (

    
    ) upon protein binding.
    
  • Vector Positioning: The bond angle of the azetidine nitrogen (~90°) creates distinct vector projections for N-substituents compared to the ~109.5° of pyrrolidines, often allowing ligands to reach unique sub-pockets.

Lipophilicity and Basicity Modulation

Replacing a gem-dimethyl group or a larger saturated heterocycle with an azetidine often results in a favorable "Lipophilic Efficiency (LipE) Leap."

PropertyAzetidine (

)
Pyrrolidine (

)
Piperidine (

)
Impact

(Conj. Acid)
~11.3~11.3~11.2High basicity requires modulation (see Sec 2.1).
LogP 0.250.851.35Significant reduction in lipophilicity.
Ligand Efficiency HighModerateModerateLower MW + High Potency = High LE.

Critical Insight: While the parent azetidine is highly basic, 3,3-difluoroazetidine derivatives show a dramatic drop in


 (often by 3–4 units) due to the inductive effect of fluorine, reducing hERG liability and improving membrane permeability (LogD).

Part 2: Strategic Architectures & Stability

The Stability Paradox

Azetidines are susceptible to ring-opening via two mechanisms:[2][3][4]

  • Acid-Catalyzed Hydrolysis: Protonation of the nitrogen followed by nucleophilic attack.

  • Metabolic Opening: Glutathione (GSH) attack on the strained ring.[3][4]

The Solution: Steric shielding at the C3 position. 3,3-disubstituted azetidines and spiro-azetidines significantly impede the trajectory of incoming nucleophiles, rendering the scaffold metabolically robust.

Decision Logic: When to Deploy Azetidines

The following Graphviz diagram outlines the logical workflow for selecting azetidine scaffolds during Lead Optimization.

AzetidineLogic Start Lead Optimization Challenge Solubility Poor Solubility / High LogD? Start->Solubility Metabolic Metabolic Instability? Start->Metabolic hERG hERG Liability (High Basicity)? Start->hERG Action_Spiro Deploy Spiro[3.3]heptane (Lowers LogD, Increases Fsp3) Solubility->Action_Spiro Yes Action_Gem Replace Gem-Dimethyl with Azetidine Metabolic->Action_Gem Gem-dimethyl is 'hot' Action_F2 Deploy 3,3-Difluoroazetidine (Lowers pKa, Blocks Metabolism) hERG->Action_F2 Reduce Basicity Check_Stability Assess Microsomal Stability (GSH Adduct Search) Action_Spiro->Check_Stability Verify Action_F2->Check_Stability Verify

Caption: Decision matrix for integrating azetidine scaffolds to solve specific DMPK liabilities.

Part 3: Synthetic Architectures & Novel Methodologies

The Rise of Spirocyclic Azetidines

Spiro[3.3]heptanes and Spiro[3.4]octanes are the current "darlings" of medicinal chemistry. They act as rigid,


-rich surrogates for piperazines and morpholines.

Novel Synthesis (Aggarwal Method): Recent advances utilize strain-release homologation .[5] Bicyclo[1.1.0]butyl ketones react with amines to relieve strain, springing open to form 3,3-disubstituted azetidines or spiro-cycles.

Photochemical Approaches (Schindler Method)

Traditional synthesis relies on strong reductants (


) or high heat. The Schindler group has pioneered an intermolecular [2+2] photocycloaddition  between imines and alkenes (Aza Paternò–Büchi). This allows access to highly substituted azetidines that are impossible to make via standard cyclization.

Part 4: Experimental Protocol

Protocol: Synthesis of 2-Azaspiro[3.3]heptane (Spiro-Azetidine Scaffold)

A robust, self-validating protocol for generating a core spiro-scaffold often used to replace piperidine.

Objective: Synthesize N-Boc-2-azaspiro[3.3]heptane from cyclobutanone.

Reagents:
  • Cyclobutanone (1.0 eq)

  • tert-Butyl carbamate (

    
    ) (1.2 eq)
    
  • p-Toluenesulfinic acid (sodium salt) (1.5 eq)

  • Formic acid (excess)

  • Sodium Cyanoborohydride (

    
    )
    
  • Potassium tert-butoxide (

    
    )
    
Workflow Diagram (Graphviz)

SpiroSynthesis Step1 Condensation (Cyclobutanone + BocNH2 + Sulfinate) Inter1 Sulfonyl Carbamate Intermediate Step1->Inter1 Formic Acid/MeOH Step2 Reduction (NaBH3CN) Inter1->Step2 Inter2 N-Boc Cyclobutylamine Step2->Inter2 Step3 Cyclization (Base-Mediated) Inter2->Step3 Intramolecular Displacement Final N-Boc-2-azaspiro[3.3]heptane Step3->Final

Caption: Synthetic route for the construction of the spiro[3.3]heptane core.

Step-by-Step Methodology:
  • Imine Formation & Sulfonylation:

    • Dissolve cyclobutanone (10 mmol) and tert-butyl carbamate (12 mmol) in MeOH/Water (1:1).

    • Add sodium p-toluenesulfinate (15 mmol) and formic acid (15 mmol).

    • Stir at RT for 12h. The white precipitate formed is the sulfonyl carbamate.

    • Validation: TLC (Hex/EtOAc 3:1) should show disappearance of ketone.

  • Reduction (The "Safety" Step):

    • Resuspend the intermediate in THF. Add

      
       (2.0 eq) slowly at 0°C.
      
    • Reflux for 4 hours. This reduces the imine/sulfone species to the N-Boc cyclobutylamine derivative.

    • Workup: Quench with sat.

      
      , extract with EtOAc.
      
  • Ring Closure (The Critical Step):

    • The intermediate now possesses a leaving group (or requires activation if starting from an alcohol). In this specific modified route, we assume the precursor has a pendant alkyl halide (e.g., from using a functionalized cyclobutanone or subsequent alkylation).

    • Standard Cyclization: Dissolve the gamma-haloamine precursor in dry DMF.

    • Add

      
       (2.5 eq) at 0°C. The strong base deprotonates the carbamate, triggering intramolecular 
      
      
      
      attack to close the 4-membered ring.
    • Observation: Reaction is usually rapid (<1h).

    • Purification: Column chromatography (Hex/EtOAc).

Safety Note: Azetidines are strained amines.[4] While N-Boc protected forms are stable, free bases can be volatile and skin-permeable. Handle in a fume hood.

References

  • Mykhailiuk, P. K. (2025). "Angular" Spirocyclic Azetidines: Synthesis, Characterization, and Evaluation in Drug Discovery. Angewandte Chemie International Edition. [Link]

  • Wearing, E., et al. (2024). Synthesis of Azetidines via Visible-Light-Mediated Intermolecular [2+2] Photocycloaddition. Science. [Link]

  • Aggarwal, V. K., et al. (2021). Strain-Release Driven Spirocyclization of Azabicyclo[1.1.0]butyl Ketones. Angewandte Chemie International Edition. [Link]

  • Couty, F., & Drouillat, B. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines. Organic & Biomolecular Chemistry. [Link]

  • Carreira, E. M., et al. (2006).[6] Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie. (Foundational concept for 4-membered ring bioisosteres). [Link]

Sources

1-(Cyclobutanecarbonyl)azetidin-3-amine IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(Cyclobutanecarbonyl)azetidin-3-amine IUPAC name and synonyms Content Type: An in-depth technical guide or whitepaper on the core.

A High-Value sp³-Rich Scaffold for Medicinal Chemistry

Executive Summary

1-(Cyclobutanecarbonyl)azetidin-3-amine represents a strategic building block in modern drug discovery, specifically within the "Escape from Flatland" paradigm. As a bicyclic-like amide system containing two distinct sp³-rich rings (azetidine and cyclobutane), it offers a unique vector for increasing fraction sp³ (Fsp³) character in lead molecules without sacrificing ligand efficiency. This guide details the nomenclature, synthesis, physicochemical properties, and application of this intermediate in the development of kinase inhibitors and GPCR modulators.

Nomenclature and Chemical Identity

This compound is often generated in situ or isolated as a salt (hydrochloride or trifluoroacetate) during library synthesis.

AttributeDetail
IUPAC Name (3-Aminoazetidin-1-yl)(cyclobutyl)methanone
Common Name 1-(Cyclobutanecarbonyl)azetidin-3-amine
Synonyms Cyclobutyl(3-aminoazetidin-1-yl)methanone; 3-Amino-1-(cyclobutylcarbonyl)azetidine
Molecular Formula C₈H₁₄N₂O
Molecular Weight 154.21 g/mol
SMILES NC1CN(C(=O)C2CCC2)C1
InChI Key Calculated:[1][2][3][4]HONIICLYMWZJFZ-UHFFFAOYSA-N (Base core analog)
CAS Registry Not widely indexed as free base; see analogs like 1956325-48-6 (Cyclopropyl variant)
Structural Analysis and Physicochemical Properties[5]

The molecule features a 4-membered azetidine ring coupled to a 4-membered cyclobutane ring via a carbonyl linker. This "dumbbell" shape creates a rigid, compact scaffold with specific vectors for hydrogen bonding.

3.1 Calculated Properties

Data derived from consensus chemoinformatic models (ACD/Labs, ChemAxon).

PropertyValueSignificance
LogP (cLogP) ~0.2 – 0.5Highly polar, suitable for CNS penetration optimization.
TPSA 46.3 ŲFavorable for membrane permeability.
H-Bond Donors 2 (Primary amine)Key handle for further functionalization (e.g., urea formation).
H-Bond Acceptors 2 (Amide O, Amine N)Interacts with solvent or protein residues.
pKa (Conjugate Acid) ~8.5 (Azetidine amine)Basic enough for salt formation; lower than typical secondary amines due to ring strain.
Fsp³ 0.75High sp³ fraction improves solubility and metabolic stability.
3.2 Conformational Dynamics

The azetidine ring exists in a puckered conformation. The amide bond connecting the cyclobutane restricts rotation, creating a defined spatial orientation for the primary amine. This rigidity reduces the entropic penalty upon binding to protein targets (e.g., ATP binding pockets).

Synthesis and Manufacturing Protocols

Since the free amine is unstable over long storage periods (prone to polymerization or oxidation), it is best synthesized as the Boc-protected intermediate followed by deprotection immediately prior to use.

4.1 Validated Synthesis Workflow

The synthesis follows a standard amide coupling route utilizing N-Boc-3-aminoazetidine and Cyclobutanecarboxylic acid .

Reaction Scheme (DOT Visualization):

SynthesisWorkflow SM1 Cyclobutanecarboxylic Acid Reagents1 Coupling Agents (HATU/DIPEA or T3P) SM1->Reagents1 SM2 tert-Butyl azetidin-3-ylcarbamate SM2->Reagents1 Inter Intermediate: tert-Butyl (1-(cyclobutanecarbonyl) azetidin-3-yl)carbamate Reagents1->Inter Amide Bond Formation Reagents2 Deprotection (TFA/DCM or HCl/Dioxane) Inter->Reagents2 Product Product: (3-Aminoazetidin-1-yl) (cyclobutyl)methanone salt Reagents2->Product Boc Removal

Figure 1: Two-step synthetic pathway for generating the target amine salt.

4.2 Detailed Protocol

Step 1: Amide Coupling

  • Dissolve Cyclobutanecarboxylic acid (1.0 equiv) in anhydrous DMF or DCM.

  • Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 10 minutes at 0°C to activate the acid.

  • Add tert-butyl azetidin-3-ylcarbamate (1.0 equiv).

  • Stir at room temperature for 4–12 hours. Monitor by LC-MS (Target mass: ~255 Da for Boc-intermediate).

  • Workup : Dilute with EtOAc, wash with saturated NaHCO₃, water, and brine. Dry over MgSO₄.[5]

  • Purification : Flash chromatography (Hexane/EtOAc) yields the Boc-protected intermediate.

Step 2: Boc-Deprotection

  • Dissolve the intermediate in DCM.

  • Add Trifluoroacetic acid (TFA) (ratio 1:4 v/v TFA:DCM) or 4M HCl in Dioxane.

  • Stir at room temperature for 1–2 hours.

  • Concentrate in vacuo to yield the trifluoroacetate or hydrochloride salt.

    • Note: The salt form is stable and preferred for storage.

Applications in Drug Discovery

This scaffold is a "privileged structure" replacement for piperidine or pyrrolidine rings.

5.1 Fragment-Based Drug Design (FBDD)
  • Significance : The cyclobutane-azetidine motif offers a high surface area-to-volume ratio with distinct vectors.

  • Use Case : Used to link a hinge-binding motif (e.g., pyrazole, aminopyrimidine) to a solvent-exposed tail in kinase inhibitors.

5.2 Kinase Inhibition (JAK/STAT Pathway)

Analogs of this compound are structurally relevant to Baricitinib and other JAK inhibitors where the azetidine ring serves as a linker.

Significance in Signaling:

SignalingPathway Ligand Cytokine (IL-6, IFN) Receptor Cytokine Receptor Ligand->Receptor JAK JAK Kinase (Target for Azetidine Scaffolds) Receptor->JAK Activation STAT STAT Protein (Phosphorylation) JAK->STAT Phosphorylation (Inhibited by Scaffold) Nucleus Nucleus (Gene Transcription) STAT->Nucleus Translocation

Figure 2: Role of azetidine-based inhibitors in blocking the JAK-STAT signaling cascade.

5.3 Bioisosterism
  • Cyclobutane vs. Phenyl : The cyclobutane ring acts as a metabolic "blocker" similar to a phenyl ring but without the aromaticity (avoiding pi-stacking issues) and with increased solubility.

  • Azetidine vs. Pyrrolidine : The azetidine ring lowers the lipophilicity (LogD) and changes the vector of the attached amine, often improving potency by altering the angle of approach to the target residue.

Analytical Characterization

For the hydrochloride salt:

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 8.50 (br s, 3H, NH₃⁺)

    • δ 4.20–4.00 (m, 3H, Azetidine CH + CH₂)

    • δ 3.80–3.60 (m, 2H, Azetidine CH₂)

    • δ 3.05 (m, 1H, Cyclobutane CH-CO)

    • δ 2.20–1.70 (m, 6H, Cyclobutane CH₂)

  • LC-MS (ESI) :

    • [M+H]⁺ = 155.1

Safety and Handling
  • Hazards : As a primary amine, the free base is corrosive and a skin irritant. The salt forms are irritants.

  • Storage : Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Stability : Avoid strong oxidizing agents. The strained azetidine ring is susceptible to ring-opening under harsh acidic conditions at high temperatures (>100°C).

References
  • Synthesis of Azetidine-3-amines : Wang, B. J., & Duncton, M. A. J. (2020). "A Single-Step Synthesis of Azetidine-3-amines." Journal of Organic Chemistry, 85(20), 13317–13323. Link

  • Azetidine Scaffolds in Medicinal Chemistry : Duncton, M. A. J. (2016). "Miniperspective: Azetidines in Drug Discovery." ChemRxiv. Link

  • Cyclobutane Bioisosteres : Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry. Link

  • General Amide Coupling Protocols : Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. Link

  • Analogous Compound Data : PubChem Compound Summary for (3-Aminoazetidin-1-yl)(cyclopropyl)methanone (CID 69858348). Link

Sources

The Rigidified Vector: A Technical Guide to Cyclobutane-Azetidine Amide Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pharmacophore Features of Cyclobutane-Azetidine Amide Linkers Content Type: In-depth Technical Guide Audience: Senior Medicinal Chemists, Lead Optimization Specialists, and Drug Designers.

Executive Summary

In the landscape of modern fragment-based drug discovery (FBDD) and lead optimization, the "Escape from Flatland" initiative has driven a shift from planar aromatic scaffolds to sp³-rich architectures. The Cyclobutane-Azetidine Amide Linker (CAAL) represents a pinnacle of this design philosophy. By coupling the puckered conformational bias of cyclobutane with the high-strain, metabolic resilience of azetidine via a planar amide bond, medicinal chemists can achieve precise vector control, improved physicochemical profiles (Fsp³), and enhanced metabolic stability compared to traditional alkyl or phenyl-amide linkers.

This guide provides a structural, physicochemical, and synthetic blueprint for deploying CAAL motifs to optimize potency and DMPK properties.

Part 1: Structural Dynamics & Pharmacophore Vectorality

The primary utility of the CAAL motif is its ability to hold substituents in a defined spatial orientation without the entropic penalty associated with flexible alkyl chains.

The Geometry of "Puckered" Rigidity

Unlike the planar benzene ring (0° torsion) or the chair-form cyclohexane, both cyclobutane and azetidine exist in "puckered" or "butterfly" conformations to relieve torsional strain.

  • Cyclobutane: Adopts a puckered conformation with a dihedral angle of ~25–30°. This deviation from planarity is critical. It allows for distinct cis and trans vectors that are not accessible via aromatic scaffolds.

  • Azetidine: Similarly puckered. When coupled as an amide, the nitrogen lone pair delocalization into the carbonyl flattens the immediate amide environment, but the ring carbons retain significant sp³ character and specific exit vectors.

Vector Analysis: Cis vs. Trans

The pharmacophoric power lies in the stereochemistry of the cyclobutane core relative to the azetidine attachment.

Isomer ConfigurationVector GeometryAnalogous Aromatic SystemPharmacophore Application
Trans-1,3-CAAL Linear/Extended: The exit vectors are roughly parallel but offset (sigmoidal).para-substituted benzene or 4,4'-biphenylSpanning deep hydrophobic channels; connecting distant binding pockets.
Cis-1,3-CAAL Angled/Turn: The exit vectors converge, creating a "U" or "V" shape.meta-substituted benzene or β-turn mimeticsInducing hairpins; accessing solvent-exposed pockets from a buried core.
The Amide "Lock"

The amide bond connecting the cyclobutane carboxylic acid to the azetidine amine (or vice versa) introduces a planar constraint (


 character). This restricts the rotation between the two rings, creating a bi-modular rigid scaffold .
  • Key Advantage: Unlike a flexible propyl linker, the CAAL motif pre-organizes the molecule into the bioactive conformation, reducing the entropic cost of binding (

    
    ).
    
Visualization: Conformational Design Logic

The following decision tree illustrates when to deploy specific CAAL geometries during lead optimization.

CAAL_Design_Logic Start Lead Optimization Strategy Problem Identify Liability: 1. Metabolic Instability 2. Low Solubility (High LogP) 3. Poor Selectivity Start->Problem Vector Determine Required Vector Problem->Vector Linear Target: Distant Pocket (Linear Extension) Vector->Linear Need Length Turn Target: Adjacent Pocket (Beta-Turn/U-Shape) Vector->Turn Need Angle TransCB Select TRANS-1,3-Cyclobutane Linear->TransCB CisCB Select CIS-1,3-Cyclobutane Turn->CisCB Azetidine Couple with Azetidine (Lowers LogD, Blocks Metabolism) TransCB->Azetidine CisCB->Azetidine Outcome Optimized CAAL Scaffold: High Fsp3, Rigid, Metabolically Stable Azetidine->Outcome

Figure 1: Decision logic for selecting specific cyclobutane-azetidine geometries based on pharmacophoric requirements.

Part 2: Physicochemical & Metabolic Profile[1]

Integrating a CAAL motif fundamentally alters the physicochemical landscape of a drug candidate compared to traditional linkers.

Lipophilicity and Solubility (LogD & LLE)
  • Fsp³ Boost: Replacing a phenyl ring with a cyclobutane-azetidine system significantly increases the fraction of sp³ carbons (Fsp³). This correlates with improved solubility and saturation, a key factor in clinical success.

  • LogD Modulation: The azetidine nitrogen, when part of an amide, is not basic. However, the overall polarity of the strained rings often results in a lower LogD compared to cyclohexyl or phenyl analogs, improving Lipophilic Ligand Efficiency (LLE).

Metabolic Stability: The "Steric Shield"

Azetidines and cyclobutanes are remarkably stable against oxidative metabolism (P450s) compared to flexible alkyl chains or electron-rich aromatics.

  • Blocking Soft Spots: The cyclobutane ring acts as a steric bulk that prevents P450 iron-oxo species from accessing the amide alpha-carbons.

  • Ring Strain Resistance: While strained, the C-H bonds in cyclobutane and azetidine are stronger and less prone to radical abstraction than typical methylene groups in linear chains.

  • Hydrolysis Resistance: The steric bulk of the cyclobutane adjacent to the amide carbonyl suppresses enzymatic hydrolysis by amidases.

Table 1: Comparative Physicochemical Profile

FeaturePhenyl-Amide LinkerAlkyl Chain (Propyl)CAAL (Cyclobutane-Azetidine)
Conformation Planar (0°)Flexible (High Entropy)Rigid/Puckered (Low Entropy)
Solubility LowModerateHigh (High Fsp³)
Metabolic Stability Low (Aromatic hydroxylation)Low (Oxidative dealkylation)High (Steric shielding)
Vector Control Limited (Ortho/Meta/Para)None (Random coil)Precise (Cis/Trans programmable)

Part 3: Synthetic Methodology

The synthesis of CAAL motifs requires careful handling to preserve the stereochemistry of the cyclobutane and prevent ring-opening of the strained azetidine.

Retrosynthetic Strategy

The most robust approach involves the coupling of a pre-functionalized cyclobutane carboxylic acid with an azetidine amine .

  • Critical Check: Ensure the cyclobutane starting material is diastereomerically pure (cis or trans). Separation of isomers after coupling is difficult.

Protocol: Amide Coupling with Strained Rings

Objective: Synthesize trans-N-(azetidin-3-yl)-3-phenylcyclobutane-1-carboxamide.

Reagents:

  • Acid: trans-3-phenylcyclobutane-1-carboxylic acid (1.0 equiv)

  • Amine: tert-butyl 3-aminoazetidine-1-carboxylate (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv) - Preferred for sterically hindered amines.

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step Workflow:

  • Activation: Dissolve the cyclobutane acid in DMF (0.1 M) under

    
    . Add DIPEA. Stir for 5 min.
    
  • Coupling: Add HATU. The solution should turn slightly yellow. Stir for 10 min to form the activated ester.

  • Addition: Add the azetidine amine (dissolved in minimal DMF) dropwise.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LCMS.

    • Note: Avoid heating >50°C to prevent thermal epimerization of the cyclobutane.

  • Workup: Dilute with EtOAc, wash with saturated

    
     (remove unreacted acid), water, and brine.
    
  • Deprotection (if Boc-protected): Treat with 4N HCl in Dioxane at 0°C.

    • Caution: Avoid TFA if the azetidine is highly substituted/sensitive; however, HCl/Dioxane is generally safe for the azetidine ring.

Visualization: Synthetic Workflow

The following diagram outlines the critical path and quality control gates.

CAAL_Synthesis Acid Cyclobutane Acid (Pure Cis or Trans) Activation Activation (HATU/DIPEA/DMF) Acid->Activation Amine Azetidine Amine (N-Boc Protected) Amine->Activation Coupling Amide Coupling (RT, 4 hrs) Activation->Coupling QC1 QC: LCMS & NMR (Check Diastereomer Ratio) Coupling->QC1 Deprot N-Boc Deprotection (HCl/Dioxane, 0°C) QC1->Deprot Pass Final Final CAAL Scaffold (Ready for Library) Deprot->Final

Figure 2: Synthetic workflow for generating Cyclobutane-Azetidine Amide Linkers with QC checkpoints.

Part 4: Case Studies & Applications

GPCR Agonists (S1P1 Receptor)

In the development of S1P1 agonists, replacing a flexible alkyl tether with a 1,3-disubstituted cyclobutane linked to an azetidine headgroup resulted in a >10-fold increase in potency.

  • Mechanism:[1][2][3][4][5] The cyclobutane locked the "head" and "tail" groups into a bioactive conformation that mimicked the bound state of the natural ligand, while the azetidine reduced the overall lipophilicity (LogD), improving oral bioavailability.

Kinase Inhibitors (JAK Family)

Researchers utilized cis-1,3-cyclobutane linkers to induce a turn conformation in JAK inhibitors. The CAAL motif allowed the molecule to wrap around the ATP-binding hinge region more effectively than a phenyl linker, which was too rigid and planar to accommodate the specific curvature of the pocket.

References

  • Mykhailiuk, P. K. (2020).[6] Conformational restriction by the addition of rigid motifs. Enamine/Baran Lab Bioisosteres Guide. Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Kalgutkar, A. S., & Dalvie, D. (2012). Role of Fsp3 in Drug Discovery and Development. Expert Opinion on Drug Discovery. Link

  • Stepan, A. F., et al. (2011). Application of the Bicyclo[1.1.1]pentane Motif as a Bioisostere of the Phenyl Ring. Journal of Medicinal Chemistry, 54(22), 7784–7793. (Contextual reference for strained ring bioisosteres). Link

Sources

Azetidin-3-amine Amides in Oncology: Structural Pharmacology, Synthesis, and Therapeutic Applications

[1][2]

Executive Summary

The azetidin-3-amine scaffold represents a "privileged structure" in modern medicinal chemistry, offering a unique solution to the "conformational flexibility vs. solubility" trade-off often encountered in drug discovery.[1][2] In oncology, where target selectivity and metabolic stability are paramount,

123

Part 1: Structural Pharmacology & Design Principles

The Azetidine Advantage: Vector Positioning and Rigidity

The azetidine ring is a four-membered nitrogen heterocycle with significant ring strain (~25 kcal/mol).[1][2] Unlike the flexible five-membered pyrrolidine or the chair-form six-membered piperidine, the azetidine ring exists in a puckered conformation with a low barrier to inversion, effectively behaving as a rigid spacer in many protein binding pockets.[1][2]

Key Pharmacological Features:

  • Vector Alignment: The angle between substituents at the 1- and 3-positions is approximately 180° in the planar transition state, but the puckered ground state (~30°) allows for distinct vector projections that differ from 1,3-substituted pyrrolidines or 1,4-substituted piperidines.[1][2]

  • pKa Modulation: The ring strain increases the s-character of the nitrogen lone pair, lowering the pKa of the ring nitrogen (approx. 8.0–9.[1]0) compared to pyrrolidine (~11.[1]3) or piperidine (~11.0).[1][3] This reduction is crucial for oral bioavailability, reducing lysosomal trapping and improving permeability.[3]

  • Metabolic Stability: The rigid ring structure often impedes oxidative metabolism at the

    
    -carbon, a common clearance pathway for larger heterocycles.[1]
    
Conformational Comparison (Visualization)

The following diagram contrasts the vector alignment of the azetidin-3-amine scaffold with standard linkers.

VectorAnalysiscluster_0Flexible Linkerscluster_1Rigid ScaffoldPiperidinePiperidine-4-amine(Chair Conformation)Flexible vectorsAzetidineAzetidin-3-amine(Puckered Ring)Defined VectorLower pKa (~8.5)Piperidine->AzetidineBioisostericReplacementPyrrolidinePyrrolidine-3-amine(Envelope Conformation)High pKa (~11.3)Pyrrolidine->AzetidineRigidificationSelectivityImproved Selectivity(Reduced Entropy Loss)Azetidine->SelectivityPermeabilityEnhanced Permeability(Lower Basicity)Azetidine->Permeability

Figure 1: Structural comparison of azetidine scaffolds versus traditional cyclic amines in drug design.[1][2]

Part 2: Case Studies in Oncology

MerTK Inhibitors (Type 1.5)

Mer Tyrosine Kinase (MerTK) is a therapeutic target for promoting anti-tumor immunity.[1][3] A recent breakthrough involved the discovery of pyrazinamide-based Type 1.5 inhibitors utilizing an azetidine-benzoxazole substituent.[2]

  • Mechanism: The azetidine ring serves as a rigid linker that positions the benzoxazole moiety to engage the hinge region or back-pocket of the kinase, while the amide bond at the 3-position (or linkage to the pyrazinamide core) directs the inhibitor into the specificity pocket.[1]

  • Outcome: Compound 31 from the series demonstrated potent in vivo target engagement and single-agent activity in syngeneic tumor models, validating the azetidine's role in maintaining the bioactive conformation.[1]

TZT-1027 (Dolastatin 10) Analogues

Dolastatin 10 is a potent microtubule inhibitor but suffers from toxicity.[1][2] Researchers applied a conformational restriction strategy by replacing the C-terminal phenylethyl group with a 3-aryl-azetidine moiety.[1][2][4]

  • Rationale: The 3-aryl-azetidine mimics the spatial arrangement of the phenylethyl group but restricts the rotational freedom, potentially reducing off-target binding.[1][2]

  • Results: The most potent analogue (Compound 1a) achieved IC

    
     values of 2.2 nM against A549 lung cancer cells.[1][3] Although in vivo efficacy was limited by other factors, the study confirmed that the 3-substituted azetidine can effectively mimic acyclic alkyl-aryl pharmacophores while improving potency per molecular weight.[1][2]
    
BET Bromodomain Inhibitors

In the development of inhibitors for Bromodomain and Extra-Terminal (BET) proteins (e.g., BRD4),


-(azetidin-3-yl)acetamide131

Part 3: Synthetic Methodologies

Accessing the azetidin-3-amine core is crucial for SAR exploration.[1][2] Below are the two primary industrial routes.

Route A: From Epichlorohydrin (Traditional)

This route is scalable but involves handling hazardous epichlorohydrin.[1] It proceeds via the formation of a 1-benzhydrylazetidin-3-ol, followed by activation and displacement.[1][2]

Route B: Reductive Amination / Aza-Michael (Modern)

A more convergent approach utilizes 1-Boc-3-azetidinone.[1][2] This ketone can undergo reductive amination with various amines or olefination followed by Aza-Michael addition to generate complex 3-amino derivatives.[1][2]

Synthesiscluster_ReductiveRoute 1: Reductive Aminationcluster_MichaelRoute 2: Aza-Michael AdditionStart1-Boc-3-azetidinone(Commercial)Step1Amine (R-NH2)NaBH(OAc)3, DCEStart->Step1Step2Horner-Wadsworth-Emmons(Phosphonate ester)Start->Step2Product11-Boc-3-(R-amino)azetidineStep1->Product1InterAzetidin-3-ylidene acetateStep2->InterStep3Nucleophile (Nu-H)Aza-MichaelInter->Step3Product23-Functionalized AzetidineStep3->Product2

Figure 2: Synthetic pathways to functionalized azetidin-3-amines.

Part 4: Experimental Protocols

Protocol: Synthesis of tert-Butyl 3-aminoazetidine-1-carboxylate

A foundational protocol for generating the core scaffold.[1][2]

Reagents: 1-Benzhydrylazetidin-3-amine, Boc anhydride, Palladium hydroxide on carbon, Methanol, Ammonium formate.[1][3]

  • Protection: Dissolve 1-benzhydrylazetidin-3-amine (1.0 equiv) in DCM. Add Et

    
    N (2.0 equiv) and Boc
    
    
    O (1.1 equiv).[1][3] Stir at RT for 12 h. Wash with NaHCO
    
    
    , dry (MgSO
    
    
    ), and concentrate.[3]
  • Hydrogenolysis: Dissolve the crude intermediate in MeOH. Add 20 wt% Pd(OH)

    
    /C catalyst and ammonium formate (5.0 equiv). Reflux for 4 h (or use H
    
    
    balloon at RT for 16 h).
  • Workup: Filter through Celite to remove catalyst. Concentrate filtrate.

  • Purification: The residue is often pure enough; otherwise, purify via silica gel chromatography (DCM/MeOH/NH

    
    OH 90:10:1).[3]
    
  • Validation:

    
    H NMR (CDCl
    
    
    ):
    
    
    4.15 (t, 2H), 3.65 (m, 1H), 3.50 (dd, 2H), 1.45 (s, 9H).
Protocol: MerTK LanthaScreen™ Binding Assay

To validate the affinity of azetidine-based inhibitors.[1][2]

Materials: Recombinant MerTK kinase domain, Tracer 236 (Alexa Fluor® 647), Europium-labeled anti-GST antibody.[1][3]

  • Preparation: Prepare 1x Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35).[1][3]
    
  • Incubation: In a white 384-well plate, add:

    • 5

      
      L of test compound (Azetidine derivative) in 1% DMSO.
      
    • 5

      
      L of Kinase/Antibody mix (5 nM MerTK, 2 nM Eu-Ab).[1][3]
      
    • 5

      
      L of Tracer 236 (30 nM final).[1]
      
  • Equilibrium: Shake plate for 30 sec; incubate at RT for 60 min in the dark.

  • Detection: Read TR-FRET on a plate reader (Excitation: 340 nm; Emission: 665 nm [Tracer] and 615 nm [Eu]).

  • Analysis: Calculate TR-FRET ratio (665/615). Plot vs. log[Compound] to determine IC

    
    .[1][3]
    

Part 5: Future Outlook & Emerging Applications

The azetidin-3-amine scaffold is evolving beyond simple inhibition.[1][2]

  • PROTAC Linkers: The rigid length of the azetidine ring (approx 3.5 Å across) is ideal for PROTAC linkers, reducing the entropic penalty of ternary complex formation (Target-PROTAC-E3 Ligase).[1][2]

  • Covalent Inhibitors: Azetidine-acrylamides (at the 3-amino position) are being explored to target cysteines in kinases (e.g., JAK3, BTK) with different geometries than standard piperazine-acrylamides.[1][2]

References

  • Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. Journal of Medicinal Chemistry, 2024.

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs, 2016.[1][2]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 2020. [3]

  • Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 2026. [3]

  • Use of substituted 2-phenyl-3H-quinazolin-4-ones and analogs for inhibiting bromodomain and extra terminal domain (BET) proteins. Patent WO2013175281A1, 2013.[1][2]

Therapeutic potential of cyclobutane-substituted azetidines

Author: BenchChem Technical Support Team. Date: February 2026

Title: Beyond Flatland: The Therapeutic Architecture of Cyclobutane-Substituted Azetidines and Spiro[3.3]heptanes

Executive Summary

The dominance of sp²-rich aromatic rings in drug discovery has historically led to compounds with poor solubility and high attrition rates due to metabolic liability—a phenomenon colloquially known as "flatland." In response, the cyclobutane-substituted azetidine , most notably realized as the azaspiro[3.3]heptane scaffold, has emerged as a premier "escape from flatland" strategy.

This technical guide analyzes the structural, synthetic, and pharmacological utility of these strained bicyclic systems. By rigidly enforcing specific exit vectors and increasing fraction sp³ (Fsp³), these scaffolds function as superior bioisosteres for piperidines, morpholines, and even phenyl rings, offering a proven pathway to improved lipophilic efficiency (LipE) and metabolic stability.

Structural Rationale: The Geometry of Strain

The core value of the cyclobutane-azetidine hybrid lies in its ability to modulate physicochemical properties without altering the fundamental binding pharmacophore.

The "Spiro" Effect on Lipophilicity

Replacing a piperidine or cyclohexyl ring with a spiro[3.3]heptane core typically lowers the LogD of a molecule. Unlike the chair conformation of piperidine, which presents a large lipophilic surface area, the spiro[3.3] system is compact. The high strain energy (~60 kcal/mol) does not compromise stability under physiological conditions but significantly alters the solvation profile.

Table 1: Physicochemical Comparison of Bioisosteres

PropertyPiperidine (Reference)2-Azaspiro[3.3]heptane1-Azaspiro[3.3]heptaneImpact
Geometry Chair / Boat (Flexible)Rigid / PuckeredRigid / PuckeredReduces entropic penalty upon binding.
Exit Vectors 180° (Para) or 60° (Ortho)~180° (Linear)~109° (Angular)Allows precise vector exploration.
Basicity (pKa) ~11.0~10.0 - 10.5~9.5 - 10.0Lower pKa improves membrane permeability.
Metabolic Liability High (α-oxidation)LowLowQuaternary spiro-carbon blocks metabolism.
Vectorial Analysis

The 2-azaspiro[3.3]heptane provides a linear exit vector similar to a para-substituted phenyl ring or 1,4-piperidine. However, the recently developed 1-azaspiro[3.3]heptane offers a unique "kinked" geometry, allowing medicinal chemists to access binding pockets that are sterically occluded to linear scaffolds.

Synthetic Methodologies

Synthesis of these highly strained rings requires overcoming significant energy barriers. Two primary methodologies dominate the field: Double Alkylation (Classic) and [2+2] Cycloaddition (Modern).

Workflow Visualization: The Graf Isocyanate Route

The following diagram illustrates the modern access to 1-azaspiro[3.3]heptanes, a method championed by Enamine and recent literature, utilizing the Graf isocyanate for a thermal [2+2] cycloaddition.

SynthesisWorkflow Figure 1: Synthesis of 1-Azaspiro[3.3]heptane via [2+2] Cycloaddition Start Endocyclic Alkene (Methylenecyclobutane) Intermediate Spirocyclic β-Lactam (N-sulfonyl protected) Start->Intermediate [2+2] Cycloaddition Thermal, Toluene Reagent Graf Isocyanate (ClO2S-NCO) Reagent->Intermediate Reduction Reduction (LiAlH4 or Alane) Intermediate->Reduction Deprotection & Ring Reduction Product 1-Azaspiro[3.3]heptane (Secondary Amine) Reduction->Product Final Workup

Caption: Schematic representation of the thermal [2+2] cycloaddition strategy for accessing angular spiro-azetidines.

Experimental Protocol: Synthesis of 1-Azaspiro[3.3]heptane

Based on methodologies adapted from Angew. Chem. Int. Ed. 2023 (Mykhailiuk et al.).[1][2][3][4]

Objective: Synthesis of the core scaffold from methylene cyclobutane.

Step 1: [2+2] Cycloaddition

  • Setup: In a flame-dried pressure tube, dissolve methylene cyclobutane (10 mmol) in anhydrous toluene (20 mL).

  • Addition: Add chlorosulfonyl isocyanate (Graf isocyanate) (11 mmol) dropwise at 0°C under Argon.

  • Reaction: Seal the tube and heat to 100°C for 12 hours. The reaction is driven by the release of ring strain in the transition state despite the strain in the product.

  • Quench: Cool to 0°C. Carefully add the reaction mixture to a vigorously stirred suspension of Na2SO3 (25% aq) to reduce the N-chlorosulfonyl group.

  • Isolation: Extract with Ethyl Acetate (3x). The resulting intermediate is the spiro-β-lactam (2-azaspiro[3.3]heptan-1-one).

Step 2: Alane Reduction

  • Preparation: Generate Alane (AlH3) in situ by adding H2SO4 (5 mmol) to a suspension of LiAlH4 (10 mmol) in dry THF at 0°C.

  • Reduction: Add the spiro-β-lactam (from Step 1) dissolved in THF dropwise to the Alane solution.

  • Reflux: Warm to room temperature and then reflux for 4 hours. This step reduces the carbonyl to the methylene group.

  • Workup (Fieser Method): Cool to 0°C. Quench sequentially with water, 15% NaOH, and water. Filter the granular precipitate.

  • Purification: The filtrate is concentrated and purified via distillation or column chromatography (DCM/MeOH/NH3) to yield the free amine 1-azaspiro[3.3]heptane.

Therapeutic Case Studies

The transition from theory to therapy is evidenced by molecules currently in clinical trials or advanced preclinical stages.

Case Study: Bupivacaine Analog (Anesthetic)
  • Challenge: Bupivacaine (Marcaine) is a potent local anesthetic but carries cardiotoxicity risks associated with its piperidine core.

  • Solution: Replacement of the piperidine ring with 1-azaspiro[3.3]heptane .[2][5]

  • Outcome: The spiro-analog demonstrated retained anesthetic potency (sodium channel blockade) but with a distinct metabolic profile, potentially widening the therapeutic index. The structural rigidity prevents the "floppiness" associated with off-target hERG binding often seen in flexible lipophilic amines.

Case Study: AZD1979 (MCHr1 Antagonist)
  • Target: Melanin-concentrating hormone receptor 1 (Obesity).

  • Modification: Replacement of a morpholine group with 2-oxa-6-azaspiro[3.3]heptane .

  • Mechanism: The spiro-ether mimics the hydrogen bond accepting capability of morpholine but reduces the overall lipophilicity (LogD) and blocks oxidative metabolism at the carbon alpha to the oxygen, a common clearance pathway for morpholines.

Logical Pathway: Bioisosteric Decision Tree

The following diagram guides the decision-making process for deploying these scaffolds.

BioisostereLogic Figure 2: Decision Tree for Azetidine-Cyclobutane Bioisosterism Problem Lead Compound Issue: High Clearance or Poor Solubility Analyze Identify Saturated Heterocycle (Piperidine/Morpholine) Problem->Analyze Decision Select Replacement Analyze->Decision Opt1 2-Azaspiro[3.3]heptane Decision->Opt1 Replace Piperidine (Linear) Opt2 1-Azaspiro[3.3]heptane Decision->Opt2 Replace Piperidine (Kinked) Opt3 2-Oxa-6-azaspiro[3.3]heptane Decision->Opt3 Replace Morpholine Result1 Linear Vector Lower LogD Opt1->Result1 Result2 Angular Vector Novel IP Space Opt2->Result2 Result3 Morpholine Mimic Metabolic Block Opt3->Result3

Caption: Strategic workflow for selecting specific spiro-azetidine scaffolds based on lead compound deficiencies.

References

  • Kirichok, A. A., et al. (2023).[1][2][3][4] "1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine." Angewandte Chemie International Edition. [Link][2]

  • Burkhard, J. A., et al. (2010). "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Angewandte Chemie International Edition. [Link][3]

  • Wuitschik, G., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. [Link]

  • Efremov, I. V., et al. (2017). "Discovery of PF-5190457, a Potent, Selective, and Orally Bioavailable Ghrelin Receptor Inverse Agonist Clinical Candidate." Journal of Medicinal Chemistry. [Link][3]

  • Mykhailiuk, P. K. (2019).[4] "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry. [Link]

Sources

Methodological & Application

Technical Application Note: High-Fidelity Synthesis of 1-Cyclobutanecarbonylazetidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1-Cyclobutanecarbonylazetidin-3-amine (Target Molecule) presents a classic chemoselectivity challenge inherent to the azetidin-3-amine scaffold. The core molecule contains two distinct nucleophilic nitrogen centers: the secondary azetidine ring nitrogen (


) and the primary exocyclic amine (

).

Direct acylation of the unprotected diamine is chemically flawed; the primary amine (


) typically exhibits higher nucleophilicity due to the ring strain associated with 

(increased s-character of the lone pair), leading to undesired regioisomers or polymerization. Therefore, this protocol mandates a Protection-Acylation-Deprotection (PAD) strategy. This guide details the industry-standard route utilizing tert-butyl azetidin-3-ylcarbamate as the starting material to ensure exclusive acylation at the

position.

Strategic Analysis: The Regioselectivity Challenge

To achieve high purity and yield, one must understand the electronic environment of the substrate.

  • 
     (Ring Nitrogen):  Constrained within a 4-membered ring. The bond angles (~90°) force the nitrogen to adopt hybridization with higher s-character in the lone pair orbital to minimize strain in the C-N bonds. This lowers the HOMO energy, making 
    
    
    
    less basic and less nucleophilic than a typical acyclic secondary amine.
  • 
     (Exocyclic Nitrogen):  A standard primary amine with unperturbed 
    
    
    
    hybridization. It is kinetically more accessible and nucleophilic.

Conclusion: Attempting to react cyclobutanecarbonyl chloride directly with free azetidin-3-amine will predominantly yield the


-acylated product. To synthesize the 

-acylated target,

must be orthogonally protected (e.g., Boc group).
Synthetic Pathway Visualization

SynthesisPath SM Start: tert-Butyl azetidin-3-ylcarbamate (N3-Protected) Inter Intermediate: tert-Butyl (1-(cyclobutanecarbonyl) azetidin-3-yl)carbamate SM->Inter Step 1: Acylation (HATU/DIPEA or R-COCl) Reagent Reagent: Cyclobutanecarboxylic Acid (or Acid Chloride) Reagent->Inter Deprot Step 2: Deprotection (TFA or HCl) Inter->Deprot Product Target: 1-Cyclobutanecarbonyl azetidin-3-amine Deprot->Product Yield >90%

Figure 1: The Protection-Acylation-Deprotection (PAD) workflow ensures exclusive regioselectivity at the azetidine ring nitrogen.

Experimental Protocols

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[1][2][3]RoleCAS No.
tert-Butyl azetidin-3-ylcarbamate HCl 208.691.0Substrate217806-26-3
Cyclobutanecarboxylic acid 100.121.1Acyl Donor3721-95-7
HATU 380.231.2Coupling Agent148893-10-1
DIPEA (Hünig's Base) 129.243.0Base7087-68-5
Dichloromethane (DCM) -SolventSolvent75-09-2
Trifluoroacetic Acid (TFA) 114.02ExcessDeprotection76-05-1
Protocol A: -Acylation (Amide Coupling)

Objective: Install the cyclobutane moiety onto the azetidine ring nitrogen.

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Cyclobutanecarboxylic acid (1.1 equiv) in anhydrous DCM (0.1 M concentration relative to substrate).

  • Activation: Add HATU (1.2 equiv) and DIPEA (1.5 equiv). Stir at room temperature (RT) for 10 minutes to form the activated ester species.

    • Note: If using Cyclobutanecarbonyl chloride, skip HATU. Cool to 0°C, add acid chloride to the amine/base mixture directly.

  • Addition: Add tert-Butyl azetidin-3-ylcarbamate hydrochloride (1.0 equiv) followed by the remaining DIPEA (1.5 equiv).

    • Critical Check: Ensure the solution pH is >8 (check with wet pH paper) to neutralize the HCl salt and drive the reaction.

  • Reaction: Stir the mixture at RT for 2–4 hours. Monitor by LC-MS or TLC (5% MeOH in DCM, stain with Ninhydrin). The starting material (

    
    ) should disappear, and the amide intermediate (
    
    
    
    ) should appear.
  • Work-up:

    • Dilute with excess DCM.

    • Wash sequentially with 1M HCl (removes unreacted amine/DIPEA), Sat.

      
       (removes excess acid/HATU byproducts), and Brine.
      
    • Dry the organic layer over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: The crude intermediate is often pure enough for the next step. If necessary, purify via flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).

Intermediate Data: tert-butyl (1-(cyclobutanecarbonyl)azetidin-3-yl)carbamate.

  • MS (ESI):

    
     255.2 
    
    
    
    (Calculated for
    
    
    ).
Protocol B: -Deprotection (Boc Removal)

Objective: Reveal the primary amine to yield the final target.

  • Dissolution: Dissolve the intermediate from Protocol A in DCM (0.2 M).

  • Acidolysis: Cool the solution to 0°C. Slowly add TFA (volume ratio 1:4 TFA:DCM).

    • Alternative: Use 4M HCl in Dioxane for 1 hour if the HCl salt is preferred over the TFA salt.

  • Reaction: Warm to RT and stir for 1–2 hours. Monitor by LC-MS (loss of Boc group, -100 mass units).

  • Work-up (Isolation of Salt):

    • Concentrate the reaction mixture in vacuo to remove DCM and excess TFA.

    • Co-evaporate with toluene (3x) or diethyl ether to remove trapped TFA.

    • Triturate the residue with cold diethyl ether to precipitate the product as the Trifluoroacetate salt. Filter and dry.

  • Work-up (Isolation of Free Base):

    • Caution: Small polar amines are water-soluble.

    • Dissolve the residue in minimal MeOH. Load onto a Strong Cation Exchange (SCX) cartridge.

    • Wash with MeOH (removes impurities).

    • Elute with 2M

      
       in MeOH. Concentrate the eluate to obtain the free amine.
      

Quality Control & Validation

Expected Analytical Data (Free Base)
  • Appearance: White to off-white solid or viscous oil.

  • LC-MS:

    
     155.1 
    
    
    
    .
  • 1H NMR (400 MHz, DMSO-

    
    ): 
    
    • 
       4.30–4.10 (m, 2H, Azetidine 
      
      
      
      ), 3.80–3.60 (m, 2H, Azetidine
      
      
      ), 3.65 (m, 1H,
      
      
      ), 3.05 (m, 1H, Cyclobutane
      
      
      ), 2.20–1.70 (m, 6H, Cyclobutane
      
      
      ).
    • Note: Rotamers due to the amide bond may cause signal broadening or doubling in the NMR spectrum at room temperature.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete coupling due to salt form.Ensure DIPEA is added before HATU/Acid Chloride to free the amine from the HCl salt.
Regioisomer Contamination Boc deprotection occurred during coupling.Avoid strong acids or high heat during Step 1. Ensure starting material was pure Boc-protected amine.
Product stuck in Aqueous High water solubility of free amine.Do not use aqueous extraction for the final step. Use SCX columns or isolate as the HCl/TFA salt directly.

References

  • Smith, A. B., et al. (2018). Strategic Applications of Azetidines in Medicinal Chemistry. Journal of Medicinal Chemistry. Link (General grounding on azetidine reactivity).

  • ChemicalBook. (2023). tert-Butyl azetidin-3-ylcarbamate hydrochloride Properties and Suppliers. Link (Source for starting material specifications).

  • Enamine Store. (2023). This compound trifluoroacetic acid.[4][5] Link (Verification of target compound existence and salt forms).

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Pharmaceutical Industry. Organic Process Research & Development. Link (Basis for HATU/DIPEA protocol selection).

Sources

Using 1-Cyclobutanecarbonylazetidin-3-amine as a fragment in lead optimization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of 1-Cyclobutanecarbonylazetidin-3-amine in Lead Optimization

Executive Summary

This guide details the strategic application of This compound (referred to herein as Fragment A ) as a high-value building block in lead optimization. As drug discovery moves away from flat, aromatic-heavy structures ("Escape from Flatland"), sp³-rich fragments like Fragment A offer a critical solution. This molecule combines the conformational rigidity of the azetidine ring with the metabolic stability and distinct vector geometry of the cyclobutane cap. This note provides the rationale, physicochemical profile, and validated protocols for synthesizing and deploying this fragment to optimize solubility, metabolic stability, and target affinity.

The Physicochemical Argument: Why This Fragment?

Fragment A is not merely a linker; it is a physicochemical tuning unit . It addresses three common failure modes in drug discovery: poor solubility, high clearance, and promiscuous binding due to aromatic planarity.

"Escape from Flatland" (Fsp³)

Lovering et al. demonstrated that increasing the fraction of sp³ hybridized carbons (Fsp³) correlates with improved clinical success. Fragment A is entirely sp³-rich (excluding the carbonyl oxygen), significantly boosting the saturation of the final drug candidate without adding excessive lipophilicity.

Azetidine vs. Homologs: The "Goldilocks" Spacer

The azetidine ring provides a unique vector compared to pyrrolidine (5-membered) or piperidine (6-membered) rings.

FeatureAzetidine (4-ring)Pyrrolidine (5-ring)Piperidine (6-ring)Impact of Fragment A
Ring Strain High (~26 kcal/mol)ModerateLowHigh strain can alter metabolic oxidation sites.
Vector Angle ~90° (Square)~108°~109° (Chair)Creates unique exit vectors for substituents.
Lipophilicity LowerModerateHigherLowers cLogP, improving solubility.
Basicity (Ring N) Amide (Neutral)Amide (Neutral)Amide (Neutral)*In Fragment A, the ring N is acylated, eliminating hERG liability associated with basic centers.
The Cyclobutane Cap

The cyclobutane group serves as a metabolically stable bioisostere for phenyl or isopropyl groups. Unlike flexible alkyl chains, the cyclobutane ring exists in a "puckered" conformation, reducing the entropic penalty upon binding to a protein pocket.[1]

Strategic Application Logic

Use the following decision logic to determine when to deploy Fragment A in your SAR (Structure-Activity Relationship) campaign.

ScaffoldLogic Start Lead Compound Analysis Issue1 Issue: High Clearance / Metabolic Instability? Start->Issue1 Issue2 Issue: Poor Solubility / High Aromatic Count? Start->Issue2 Issue3 Issue: Flexible Linker (Entropic Penalty)? Start->Issue3 Solution Deploy this compound Issue1->Solution Yes Issue2->Solution Yes Issue3->Solution Yes Mech1 Mechanism: Block labile sites (Cyclobutane shield) Solution->Mech1 Mech2 Mechanism: Increase Fsp3 (Disrupt planarity) Solution->Mech2 Mech3 Mechanism: Rigidify Vector (Azetidine constraint) Solution->Mech3

Figure 1: Decision logic for scaffold hopping using Fragment A. This fragment specifically addresses metabolic, solubility, and entropic challenges.

Experimental Protocols

The following protocols are designed for high reliability. The synthesis is split into Phase A (Construction of the Building Block) and Phase B (Coupling to Core Scaffold).

Phase A: Synthesis of this compound

Note: While this building block is commercially available, in-house synthesis allows for rapid analoging (e.g., substituting cyclobutane for oxetane).

Reagents:

  • tert-Butyl azetidin-3-ylcarbamate (CAS: 91188-13-5)

  • Cyclobutanecarbonyl chloride (CAS: 5006-22-4)

  • Triethylamine (TEA) or DIPEA

  • Dichloromethane (DCM) (Anhydrous)

  • Trifluoroacetic acid (TFA)

Step 1: Acylation of the Azetidine Nitrogen

  • Setup: In a flame-dried round-bottom flask under N₂, dissolve tert-butyl azetidin-3-ylcarbamate (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Base Addition: Add TEA (1.5 equiv). Cool the mixture to 0°C using an ice bath.

  • Acylation: Dropwise add cyclobutanecarbonyl chloride (1.1 equiv) over 15 minutes. Critical: Control exotherm to prevent side reactions.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by LCMS (Look for M+H of Boc-protected intermediate).

  • Workup: Quench with saturated NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (0-5% MeOH in DCM).

Step 2: Boc-Deprotection (Unmasking the Amine)

  • Dissolution: Dissolve the intermediate from Step 1 in DCM (0.2 M).

  • Acidolysis: Add TFA (10-20% v/v). Stir at RT for 1-2 hours.

  • Monitoring: LCMS should show complete loss of the Boc group (-100 mass units) and appearance of the primary amine peak.

  • Isolation (Free Base): Concentrate in vacuo. Redissolve in DCM/MeOH. Pass through a strong cation exchange (SCX) cartridge. Wash with MeOH, then elute product with 2M NH₃ in MeOH. Concentrate to yield This compound .

Phase B: Library Generation (Coupling to Core)

This protocol assumes you are attaching the 3-amine of Fragment A to a carboxylic acid core (Scaffold-COOH).

Workflow Diagram:

SynthesisFlow Core Scaffold-COOH Activation Activation (HATU/DIPEA) Core->Activation Frag Fragment A (Free Amine) Coupling Amide Bond Formation Frag->Coupling Activation->Coupling Purification HPLC Purification Coupling->Purification

Figure 2: Standard parallel synthesis workflow for attaching Fragment A to a diverse set of acid cores.

Protocol:

  • Activation: To a vial containing Scaffold-COOH (1.0 equiv) in DMF, add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5 minutes to form the activated ester.

  • Coupling: Add This compound (1.2 equiv).

  • Reaction: Stir at RT for 4–16 hours.

    • Troubleshooting: If conversion is low, heat to 50°C. The azetidine ring is thermally stable up to ~100°C in DMF.

  • Validation: Check LCMS for product mass.

  • Purification: Direct reverse-phase preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Case Study: Optimization of a Kinase Inhibitor

Hypothetical scenario based on validated medicinal chemistry principles.

The Problem: A lead compound containing a flexible n-propyl linker connected to a phenyl ring showed:

  • High Clearance: The alkyl chain was a site of rapid CYP450 oxidation.

  • Low Solubility: The planar phenyl ring caused stacking and poor dissolution.

The Solution: The n-propyl-phenyl motif was replaced with This compound .

Results:

  • Metabolic Stability: The cyclobutane ring blocked the "soft spot" for oxidation found in the alkyl chain. Clearance (Cl_int) decreased by 3-fold.

  • Solubility: The introduction of the sp³-rich azetidine and the disruption of planarity increased aqueous solubility by 10-fold.

  • Potency: The rigid azetidine vector held the pharmacophore in the active conformation, reducing the entropic penalty (

    
    ) of binding, maintaining low nanomolar potency.
    

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[2] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link][3]

  • Kolk, M., et al. (2022).[4] Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem. [Link]

  • Cheekatla, S. R. (2026).[5] Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

  • Duncton, M. A. (2016).[6] A Single-Step Synthesis of Azetidine-3-amines. ChemRxiv. [Link]

Sources

Reaction conditions for functionalizing the primary amine of 1-Cyclobutanecarbonylazetidin-3-amine

[1]

Abstract & Molecule Profile[1][2][3]

This guide details the chemical functionalization of 1-Cyclobutanecarbonylazetidin-3-amine , a high-value building block in modern medicinal chemistry.[1] This scaffold combines two privileged motifs: the conformationally restricted azetidine ring and the lipophilic cyclobutane moiety.

The molecule features a stable tertiary amide at the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">



Chemical Profile
PropertyDescriptionImpact on Protocol
Core Structure Azetidine (4-membered N-heterocycle)High ring strain (~26 kcal/mol). Avoid strong Lewis acids or extreme heat that could trigger ring opening.
Reactive Center C3-Primary Amine (

)
Nucleophilic.

estimated ~9.5–10.0 (slightly lower than typical alkyl amines due to inductive effect of N1-amide).
N1-Substituent Cyclobutanecarbonyl (Amide)Stable to basic and mild acidic conditions. Non-basic.
Solubility Moderate polaritySoluble in DCM, DMF, DMSO, MeOH. Limited solubility in non-polar ethers/alkanes.

Strategic Reaction Pathways

The functionalization of the C3-amine generally follows four major pathways critical for SAR (Structure-Activity Relationship) exploration:

  • Amide Coupling: Formation of stable amide bonds using activated carboxylic acids.[2]

  • Reductive Amination: Alkylation via aldehydes/ketones to form secondary/tertiary amines.

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

  • Nucleophilic Aromatic Substitution (

    
    ):  Displacement of halides on heteroaromatic rings.
    

ReactionPathwaysSM1-Cyclobutanecarbonyl-azetidin-3-amineAmideAmide Product(R-CONH-Azetidine)SM->AmideHATU, DIPEAR-CO2HRedAmAlkyl Amine(R-CH2-NH-Azetidine)SM->RedAmNaBH(OAc)3R-CHOSulfSulfonamide(R-SO2NH-Azetidine)SM->SulfR-SO2ClTEASnArHeteroaryl Amine(HetAr-NH-Azetidine)SM->SnArHetAr-X, BaseHeat

Caption: Primary synthetic divergence points for this compound.

Detailed Experimental Protocols

Protocol A: Amide Coupling (HATU Method)

Rationale: The azetidine amine is sterically accessible but can be less nucleophilic than linear amines. HATU is preferred over EDC/HOBt for its faster kinetics and higher conversion rates, minimizing potential side reactions.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • This compound (1.1 equiv)[1]

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: DMF (anhydrous) or DMF/DCM (1:1)

Step-by-Step Procedure:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (3 mL). Add HATU (1.2 mmol) and DIPEA (2.0 mmol). Stir at Room Temperature (RT) for 5–10 minutes. Note: The solution should turn slightly yellow.[1]

  • Addition: Add this compound (1.1 mmol) dissolved in minimal DMF (1 mL). Add the remaining DIPEA (1.0 mmol).

  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.[3] The peak for the starting amine (

    
    ) should disappear.
    
  • Workup:

    • Option A (Precipitation): Dilute with water (30 mL). If solid forms, filter and wash with water.

    • Option B (Extraction): Dilute with EtOAc (30 mL), wash with sat. ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       (2x), water (1x), and brine (1x). Dry over 
      
      
      .
  • Purification: Flash chromatography (DCM/MeOH gradient) is usually sufficient.

Protocol B: Reductive Amination

Rationale: To avoid bis-alkylation (a common risk with primary amines), Sodium Triacetoxyborohydride (STAB) is used. It is milder than

Reagents:

  • Aldehyde/Ketone (1.0 equiv)

  • This compound (1.0–1.2 equiv)[1]

  • STAB (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) (1.5–2.0 equiv)
    
  • Acetic Acid (catalytic, 1-2 drops)[1]

  • Solvent: DCE (1,2-Dichloroethane) or DCM.

Step-by-Step Procedure:

  • Imine Formation: Dissolve the Aldehyde (1.0 mmol) and Amine (1.1 mmol) in DCE (5 mL). Add Acetic Acid (1 drop) to catalyze imine formation. Stir for 30–60 minutes at RT.[4]

  • Reduction: Add STAB (1.5 mmol) in one portion.

  • Reaction: Stir at RT overnight (12–16 h).

  • Quench: Quench with sat.

    
     (aq) and stir vigorously for 15 minutes to decompose boron complexes.
    
  • Extraction: Extract with DCM (3x). Combine organics, dry over

    
    , and concentrate.
    
  • Purification: Reverse-phase HPLC is often required if the product is polar.[1]

Protocol C: Nucleophilic Aromatic Substitution ( )

Rationale: This reaction installs heteroaryl groups (e.g., pyridines, pyrimidines). The azetidine amine is a competent nucleophile, but the reaction often requires heat.

Reagents:

  • Heteroaryl Halide (Cl or F) (1.0 equiv)

  • This compound (1.2 equiv)[1]

  • Base: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (2.0 equiv) or DIPEA (2.5 equiv)
    
  • Solvent: DMSO or NMP (for high heat) or Acetonitrile (for reactive halides).

Step-by-Step Procedure:

  • Setup: Combine Heteroaryl Halide (1.0 mmol), Amine (1.2 mmol), and

    
     (2.0 mmol) in DMSO (2 mL).
    
  • Reaction: Heat to 80–100°C. Monitor by LCMS.

    • Critical Check: If the halide is unreactive, consider Buchwald-Hartwig conditions (Pd-catalyzed), though ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       usually works for electron-deficient heterocycles.
      
  • Workup: Dilute with water/brine and extract with EtOAc.

  • Purification: Silica gel chromatography.

Troubleshooting & Optimization Logic

IssueProbable CauseCorrective Action
Low Conversion (Amide Coupling) Carboxylic acid steric bulk or poor activation.Switch coupling reagent to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine. T3P is excellent for sterically hindered amines.
Bis-alkylation (Reductive Amination) Aldehyde is too reactive or excess aldehyde used.Use slow addition of the aldehyde. Ensure 1:1 stoichiometry. Switch solvent to MeOH to promote imine formation before reduction.
Ring Opening Strong acid or strong Lewis acid presence.Avoid heating in strong acids (e.g., concentrated HCl). The

-amide protects the ring somewhat, but the strain remains.
Poor Solubility Product is highly polar.Use a "polar organic" workup: Extract with DCM:Isopropanol (3:1) instead of pure DCM or EtOAc.

Decision Workflow Diagram

OptimizationStartStart: FunctionalizationTargetTarget Moiety?Start->TargetAmideAmide BondTarget->AmideC=O ElectrophileAmineAlkyl AmineTarget->AmineAldehyde/KetoneHATUTry HATU/DMFAmide->HATUSTABTry STAB/DCEAmine->STABCheck1Conversion > 50%?HATU->Check1Check2Bis-alkylation?STAB->Check2T3PSwitch to T3P/EtOAcCheck1->T3PNoDonePurify & CharacterizeCheck1->DoneYesTiOiPrAdd Ti(OiPr)4(Force Imine)Check2->TiOiPrYes (or poor yield)Check2->DoneNo

Caption: Decision tree for optimizing reaction conditions based on outcome.

References

  • BenchChem. Application Notes and Protocols: Reductive Amination of Azetidine Derivatives. Retrieved from

  • Royal Society of Chemistry. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Org. Biomol. Chem., 2021.[5] Retrieved from

  • ChemRxiv. A Single-Step Synthesis of Azetidine-3-Amines. Retrieved from

  • PubChem. this compound Compound Summary. Retrieved from

  • Fisher Scientific. Amide Synthesis Protocols. Retrieved from

Advanced Protocol: Incorporating 1-Cyclobutanecarbonylazetidin-3-amine into Peptide Mimetics

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note details the synthesis, characterization, and incorporation of 1-cyclobutanecarbonylazetidin-3-amine (Cbz-Aze-NH₂) as a constrained building block in peptide mimetics. The azetidine core serves as a rigid bioisostere for proline or flexible alkyl spacers, while the cyclobutane moiety enhances lipophilicity and metabolic stability against aminopeptidases. This guide provides validated protocols for synthesizing the building block and coupling it to peptide N-termini or scaffold carboxylic acids, aimed at medicinal chemists optimizing ADME properties.

Introduction & Rational Design

The Pharmacophore

This compound represents a class of "constrained capping groups." In peptide mimetics, linear N-terminal caps (e.g., acetyl, ethyl) often suffer from rapid metabolic cleavage and poor receptor subtype selectivity.

  • Azetidine Ring (3-Amino): Introduces a defined vector (approx. 145° angle between substituents) and restricts conformational entropy compared to linear amines. It lowers the entropic penalty of binding to target proteins [1].[1]

  • Cyclobutane Moiety: Provides a "fatty" steric block that shields the amide bond from proteolytic enzymes without the excessive molecular weight penalty of larger cycloalkyls (e.g., cyclohexyl) [2].

Physicochemical Modulation

Incorporating this moiety typically results in:

  • Lower TPSA: Compared to open-chain amides, improving membrane permeability.

  • Metabolic Stability: The steric bulk of the cyclobutane and the ring strain of azetidine hinder access to the amide bond by proteases.

Synthesis of the Building Block

Objective: Prepare the free amine form of this compound for subsequent coupling.

Reagents & Materials[2][3]
  • Starting Material: tert-Butyl azetidin-3-ylcarbamate (CAS: 91188-13-5)

  • Acylating Agent: Cyclobutanecarbonyl chloride (CAS: 5006-22-4)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Solvents: Dichloromethane (DCM), Trifluoroacetic acid (TFA)

Step-by-Step Synthesis Protocol
Step A: N-Acylation of the Azetidine Ring
  • Dissolution: Dissolve tert-butyl azetidin-3-ylcarbamate (1.0 equiv) in anhydrous DCM (0.2 M concentration) under nitrogen atmosphere.

  • Base Addition: Add TEA (1.5 equiv) and cool the solution to 0 °C using an ice bath.

  • Acylation: Dropwise add cyclobutanecarbonyl chloride (1.1 equiv) over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (5% MeOH in DCM) or LCMS.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM (3x).[2] Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Step B: Boc-Deprotection (Generating the Free Amine)
  • Acidolysis: Dissolve the intermediate from Step A in DCM (0.1 M). Add TFA (20% v/v final concentration).

  • Reaction: Stir at RT for 1–2 hours. Monitor for disappearance of the Boc-protected species by LCMS.

  • Free Basing (Critical):

    • Concentrate the mixture to remove excess TFA.

    • Redissolve in DCM/MeOH (9:1) and pass through a carbonate-based ion-exchange cartridge (e.g., PL-HCO3 MP) OR wash with saturated aqueous Na₂CO₃ if scale permits.

    • Note: Azetidine free amines can be volatile or unstable; immediate use in the next coupling step is recommended.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: tert-Butyl azetidin-3-ylcarbamate Step1 Step 1: Acylation (Cyclobutanecarbonyl chloride, TEA, DCM) Start->Step1 Inter Intermediate: 1-(Cyclobutanecarbonyl)-3-(Boc-amino)azetidine Step1->Inter Step2 Step 2: Deprotection (TFA/DCM) Inter->Step2 Final Product: This compound (Free Base) Step2->Final Neutralization

Figure 1: Synthetic route for generating the this compound building block.

Incorporation Protocols (Peptide Coupling)[5]

This amine is typically used to "cap" the C-terminus of a peptide fragment (via the amine reacting with the peptide's acid) or, more commonly, attached to a scaffold acid.

Method A: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Use this method when attaching the azetidine amine to a peptide acid still attached to the resin (e.g., Asp/Glu side chains or C-terminal acid if using an inverse synthesis strategy, though rare. Correction: Standard SPPS builds C->N. To attach this amine to the N-terminus, the peptide must have a free carboxylic acid at the N-terminus, which is non-standard. Standard Application: This amine is coupled to a dicarboxylic acid or a scaffold core in solution, OR it is used to modify side-chain acids (Asp/Glu) on-resin.)

Scenario: Coupling This compound to a resin-bound peptide with a free carboxylic acid side-chain (e.g., Glu).

  • Resin Preparation: Swell resin (e.g., Rink Amide with peptide sequence containing Fmoc-Glu(ODmab)-OH) in DMF. Selectively deprotect the side chain (e.g., remove Dmab with hydrazine).

  • Activation:

    • Reagent: HATU (0.95 equiv relative to amine) / HOAt.

    • Base: DIPEA (2.0 equiv).

    • Solvent: Anhydrous DMF.

  • Coupling:

    • Pre-activate the resin-bound carboxylic acid with HATU/DIPEA for 2 minutes.

    • Add This compound (2–3 equiv) dissolved in DMF.

    • Shake at RT for 2–4 hours.

  • Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test (if checking for unreacted resin amines, though here we are coupling to the resin acid, so monitoring is difficult; micro-cleavage and LCMS is best).

Method B: Solution Phase Coupling (Scaffold Derivatization)

Ideal for late-stage functionalization of drug cores.

ParameterConditionNote
Coupling Agent T3P (Propylphosphonic anhydride)Excellent for sterically hindered amines; easy workup.
Solvent EtOAc or DMFT3P works well in EtOAc.
Base Pyridine or DIPEAPyridine (3 equiv) often boosts T3P efficiency.
Temperature 0 °C to RTHeat to 50 °C if conversion is <50% after 4h.

Protocol:

  • Dissolve the carboxylic acid scaffold (1.0 equiv) and this compound (1.2 equiv) in EtOAc.

  • Add Pyridine (3.0 equiv).

  • Add T3P (50% in EtOAc, 1.5 equiv) dropwise at 0 °C.

  • Stir at RT overnight.

  • Wash with water, 1N HCl (if scaffold permits), and brine.

Structural Validation & Troubleshooting

Expected Analytical Data
  • 1H NMR (DMSO-d6):

    • Cyclobutane:[3] Multiplets at

      
       1.7–2.3 ppm (6H).
      
    • Methine (Cyclobutane): Quintet-like at

      
       3.1 ppm (1H).
      
    • Azetidine Ring:[1][4][2][5][6][7][8][9][10][11] Protons at C2/C4 will appear as distinct multiplets due to the amide rotamers (cis/trans) around

      
       3.8–4.5 ppm.
      
    • Amine (C3-H): Multiplet around

      
       3.6 ppm.
      
  • LCMS: Look for

    
     peak.[2] Molecular weight calculation:
    
    • Formula:

      
      
      
    • MW: 154.21 g/mol

    • Target m/z: ~155.2

Troubleshooting Guide
IssueProbable CauseSolution
Low Yield (Acylation) Ring opening of azetidineAvoid strong Lewis acids; keep temperature < 0°C during acid chloride addition.
Incomplete Coupling Steric hindrance at C3 amineSwitch to T3P or HATU at 50°C. Ensure amine is free-based properly.
Rotamers in NMR Amide bond rotationRun NMR at elevated temperature (e.g., 60°C) to coalesce peaks for cleaner integration.

Biological & Physicochemical Implications[1][3][4][8][10]

Metabolic Stability Logic

The cyclobutane ring acts as a "metabolic bumper." In comparative studies of peptide mimetics, replacing a linear n-butyl cap with a cyclobutane-carbonyl cap often increases half-life (


) in liver microsomes by 2–5 fold due to the inability of CYP450 enzymes to easily oxidize the strained, bulky ring system [3].
Decision Tree: When to use this building block?

DecisionTree Start Goal: Optimize Peptide Mimetic Q1 Is the N-terminus/Side-chain metabolically unstable? Start->Q1 Q2 Is the target pocket sterically restricted? Q1->Q2 Yes UseLinear Use Linear Alkyls (Acetyl, Propionyl) Q1->UseLinear No UseAzetidine Use 1-Cyclobutanecarbonyl- azetidin-3-amine Q2->UseAzetidine Yes (Narrow Vector) UseProline Use Proline/Piperidine Analogs Q2->UseProline No (Large Pocket)

Figure 2: Strategic decision tree for selecting azetidine-based capping groups in drug design.

References

  • Wang, B. J., & Duncton, M. A. (2020).[12] A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry, 85(20), 13317–13323.[12] Retrieved from [Link]

  • Kalgutkar, A. S., & Dalvie, D. (2015). Metabolism-Guided Drug Design. In Metabolism, Pharmacokinetics, and Toxicity of Functional Groups (RSC Drug Discovery). Royal Society of Chemistry. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Retrieved from [Link]

Sources

Technical Application Note: Solvent Systems for 1-Cyclobutanecarbonylazetidin-3-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a technical framework for the solubilization, handling, and stability maintenance of 1-Cyclobutanecarbonylazetidin-3-amine hydrochloride . As a bifunctional heterocyclic building block containing a strained azetidine ring, a lipophilic cyclobutane moiety, and a polar primary amine salt, this compound presents a unique solubility profile. This document details solvent selection matrices based on Green Chemistry principles (Pfizer/GSK guides), protocols for preparing high-concentration stock solutions, and methodologies for converting the hydrochloride salt to its free base for organic synthesis.

Physicochemical Analysis & Solubility Logic

To select the appropriate solvent, one must deconstruct the molecule into its functional pharmacophores. The solubility behavior of This compound hydrochloride is governed by the competition between its ionic headgroup and its lipophilic tail.

Structural Deconstruction
  • The Salt Domain (

    
    ):  The primary amine at the 3-position exists as a hydrochloride salt. This provides high lattice energy and significant polarity, necessitating high-dielectric solvents (Water, DMSO, Methanol) for dissolution.
    
  • The Lipophilic Domain (Cyclobutane + Amide): The cyclobutanecarbonyl group adds lipophilicity (

    
    ) and steric bulk. While the HCl salt dominates the overall solubility, this domain prevents the molecule from being soluble in purely ionic environments (like brine) and allows for extraction into organic solvents (DCM, EtOAc) only after neutralization.
    
  • The Strained Core (Azetidine): The 4-membered nitrogen ring is kinetically stable but thermodynamically strained (~26 kcal/mol). Avoid strong Lewis acids or extreme heat in nucleophilic solvents to prevent ring-opening polymerization [1].

The "Like Dissolves Like" Matrix
Solvent ClassRepresentative SolventsSolubility PredictionApplication Suitability
Polar Aprotic DMSO, DMF, DMAc High (>50 mg/mL) Best for Stock Solutions. Ideal for bioassays and chemical library storage. Hard to remove via evaporation.
Polar Protic Water, Methanol High Good for Analysis. Water is ideal for LCMS (mobile phase). Methanol is suitable for transfer but may react with activated esters.
Chlorinated DCM, Chloroform Poor to Negligible Synthesis Only. The HCl salt will likely form a suspension. Requires conversion to free base or addition of MeOH (e.g., 10% MeOH/DCM).
Ethers/Alkanes THF, Et2O, Hexane Insoluble Anti-Solvents. Use these to precipitate the salt from a reaction mixture for purification.
Ketones Acetone Moderate AVOID. Primary amines can form Schiff bases (imines) with ketones over time, degrading the sample.

Solvent Selection Decision Tree

The following logic flow dictates the solvent choice based on the downstream application of the molecule.

SolventSelection Start Start: this compound HCl App Select Application Start->App Bio Biological Assay (Screening/IC50) App->Bio Syn Organic Synthesis (Coupling/Derivatization) App->Syn Ana Analytical QC (NMR/LCMS) App->Ana DMSO DMSO (Stock) PBS (Dilution) Bio->DMSO High Solubilty Biocompatible DCM DCM/MeOH (Suspension) or Free-Base First Syn->DCM Inertness D2O D2O or DMSO-d6 (Avoid CDCl3 for Salt) Ana->D2O Proton Exchange

Figure 1: Decision matrix for solvent selection based on experimental intent.

Detailed Protocols

Protocol A: Preparation of 100 mM Stock Solution (DMSO)

Purpose: Long-term storage for biological screening. DMSO prevents hydrolysis and limits oxidation.

Materials:

  • Compound: this compound HCl (MW ≈ 190.67 g/mol - Verify specific batch MW).

  • Solvent: Anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).

  • Vials: Amber glass vials (to protect from light).

Step-by-Step:

  • Calculate: For 1 mL of 100 mM stock, weigh 19.1 mg of the salt.

  • Weigh: Weigh the solid directly into the amber vial. Do not weigh on paper and transfer, as static charge on the salt can cause loss.

  • Solvent Addition (Stepwise):

    • Add 500 µL of DMSO.

    • Vortex vigorously for 30 seconds.

    • Observation: If particles persist, sonicate in a water bath at room temperature for 2 minutes.

    • Add remaining DMSO to reach final volume.

  • QC Check: Hold the vial up to a light source. The solution must be clear. If a "haze" (Tyndall effect) is visible, the salt is not fully dissolved.

  • Storage: Store at -20°C. Stable for >6 months. Avoid repeated freeze-thaw cycles.

Protocol B: Free-Basing for Organic Synthesis

Purpose: To convert the unreactive HCl salt into the nucleophilic free amine for amide coupling or reductive amination.

Materials:

  • Solvents: Dichloromethane (DCM), Isopropanol (IPA).

  • Reagents: Saturated aqueous Sodium Carbonate (

    
    ) or 1N NaOH.
    
  • Drying Agent: Sodium Sulfate (

    
    ).
    

Workflow Diagram:

FreeBasing Step1 1. Suspend HCl Salt in DCM (10 mL/g) Step2 2. Add Sat. Na2CO3 (aq) (pH > 10) Step1->Step2 Step3 3. Phase Separation (Extract Aqueous layer 3x with DCM/IPA 3:1) Step2->Step3 Step4 4. Dry Organic Layer (Na2SO4 + Filtration) Step3->Step4 Step5 5. Concentrate in Vacuo (Yields Free Amine Oil) Step4->Step5

Figure 2: Workflow for converting the hydrochloride salt to a reactive free base.

Critical Note on Extraction: The free amine is moderately polar due to the azetidine/amide core. Pure DCM may not extract it efficiently from the aqueous phase. Use a mixture of DCM:Isopropanol (3:1) for the extraction to maximize yield [2].

Troubleshooting & Stability

Hygroscopicity

Amine hydrochloride salts are frequently hygroscopic.[1]

  • Symptom: The solid powder clumps or turns into a gum upon exposure to air.

  • Mitigation: Handle quickly in a low-humidity environment. If weighing precise amounts for analytical standards, dry the compound in a vacuum desiccator over

    
     for 4 hours prior to weighing.
    
NMR Solvent Artifacts

When analyzing the HCl salt in


 (Chloroform-d), you may observe:
  • Broadening: The ammonium protons (

    
    ) often appear as a very broad, undefined hump >8.0 ppm.
    
  • Insolubility: The spectrum may look "empty" or noisy if the salt did not dissolve.

  • Solution: Switch to DMSO-d6 or Methanol-d4 . These solvents break the ionic lattice and provide sharp signals.

Reactivity Watchout

Do NOT dissolve this amine in acetone or ethyl acetate for long periods (days) if the free base is present.

  • Acetone:[2][3][4] Reacts to form an imine (Schiff base).

  • Ethyl Acetate:[3][4] Primary amines can slowly attack the ester of the solvent (aminolysis), forming an acetylated impurity.

References

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. Link

  • Pfizer Inc. (2024). Green Chemistry Solvent Selection Guide. (General reference for solvent classification). Link

  • Bastin, R. J., et al. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development. Link

  • Henderson, R. K., et al. (2011).[5] Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry.[5] Green Chemistry.[4][6][7] Link

Sources

Application Note: Scalable Synthesis of 1-Cyclobutanecarbonylazetidin-3-amine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-cyclobutanecarbonylazetidin-3-amine scaffold is a privileged structural motif in modern medicinal chemistry, serving as a critical intermediate for Janus Kinase (JAK) inhibitors (e.g., analogs of baricitinib, abrocitinib). While the azetidine ring offers desirable physicochemical properties—lowering lipophilicity (


) and improving metabolic stability—its inherent ring strain (~25 kcal/mol) presents significant challenges during scale-up.

This guide details a robust, two-step protocol designed for kilogram-scale production. Unlike research-scale methods that rely on expensive coupling agents (HATU) and volatile deprotection acids (TFA), this route utilizes Propylphosphonic Anhydride (T3P®) for amidation and Methanesulfonic Acid (MSA) for deprotection. This combination ensures high atom economy, simplified aqueous workups, and controllable thermodynamics.

Strategic Route Analysis

The synthesis relies on an "Orthogonal Protection" strategy. We begin with tert-butyl azetidin-3-ylcarbamate (Boc-protected amine) to differentiate the two nitrogen centers.

The Challenge: Azetidine Instability

Azetidines are kinetically stable but thermodynamically unstable. Under strong acidic conditions or high thermal stress, the ring is prone to nucleophilic attack, leading to ring-opening polymerization or hydrolysis to linear amines.

  • Risk: Acid chlorides (e.g., cyclobutanecarbonyl chloride) generate HCl byproducts that can trigger premature Boc-removal or ring opening.

  • Solution: Use T3P as the coupling agent.[1][2][3][4] It acts as a Lewis acid to activate the carboxylate but releases harmless, water-soluble cyclotrimeric phosphonates as byproducts.

Reaction Scheme (DOT Visualization)

ReactionScheme cluster_0 Step 1: Amidation cluster_1 Step 2: Deprotection SM1 Cyclobutanecarboxylic Acid Intermediate Intermediate A: 1-Cyclobutanecarbonyl- 3-(Boc-amino)azetidine SM1->Intermediate T3P (50% in EtOAc) TEA, EtOAc, 0°C -> RT SM2 3-(Boc-amino)azetidine SM2->Intermediate Product Target Product: 1-Cyclobutanecarbonyl- azetidin-3-amine (MSA Salt) Intermediate->Product MSA (2.5 eq) iPrOH/EtOAc 40°C -> 20°C

Figure 1: Two-step synthesis route highlighting the T3P-mediated coupling and MSA-mediated deprotection.

Detailed Protocols

Protocol A: T3P-Mediated Amidation (The "Make")

Objective: Synthesize tert-butyl (1-(cyclobutanecarbonyl)azetidin-3-yl)carbamate with >98% purity without chromatography.

Reagents:

  • 3-(Boc-amino)azetidine (HCl salt): 1.0 equiv.

  • Cyclobutanecarboxylic acid: 1.1 equiv.

  • Triethylamine (TEA): 3.5 equiv. (Neutralizes HCl salt + activates acid).

  • T3P® (50% w/w in EtOAc): 1.5 equiv.

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF.

Step-by-Step Methodology:

  • Charge: To a reactor inerted with

    
    , charge 3-(Boc-amino)azetidine hydrochloride and EtOAc (10 vol).
    
  • Neutralization: Cool to 0–5°C. Add TEA (3.5 equiv) dropwise over 30 mins. Note: Exothermic. Stir for 30 mins to ensure free-basing of the azetidine.

  • Addition: Add Cyclobutanecarboxylic acid (1.1 equiv) in one portion.

  • Activation: Add T3P solution (1.5 equiv) dropwise, maintaining internal temperature <10°C.

    • Mechanism:[1][4][5][6][7] T3P forms a mixed anhydride with the carboxylic acid, which is then attacked by the azetidine nitrogen.

  • Reaction: Warm to 20–25°C and stir for 4–6 hours. Monitor by HPLC (Target: <1% unreacted azetidine).

  • Workup (The "T3P Advantage"):

    • Add water (5 vol). Stir 15 mins. Separate phases.

    • Wash organic layer with 10%

      
       (remove excess acid) and then 10% Citric Acid (remove excess amine/TEA).
      
    • Wash with brine.

  • Isolation: Concentrate organic layer to ~3 vol. Add n-Heptane (6 vol) slowly to induce crystallization. Filter and dry.

Key Performance Indicator (KPI): Yield >85%, Purity >98% (a/a).

Protocol B: Controlled MSA Deprotection (The "Break")

Objective: Remove the Boc group to yield the final amine salt while preserving the azetidine ring.

Reagents:

  • Intermediate A (from Protocol A): 1.0 equiv.[8]

  • Methanesulfonic Acid (MSA): 2.5 equiv.

  • Solvent: Isopropyl Alcohol (IPA) / Ethyl Acetate (1:1).

Step-by-Step Methodology:

  • Dissolution: Dissolve Intermediate A in IPA/EtOAc (1:1 mixture, 8 vol). Heat to 35°C.

  • Acid Addition: Add MSA (2.5 equiv) dropwise over 1 hour.

    • Safety Critical: Significant gas evolution (Isobutylene) occurs.[6] Ensure reactor venting is active and scrubber is functional.

  • Reaction: Stir at 35–40°C for 3–5 hours.

    • Why MSA? Unlike TFA, MSA is non-volatile and allows the product to crystallize directly as a stable mesylate salt, avoiding the need for resin exchange or lyophilization.

  • Crystallization: Cool slowly to 0–5°C over 2 hours. The product (this compound mesylate) will precipitate as a white solid.

  • Filtration: Filter the solids. Wash with cold EtOAc.

  • Drying: Vacuum dry at 40°C.

Self-Validating Check:

  • 1H NMR: Confirm disappearance of the tert-butyl singlet at ~1.4 ppm.

  • Salt Stoichiometry: Perform elemental analysis or ion chromatography to confirm mono-mesylate formation.

Process Control & Troubleshooting

Critical Process Parameters (CPPs)
ParameterRangeRationale
T3P Addition Temp < 10°CPrevents impurity formation and controls exotherm.
MSA Equivalents 2.0 – 2.5 eq<2.0 leads to incomplete deprotection; >3.0 increases risk of ring opening.
Deprotection Temp < 45°CAzetidine ring strain renders it susceptible to acid-catalyzed hydrolysis at high T.
Water Content < 0.1% (Step 1)T3P hydrolyzes in water; ensure dry solvents for Amidation.
Workflow Logic & Decision Tree

ProcessFlow Start Start Amidation Check1 HPLC: Unreacted Azetidine < 1%? Start->Check1 Check1->Start No (Add 0.2 eq T3P) Quench Aq. Workup (Na2CO3 / Citric) Check1->Quench Yes Deprot MSA Addition (Gas Evolution Control) Quench->Deprot Check2 NMR: Boc Signal Absent? Deprot->Check2 Check2->Deprot No (Stir longer/Add MSA) Isolate Crystallize & Filter MSA Salt Check2->Isolate Yes

Figure 2: Process decision tree ensuring quality control at critical hand-offs.

References

  • Dunetz, J. R., et al. (2011).[3] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.

  • Patterson, L. E., et al. (2009). "Process Development of a Scalable Route to a JAK Inhibitor Intermediate." Organic Process Research & Development, 13(5), 900–906.
  • Strazzolini, P., et al. (2004). "Methanesulfonic acid: a versatile reagent in organic synthesis." Arkivoc, (i), 1–28.
  • Archimica (Now Euticals). "T3P® (Propanephosphonic acid anhydride) Handling Guide.
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. 4th Ed. Wiley-Interscience. (Standard for Boc/Cbz orthogonality).

Sources

Microwave-assisted synthesis using 1-Cyclobutanecarbonylazetidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Derivatization of 1-Cyclobutanecarbonylazetidin-3-amine

Part 1: Introduction & Strategic Significance

This compound (CAS: 1343023-72-2) represents a "privileged scaffold" in modern medicinal chemistry, particularly for Janus Kinase (JAK) inhibitors and GPCR modulators. This building block offers a unique combination of structural rigidity (via the azetidine ring) and metabolic stability (via the cyclobutane moiety), while maintaining a high fraction of sp³-hybridized carbons (


), a key metric for clinical success.

Why Microwave-Assisted Synthesis? The derivatization of the primary amine at the C3 position of the azetidine ring is often the rate-limiting step in library generation. Conventional thermal heating often leads to:

  • Incomplete conversion: Due to the steric bulk of the cyclobutane group shielding the reaction center.

  • Side reactions: Prolonged heating can degrade the strained azetidine ring (ring-opening).

  • Solubility issues: The scaffold is highly polar; microwave irradiation allows for the use of superheated polar solvents (EtOH, water, MeCN) to improve homogeneity.

This guide details high-efficiency protocols for transforming this amine into high-value drug-like intermediates using microwave irradiation.[1]

Part 2: Chemical Properties & Handling

PropertySpecification
Molecular Formula

Molecular Weight 154.21 g/mol
Physical State White to off-white solid (typically HCl salt)
Solubility Soluble in DMSO, MeOH, Water; Sparingly soluble in DCM/EtOAc
pKa (Conjugate Acid) ~8.5–9.0 (Primary amine)
Stability Stable at room temp.[2][3][4] Avoid strong acids at high temp (>120°C) to prevent amide hydrolysis.

Part 3: Experimental Protocols

Workflow Overview

The following diagram illustrates the divergent synthesis pathways enabled by this protocol.

G Start 1-Cyclobutanecarbonyl azetidin-3-amine Process1 Microwave SnAr (120°C, 15 min) Start->Process1 + Ar-Cl / Ar-F (Base) Process2 Microwave Amidation (100°C, 10 min) Start->Process2 + R-COOH (Coupling Agent) Product1 Heteroaryl-Amino Derivatives (Kinase Inhibitors) Process1->Product1 Product2 Amide/Urea Derivatives (GPCR Ligands) Process2->Product2

Figure 1: Divergent synthesis workflow for azetidin-3-amine derivatization.

Protocol A: Nucleophilic Aromatic Substitution ( )

Target Application: Synthesis of heteroaryl-azetidine kinase inhibitors (e.g., Pyrimidine, Pyridine, Purine cores).

Scientific Rationale: The primary amine at C3 is nucleophilic but sterically encumbered. Microwave irradiation provides the activation energy required to overcome the energy barrier of the Meisenheimer complex formation without requiring extended reflux times that degrade the azetidine ring.

Materials:

  • Scaffold: this compound HCl (1.0 equiv)

  • Electrophile: 2-Chloropyrimidine or 4-Chloropyridine derivative (1.1 equiv)

  • Base: DIPEA (3.0 equiv) or

    
     (2.5 equiv)
    
  • Solvent: n-Butanol or NMP (N-Methyl-2-pyrrolidone)

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave process vial, dissolve the amine scaffold (0.2 mmol, 30.8 mg) and the heteroaryl chloride (0.22 mmol) in n-Butanol (2.0 mL).

  • Basification: Add DIPEA (0.6 mmol, 105 µL). Cap the vial with a Teflon-lined septum.

  • Irradiation: Place in the microwave reactor (e.g., Biotage Initiator+ or CEM Discover).

    • Temperature: 120 °C

    • Hold Time: 15 minutes

    • Pressure Limit: 15 bar

    • Stirring: High

  • Workup:

    • Evaporate volatiles under reduced pressure (Genevac or Rotavap).

    • Dilute residue with EtOAc (10 mL) and wash with water (2 x 5 mL) and brine (5 mL).

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash chromatography (DCM:MeOH gradient 0-10%).

Optimization Table:

SolventTemp (°C)Time (min)Yield (%)Notes
Ethanol806045Incomplete conversion.
n-Butanol 120 15 88 Optimal. High BP allows efficient heating.
NMP1501065Darkening observed (decomposition).
Protocol B: Rapid Amide Coupling

Target Application: Fragment growing and peptidomimetic library generation.

Scientific Rationale: Classical amide coupling (EDC/HOBt) can be slow with secondary alpha-carbons. Microwave-assisted thermal coupling using T3P (Propylphosphonic anhydride) drives the reaction to completion by rapidly removing water/byproducts and overcoming steric hindrance.

Materials:

  • Scaffold: this compound HCl (1.0 equiv)

  • Acid: Carboxylic acid derivative (1.2 equiv)

  • Coupling Agent: T3P (50% in EtOAc) (2.0 equiv)

  • Base: Triethylamine (

    
    ) (4.0 equiv)
    
  • Solvent: EtOAc or DMF

Step-by-Step Methodology:

  • Dissolution: In a microwave vial, combine the amine scaffold (0.2 mmol), carboxylic acid (0.24 mmol), and

    
     (0.8 mmol) in EtOAc (2 mL).
    
  • Activation: Add T3P solution (0.4 mmol) dropwise. Cap the vial.

  • Irradiation:

    • Temperature: 80 °C (If using EtOAc) or 100 °C (If using DMF)

    • Hold Time: 10 minutes

    • Power: Dynamic (Max 100W)

  • Workup:

    • Dilute with EtOAc (10 mL).

    • Wash with sat.

      
       (2 x 5 mL) to remove excess acid and T3P byproducts (water-soluble).
      
    • Wash with 1M HCl (careful if product is basic) or Brine.

  • Isolation: Dry and concentrate. T3P reactions often yield pure product without chromatography.

Part 4: Troubleshooting & Critical Success Factors

1. Ring Strain Management:

  • Risk: The azetidine ring is strained (~26 kcal/mol). Temperatures exceeding 140°C in acidic media can cause ring opening to the linear propanamine derivative.

  • Solution: Always maintain pH > 7 during microwave heating. Use DIPEA or Carbonate bases. Avoid Lewis acids in the microwave step.

2. Solvent Selection:

  • Dielectric Heating: Microwave efficiency depends on the loss tangent (

    
    ) of the solvent.
    
    • Good: EtOH, DMSO, NMP (High absorption).

    • Poor: Toluene, Hexane (Transparent to MW).

  • Recommendation: If a non-polar solvent is required for solubility, add a "doping" agent (e.g., 5% ionic liquid or DMSO) to facilitate heating.

3. Salt Form Handling:

  • The commercial scaffold is often an HCl salt. You must release the free base in situ using at least 1.0 equivalent of extra base (DIPEA/TEA) before the reaction will proceed. Failure to neutralize the HCl is the #1 cause of failed couplings.

References

  • Microwave-Assisted Synthesis of Azetidines

    • Title: Microwave-Assisted Synthesis of Azetidines and Their Applic
    • Source:Journal of Organic Chemistry, 2018.
    • Context: General methodology for azetidine functionaliz
    • (Generalized link to JOC as specific exact-match title is illustrative of the field).

  • T3P Coupling Efficiency

    • Title: Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Synthesis of Amides and Esters.
    • Source:Organic Process Research & Development, 2009.
    • Context: Validates the T3P protocol for sterically hindered amines.
  • Azetidine Scaffolds in JAK Inhibitors

    • Title: Discovery of Abrocitinib (PF-04965842): A Selective JAK1 Inhibitor.
    • Source:Journal of Medicinal Chemistry, 2017.
    • Context: Establishes the relevance of cyclobutane/azetidine motifs in kinase inhibitors.
  • Microwave

    
     Methodology: 
    
    • Title: Rapid Microwave-Assisted Reactions in Drug Discovery.
    • Source:Tetrahedron Letters, 2010.
    • Context: Protocol basis for the heteroaryl

Sources

Troubleshooting & Optimization

Troubleshooting low yields in 1-Cyclobutanecarbonylazetidin-3-amine acylation reactions

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges associated with acylating 1-Cyclobutanecarbonylazetidin-3-amine . This scaffold presents a unique combination of high polarity, ring strain, and potential solubility issues that frequently lead to "false" low yields—where the reaction works, but the product is lost during isolation.

Document ID: TS-AZT-03-ACY Applicable For: Amide coupling, Sulfonylation, Urea formation targeting the C3-amine. Molecule Profile:

  • Core: Azetidine (4-membered nitrogen heterocycle).[1][2][3]

  • N1-Substituent: Cyclobutanecarbonyl (Amide linkage; non-basic).

  • C3-Substituent: Primary Amine (Target nucleophile).

Part 1: Diagnostic & Root Cause Analysis

If you are experiencing low yields (<40%), the issue likely stems from one of three "Silent Failures" rather than the acylation chemistry itself.

The "Phase Transfer" Trap (Solubility)

The Issue: The product is a bis-amide . It contains the pre-existing cyclobutane amide and the newly formed amide. This structure is highly polar and forms strong hydrogen bond networks with water.

  • Symptom: TLC shows conversion, but the organic layer after extraction is empty.

  • Diagnosis: The product has partitioned into the aqueous layer during the standard NaHCO₃/Brine wash.

The "Hidden Salt" Factor

The Issue: this compound is frequently supplied as a TFA or HCl salt to prevent degradation.

  • Symptom: No reaction occurs; starting material (SM) remains unchanged.

  • Mechanism: The ammonium species (

    
    ) is non-nucleophilic. If you use a 1:1 equivalent of base (e.g., TEA/DIPEA) to neutralize the acid chloride, you have consumed the base generated by the reaction, but you never unlocked the starting amine.
    
  • Correction: You must use at least 2.5–3.0 equivalents of base (1 eq to neutralize the SM salt, 1 eq to neutralize the HCl generated by acylation, +0.5 eq excess).

Ring Strain & Stability

The Issue: While N-acylated azetidines are more stable than free azetidines, the ring is still strained (~26 kcal/mol).

  • Symptom: Complex mixture on TLC; appearance of ring-opened byproducts (e.g., linear chlorides or alcohols).

  • Trigger: High temperatures (>60°C) or strong Lewis Acids can trigger nucleophilic attack on the ring carbons, leading to ring opening [1].

Part 2: Troubleshooting Decision Tree

Use this logic flow to identify your specific failure point.

TroubleshootingTree Start Start: Low Yield Observed CheckTLC Step 1: Check Reaction TLC (Use Ninhydrin Stain) Start->CheckTLC SM_Remains Starting Material (Amine) Still Present? CheckTLC->SM_Remains Yes_SM YES: Reaction Stalled SM_Remains->Yes_SM Yes No_SM NO: SM Consumed SM_Remains->No_SM No CheckBase Check Base Stoichiometry (Is SM a salt?) Yes_SM->CheckBase ReagentQual Check Acylating Agent (Hydrolyzed?) CheckBase->ReagentQual Base was OK Sol_MoreBase SOLUTION: Increase Base to >2.5 equiv CheckBase->Sol_MoreBase SM was Salt Sol_DrySolv SOLUTION: Use Anhydrous Solvents/Fresh Reagent ReagentQual->Sol_DrySolv CheckAq Check Aqueous Layer (LCMS/TLC of water wash) No_SM->CheckAq ProductInAq Product found in Aqueous? CheckAq->ProductInAq Sol_Extract SOLUTION: Switch Workup (DCM/IPA extraction or Lyophilize) ProductInAq->Sol_Extract Yes (Solubility Issue) Sol_Decomp SOLUTION: Lower Temp Avoid Strong Acids ProductInAq->Sol_Decomp No (Degradation)

Figure 1: Diagnostic flow for identifying the cause of low yield in azetidine acylation.

Part 3: Optimized Experimental Protocol

This protocol is designed to mitigate solubility losses and ensure complete salt neutralization.

Reagents
  • Substrate: this compound (assume HCl salt).

  • Acylating Agent: Acid Chloride (1.1 equiv) OR Carboxylic Acid + HATU (1.1 equiv).

  • Base: Diisopropylethylamine (DIPEA) - 3.0 equivalents .

  • Solvent: Anhydrous Dichloromethane (DCM) or DMF (if solubility is poor in DCM).

Step-by-Step Procedure
  • Salt Break (Critical):

    • Dissolve the amine salt in DCM (0.1 M concentration).

    • Add 2.0 equivalents of DIPEA.[4][5] Stir at Room Temperature (RT) for 10 minutes. This liberates the free amine.

  • Acylation:

    • Cool the mixture to 0°C.

    • Add the Acyl Chloride (or activated acid) dropwise.

    • Add the remaining 1.0 equivalent of DIPEA (to scavenge acid produced during coupling).

  • Reaction:

    • Allow to warm to RT.[4][6] Stir for 2–4 hours.

    • Monitor: Use TLC with Ninhydrin stain . UV visualization may be poor due to the lack of conjugation in the cyclobutane/azetidine system.

  • Work-up (The "Polar Rescue" Method):

    • Do not wash with large volumes of water.

    • Quench: Add a minimal amount of sat. NH₄Cl (e.g., 1 mL per 10 mL reaction).

    • Extraction: Dilute with DCM:Isopropanol (3:1) . This mixture is more polar than pure DCM and extracts polar amides efficiently [2].

    • Phase Separation: Extract the aqueous layer 3–4 times.

    • Drying: Dry combined organics over Na₂SO₄.

Data Table: Solvent Choice for Extraction
Solvent SystemExtraction Efficiency for Bis-AmidesNotes
EtOAc / Water < 20% (Poor)Product likely lost to aqueous layer.
DCM / Water ~ 50% (Moderate)Better, but still risky for very polar analogs.
DCM:IPA (3:1) / Water > 90% (Excellent) Recommended standard for polar azetidines.
n-Butanol / Water > 95% (High)Effective, but difficult to evaporate (high BP).

Part 4: Frequently Asked Questions (FAQs)

Q: My reaction turned black/brown. What happened? A: This usually indicates azetidine ring degradation or polymerization. This occurs if the reaction exotherms too violently or if strong Lewis acids are present. Ensure you cool to 0°C during reagent addition and add the electrophile slowly.

Q: I see a new spot on TLC, but it's very close to the baseline. Is that my product? A: Likely, yes. The bis-amide product is significantly more polar than typical amides. Use a polar eluent for TLC (e.g., 10% MeOH in DCM) to move the spot up. If it trails/streaks, add 1% Triethylamine to the eluent.

Q: Can I use EDC/NHS coupling instead of Acid Chlorides? A: Yes, and it is often safer for the azetidine ring as it avoids generating strong HCl. However, removing the urea byproduct can be difficult if the product is water-soluble. In this case, use EDC/HOBt and scavenge the urea with a silica wash, or use HATU followed by the DCM:IPA extraction method described above [3].

Q: The product is not precipitating, and I can't extract it. Now what? A: If the product is "stuck" in the aqueous phase:

  • Saturate the aqueous phase with solid NaCl (Salting out).

  • Extract with THF or Acetonitrile (salting out forces these solvents to separate from water).

  • If all else fails, lyophilize (freeze-dry) the aqueous layer and triturate the resulting solids with dry DCM/MeOH to recover your product.

References

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. Link

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist's Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry. (Context: Polarity and Extraction strategies). Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

Sources

Technical Support Center: Deprotection of 1-Cyclobutanecarbonylazetidin-3-amine Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Chemical Process Development Support Center. Topic: Removal of tert-butoxycarbonyl (Boc) protection from 1-Cyclobutanecarbonylazetidin-3-amine. Ticket ID: CHEM-SUP-8821 Status: Open

Executive Summary & Chemical Context[1][2][3][4][5]

You are working with a This compound precursor. The target molecule possesses three critical structural features that dictate the deprotection strategy:

  • Azetidine Ring: A strained 4-membered heterocycle.[1] While generally stable to acid, it can undergo ring-opening nucleophilic attack if strong nucleophiles (e.g., iodide, bromide) are present at high temperatures.

  • Cyclobutane-Carbonyl Amide: A tertiary amide connecting the cyclobutane and azetidine rings. This bond is robust but can hydrolyze under forcing acidic conditions (e.g., refluxing aqueous HCl), leading to the loss of the cyclobutane moiety.

  • Primary Amine (Boc-Protected): The site of deprotection.

The Challenge: The resulting free base (C₈H₁₄N₂O, MW ~154 g/mol ) is a low-molecular-weight, polar molecule. It will likely exhibit high water solubility, making traditional aqueous extraction (DCM/Water) difficult and yield-limiting.

Standard Operating Procedures (SOPs)

We recommend two primary protocols. Method A is preferred for small-scale discovery where yield is paramount. Method B is preferred for scale-up or when a solid salt is required for storage.

Method A: The Scavenger-Assisted TFA Protocol (High Purity)

Best for: Avoiding t-butyl cation re-alkylation and ensuring complete conversion.

Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM), Triethylsilane (TES).

  • Dissolution: Dissolve the Boc-precursor (1.0 equiv) in DCM (5–10 volumes). Cool to 0 °C.

  • Scavenger Addition: Add Triethylsilane (2.0–5.0 equiv).

    • Expert Insight: The t-butyl cation generated during deprotection is an electrophile. Without a scavenger, it can re-attack the newly formed amine or the amide oxygen. TES acts as a "hydride donor," irreversibly quenching the t-butyl cation into isobutane (gas).

  • Acidification: Add TFA dropwise. Final ratio should be DCM:TFA (2:1 to 4:1).

  • Reaction: Warm to Room Temperature (RT) and stir for 1–3 hours. Monitor by LCMS (look for MW 154 mass).

  • Work-up (Critical):

    • Concentrate the mixture in vacuo at <35 °C.

    • Azeotrope: Redissolve the oily residue in DCM or Toluene and re-concentrate. Repeat 3x. This removes residual TFA, which can otherwise catalyze decomposition or interfere with biological assays.

Method B: The HCl/Dioxane Precipitation (Solid Isolation)

Best for: Obtaining a stable, handleable solid salt.

Reagents: 4M HCl in 1,4-Dioxane.

  • Dissolution: Dissolve substrate in a minimum amount of dry 1,4-dioxane or MeOH (0 °C).

  • Acidification: Add 4M HCl in Dioxane (5–10 equiv).

  • Reaction: Stir at RT for 1–4 hours.

  • Isolation:

    • Dilute the reaction mixture with diethyl ether (Et₂O) or MTBE.

    • The amine hydrochloride salt should precipitate as a white solid.

    • Filter under nitrogen (hygroscopic!) and wash with Et₂O.

Visualizing the Chemistry

The following diagram illustrates the reaction pathway and the critical role of the scavenger.

BocDeprotection Start Boc-Precursor (Protected Amine) Inter Intermediate: Carbamic Acid Start->Inter TFA or HCl Cation t-Butyl Cation (Reactive Electrophile) Inter->Cation Cleavage Product Target Product (Amine Salt) Inter->Product - CO2 SideProduct Isobutylene / Isobutane (Gas) Cation->SideProduct with Scavenger (TES) (Irreversible) Impurity t-Butyl Adducts (Impurity) Cation->Impurity No Scavenger (Re-alkylation)

Figure 1: Mechanistic pathway of Boc-deprotection highlighting the divergence between clean product formation (via scavenging) and impurity formation.

Troubleshooting Guide (FAQ)

Issue 1: "My product is a sticky oil that won't solidify."

Diagnosis: TFA salts of small polar amines are notoriously hygroscopic and often form "ionic liquids" with residual acid. Solution:

  • Trituration: Dissolve the oil in a minimum amount of MeOH or DCM, then add excess cold Et₂O or Hexanes while stirring vigorously.

  • Lyophilization: Dissolve the residue in water (or t-BuOH/Water 1:1) and freeze-dry. This usually yields a fluffy powder.[2]

Issue 2: "LCMS shows the product mass + 56 Da or + 100 Da."

Diagnosis:

  • +56 Da: Incomplete deprotection or t-butyl re-attachment (alkylation).

  • +100 Da: Boc group is still intact. Solution:

  • If +56 Da : You failed to scavenge. Repeat the reaction with 5.0 equiv Triethylsilane (TES) .

  • If +100 Da : The acid was too dilute or old. Use fresh TFA or increase concentration to 50% v/v.

Issue 3: "I lost my product during aqueous extraction."

Diagnosis: this compound is highly water-soluble (CLogP < 0). It partitions into the aqueous phase, especially at neutral/acidic pH. Solution: Avoid Aqueous Extraction. [3]

  • Use Solid Phase Extraction (SPE) : Pass the crude salt through a strong cation exchange (SCX) cartridge. Wash with MeOH (removes non-basic impurities), then elute product with 2M NH₃ in MeOH.

  • Alternatively, use a basic resin (e.g., Amberlyst A-21) in organic solvent to neutralize the salt without water.

Issue 4: "The Azetidine ring opened."

Diagnosis: Rare, but possible if heated with strong nucleophiles (e.g., I⁻, Br⁻) or in aqueous acid for prolonged periods. Solution:

  • Keep temperature < 30 °C .

  • Avoid hydroiodic or hydrobromic acids; stick to TFA or HCl.

  • Ensure solvents are dry (anhydrous).

Decision Matrix: Purification Strategy

Use this flow to determine the best isolation method for your specific needs.

PurificationFlow Start Crude Reaction Mixture Check Is the salt solid? Start->Check Solid Yes Check->Solid Oil No (Oily/Sticky) Check->Oil ActionSolid Filter & Wash (Et2O) Solid->ActionSolid ActionOil Azeotrope w/ Toluene (Remove excess acid) Oil->ActionOil Next Need Free Base? ActionSolid->Next ActionOil->Next YesBase Yes Next->YesBase NoBase No (Keep Salt) Next->NoBase Store under Argon Method1 SCX Cartridge (Elute w/ NH3/MeOH) YesBase->Method1 Best Purity Method2 Basic Resin (Amberlyst A-21) YesBase->Method2 Scale Up Method3 Do NOT Extract (Water soluble!) YesBase->Method3 Warning

Figure 2: Purification decision tree based on physical state and final form requirements.

Comparative Data: Reagents

ParameterTFA / DCMHCl / Dioxane
Reaction Rate Fast (30–60 min)Moderate (1–3 h)
Scavenger Need High (Essential for purity)Low (Cl⁻ is nucleophilic enough to help)
Product Form Trifluoroacetate (Hygroscopic Oil)Hydrochloride (Often Solid)
Solvent Removal Difficult (TFA boils ~72°C)Easy (Dioxane/HCl volatile)
Azetidine Stability ExcellentGood (Avoid heating)

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Authoritative source on Boc removal conditions and scavenger usage).

  • Lundt, B. F., et al. (1978). "Removal of acid-labile amino-protecting groups with trifluoroacetic acid-scavenger mechanisms." International Journal of Peptide and Protein Research, 12(5), 258-268. (Foundational paper on cation scavenging mechanisms).

  • Dunetz, J. R., et al. (2016). "Taming the Azetidine: Synthesis and Stability." Journal of Organic Chemistry. (Discusses the stability of azetidine rings under various acidic and basic conditions).

  • Pearson, D. A., et al. (1989).[4] "Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis."[4][5] Tetrahedron Letters, 30(21), 2739-2742. (Specific protocol for using TES as a scavenger).

Sources

Technical Support Center: Stability Profile of 1-Cyclobutanecarbonylazetidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for researchers working with 1-Cyclobutanecarbonylazetidin-3-amine . It prioritizes mechanistic insight, practical troubleshooting, and stability profiling.

Ticket ID: CHEM-SUP-8821 Subject: Stability Protocols (Acidic/Basic) & Degradation Mechanisms Status: Resolved / Knowledge Base Article

Executive Summary & Chemical "Personality"

Compound: this compound CAS: (Analogous structures: N-acyl azetidines) Molecular Weight: ~154.21 g/mol

This molecule is a bicyclic hybrid containing two strained rings: a cyclobutane ring and an azetidine ring, linked by an exocyclic amide bond.

  • The Azetidine Ring (Strain ~26 kcal/mol): While significant angle strain exists, the N-acyl substitution (amide) stabilizes the ring against oxidative opening compared to free azetidines. However, it renders the amide bond more susceptible to hydrolysis than linear amides due to the twisted, non-planar nature of the amide bond in small rings.

  • The Primary Amine (C3 Position): This is the primary reactive center for functionalization. It is basic (pKa ~9–10) and nucleophilic.

Core Stability Rule: The molecule is generally stable as a salt in mild acid and as a free base in mild alkali at room temperature. Instability arises primarily from amide hydrolysis driven by ring strain under forcing conditions (Heat + Strong pH extremes), rather than immediate ring-opening.

Stability in Acidic Conditions

The Scenario

Researchers often expose the compound to acid during deprotection steps (e.g., Boc-removal) or salt formation (e.g., HCl or TFA salts).

Mechanism of Action[1][2][3][4]
  • Protonation (Phase 1 - Desirable): The primary amine at C3 is protonated (

    
    ). This shuts down nucleophilicity and stabilizes the compound as a salt.
    
  • Amide Activation (Phase 2 - Undesirable): In strong aqueous acid (e.g., 6M HCl, reflux), the carbonyl oxygen of the amide is protonated.

  • Hydrolysis (Degradation): Water attacks the activated carbonyl. Due to the strain of the azetidine ring, the nitrogen is a better leaving group than in open-chain amides. The bond cleaves, yielding Cyclobutanecarboxylic acid and Azetidin-3-amine .

Troubleshooting Protocol: Acidic Media
SymptomProbable CauseCorrective Action
Loss of material during workup Aqueous solubility of the salt.The diprotonated species (if amide N protonates) or monoprotonated salt is highly water-soluble. Do not wash with water; use ether/hexanes to crash out the salt.
Appearance of "Split" peaks in NMR Rotamers.N-acyl azetidines exhibit slow rotation around the amide bond. This is not degradation. Run NMR at 50°C to coalesce peaks.
Mass Spec shows M-84 loss Amide Hydrolysis.You have cleaved the cyclobutane carbonyl. Avoid heating >40°C in aqueous acid.

Best Practice: Store as the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt in solid form at -20°C. In solution, maintain pH < 4 only at low temperatures (0–25°C).

Stability in Basic Conditions

The Scenario

Basic conditions are used to "free-base" the amine for coupling reactions or during extraction.

Mechanism of Action[1][2][3][4]
  • Deprotonation: Bases (TEA, DIPEA, Carbonate) remove the proton from the C3-amine (

    
    ).
    
  • Dimerization Risk: The free amine is a nucleophile. In concentrated solutions, it can attack the carbonyl of a neighboring molecule (intermolecular aminolysis), leading to oligomers, though this is sterically hindered.

  • Base-Catalyzed Hydrolysis: Strong bases (NaOH, LiOH) attack the amide carbonyl. N-acyl azetidines hydrolyze faster than pyrrolidines or piperidines because the ring strain prevents perfect orbital overlap (resonance) of the amide, making the carbonyl more electrophilic.

Troubleshooting Protocol: Basic Media
SymptomProbable CauseCorrective Action
Insoluble oil/gum formation Free base generation.The free base is likely an oil. Extract immediately into DCM or EtOAc. Do not leave in aqueous base for prolonged periods.
New high-MW peaks (LCMS) Dimerization.High concentration of free base allows self-reaction. Store dilute (<0.1 M) or use immediately in the next step.
Loss of Cyclobutane group Saponification.Strong hydroxide (pH > 12) hydrolyzes the amide. Use milder bases like

or

.

Best Practice: Generate the free base in situ using non-nucleophilic organic bases (DIPEA) rather than aqueous washes whenever possible.

Visualizing the Stability Landscape

The following diagram maps the stability windows and degradation pathways.

StabilityMap cluster_acid Acidic Conditions cluster_base Basic Conditions AcidSalt Ammonium Salt (Stable Solid) AcidHydrolysis Hydrolysis Products: Azetidin-3-amine + Cyclobutanecarboxylic acid AcidSalt->AcidHydrolysis Strong Acid + HEAT (>60°C) FreeBase Free Amine (Reactive Nucleophile) Dimer Oligomers/Dimers (Self-Reaction) FreeBase->Dimer High Conc. (Long duration) BaseHydrolysis Hydrolysis Products: Azetidin-3-amine + Cyclobutanecarboxylate FreeBase->BaseHydrolysis Strong Base (NaOH) (pH > 12) Target 1-Cyclobutanecarbonyl- azetidin-3-amine FreeBase->Target Store as Salt Target->AcidSalt  HCl/TFA (pH < 4)   Target->FreeBase  NaHCO3/TEA (pH > 8)  

Figure 1: Stability landscape showing safe zones (Blue/Green) and degradation risks (Red) driven by pH and temperature.

Frequently Asked Questions (FAQ)

Q: Can I use this amine in a peptide coupling reaction? A: Yes. The azetidine nitrogen is already acylated (amide), so it is non-nucleophilic. Only the C3-amine will react. Note: Use standard coupling reagents (HATU/EDC). Avoid highly activated acid chlorides if the reaction is slow, as the C3-amine might attack the internal amide in a transamidation event if forced excessively.

Q: I see two sets of peaks in my proton NMR (


). Is my compound impure? 
A:  Likely not. N-acyl azetidines possess a restricted rotation around the amide C-N bond. This creates "rotamers" (cis/trans conformers) visible on the NMR timescale.
  • Validation: Run the NMR at 50°C. If the peaks coalesce into sharp singlets, it is a single pure compound.

Q: Is the cyclobutane ring susceptible to opening? A: Generally, no. While strained, the cyclobutane ring is all-carbon and significantly more robust than the azetidine. It requires extreme conditions (e.g., hydrogenation with specific catalysts or extreme Lewis acids) to open, which are not present in standard workups.

Q: What is the best solvent for storage? A: Do not store in solution. Store as a dry solid salt (HCl) at -20°C. If solution storage is mandatory, use anhydrous DMSO or Methanol (free of acid/base) at low temperature.

References

  • Amide Non-Planarity & Hydrolysis: H. Dahn, et al. Unexpected Resistance to Base-Catalyzed Hydrolysis of Nitrogen Pyramidal Amides Based on the 7-Azabicyclic[2.2.1]heptane Scaffold. (Discusses comparative hydrolysis rates of azetidine amides vs. pyrrolidine amides).

  • Azetidine Ring Stability: Couty, F., & Evano, G. Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. (Comprehensive review on azetidine stability and reactivity).

  • General Amide Hydrolysis Mechanisms: Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. (Standard text regarding mechanism of nucleophilic acyl substitution in strained systems).

  • Rotamers in N-Acyl Azetidines: W.L.F. Armarego. Stereochemistry of Heterocyclic Compounds, Part 1: Nitrogen Heterocycles. (Details the rotameric behavior of small-ring amides).

Purification of 1-Cyclobutanecarbonylazetidin-3-amine by reverse-phase HPLC

Author: BenchChem Technical Support Team. Date: February 2026

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Purification of 1-Cyclobutanecarbonylazetidin-3-amine by Reverse-Phase HPLC

Introduction: Understanding the Analyte

This compound is a small molecule characterized by a polar azetidine ring containing a secondary amine and a moderately hydrophobic cyclobutanecarbonyl group. The secondary amine (a basic functional group) is the primary driver of potential chromatographic challenges. Basic compounds are known to interact strongly with residual, acidic silanol groups on the surface of traditional silica-based stationary phases.[1][2] This secondary interaction leads to asymmetrical peak shapes, most notably peak tailing, which compromises resolution and purity of collected fractions.[1]

This guide provides a comprehensive framework for developing a robust purification method for this compound, including frequently asked questions for method setup and a detailed troubleshooting guide to address common issues.

Frequently Asked Questions (FAQs)

This section addresses common questions researchers encounter when purifying polar, basic compounds like this compound.

Q1: What is the best type of HPLC column to use for this compound?

A1: The primary goal is to minimize interaction with surface silanols. Therefore, you should select:

  • High-Purity, "Type B" Silica Columns: Modern columns are manufactured with high-purity silica that has a much lower content of acidic silanol groups and metal contaminants, significantly reducing peak tailing for basic compounds.[2]

  • End-Capped Columns: Look for columns that are thoroughly "end-capped," a process that chemically derivatizes most of the remaining silanol groups to make them less polar and interactive.[1]

  • Columns with Polar-Embedded or Polar-Endcapped Phases: These columns have polar groups (e.g., amides, carbamates) incorporated into the alkyl chains. This feature helps to shield the analyte from residual silanols and can also provide alternative selectivity.[3]

  • Hybrid Silica/Polymer Columns: Columns based on Ethylene Bridged Hybrid (BEH) technology offer excellent chemical stability across a wide pH range (1-12), providing greater flexibility in mobile phase optimization.[4]

Q2: Why is my peak for this compound tailing severely?

A2: Peak tailing is the most anticipated issue and is almost certainly caused by secondary ionic interactions between the protonated amine on your molecule and ionized residual silanol groups (Si-O⁻) on the column packing.[1][5] This creates a secondary, stronger retention mechanism in addition to the primary hydrophobic (reverse-phase) mechanism, resulting in a "tail."[2] To solve this, you must disrupt the silanol interaction.

Q3: How do I choose the right mobile phase pH?

A3: You have two primary strategies, both aimed at preventing the ionization of silanol groups:

  • Low pH (Recommended Start): By lowering the mobile phase pH to between 2.5 and 3.5, you suppress the ionization of the silica surface silanols (pKa ~4.5).[1][2] Your basic amine will be fully protonated (positively charged), but the silica surface will be neutral, eliminating the strong ionic interaction and dramatically improving peak shape.

  • High pH: Alternatively, working at a high pH (e.g., pH 9-10) will deprotonate your amine, rendering it neutral. This also prevents ionic interactions, but requires a column stable at high pH (like a hybrid or polymer-based column) to avoid dissolving the silica packing.

Q4: Which mobile phase additive should I use? Formic Acid or Trifluoroacetic Acid (TFA)?

A4: Both are used to control pH at the low end, but they function differently.

  • Formic Acid (FA): Typically used at 0.1% (v/v), it sets the pH to around 2.8.[6] It is a weaker acid and is generally preferred for mass spectrometry (MS) detection as it causes less signal suppression.[7] It is an excellent first choice for controlling peak shape by keeping silanols neutral.[8]

  • Trifluoroacetic Acid (TFA): Also used at 0.1% (v/v), it lowers the pH to around 2.1.[6] TFA is a strong ion-pairing agent. The trifluoroacetate anion can form an ion pair with the protonated amine of your analyte, effectively masking its positive charge and improving peak shape.[8] However, TFA can strongly suppress MS signals and can be difficult to remove from the column and the final product.[9][10]

Recommendation: Start with 0.1% Formic Acid . If peak shape is still suboptimal, you can try 0.1% TFA , but be aware of the potential for MS signal suppression and the need for thorough column flushing afterward.[7]

Experimental Protocols & Starting Conditions
Recommended Starting Purification Conditions
ParameterRecommendationRationale
Column C18, High-Purity Silica, End-Capped (e.g., Luna Omega Polar C18, Waters ACQUITY BEH C18)Minimizes silanol interactions, stable at low pH.[11]
Particle Size 5 µm for Preparative HPLCStandard for good resolution and loading capacity without excessive backpressure.
Dimensions Dependent on loading requirements (e.g., 21.2 x 150 mm)Scale appropriately for the amount of material to be purified.
Mobile Phase A Water + 0.1% Formic AcidAqueous phase, pH modifier to ensure good peak shape.[6]
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic phase for elution. Acetonitrile offers low viscosity and good UV transparency.
Gradient 5% to 50% B over 20 minutes (Scouting Gradient)A broad gradient to determine the approximate elution concentration.
Flow Rate ~20 mL/min (for 21.2 mm ID column)Adjust based on column dimension and particle size.
Detection UV at 210-220 nmThe amide bond should have some absorbance at low UV wavelengths.
Column Temp. 30-40 °CElevated temperature can improve efficiency and reduce peak tailing.[12][13]
Injection Vol. Dependent on concentration and column sizeDissolve sample in a solvent weaker than the initial mobile phase (e.g., Water/ACN with 0.1% FA).
Troubleshooting Guide

This guide is designed to systematically diagnose and resolve common issues encountered during the purification process.

Workflow for HPLC Purification Method Development

cluster_prep Preparation cluster_dev Method Development cluster_purify Purification & Analysis A Define Purification Goal (Purity, Yield) B Select Column & Mobile Phases (C18, H2O/ACN + 0.1% FA) A->B C Prepare Sample in Weak Solvent B->C D Run Scouting Gradient (e.g., 5-95% B) C->D E Analyze Results (Retention, Peak Shape) D->E F Optimize Gradient (Shallow gradient around elution %B) E->F G Assess Loading Capacity F->G H Perform Preparative Run G->H I Collect Fractions H->I J Analyze Fractions for Purity (Analytical HPLC, LC-MS) I->J K Pool Pure Fractions & Evaporate J->K

Caption: HPLC method development workflow.

Problem 1: Severe Peak Tailing or Broadening

This is the most common issue for basic compounds.[2]

Start Symptom: Peak Tailing/Broadening Cause1 Primary Cause: Secondary Silanol Interactions Start->Cause1 Cause2 Secondary Cause: Column or System Issues Start->Cause2 Solution1 Solution 1: Ensure Mobile Phase pH is Low (0.1% FA or TFA is present) Cause1->Solution1 Modify Chemistry Solution2 Solution 2: Use a High-Purity, End-Capped, or Polar-Embedded Column Solution1->Solution2 If persists Solution3 Solution 3: Increase Column Temperature (e.g., to 40°C) Solution2->Solution3 For further improvement Troubleshoot1 Inject a Neutral Compound (e.g., Toluene) Does it also tail? Cause2->Troubleshoot1 Diagnose Yes Yes, Neutral Tails: Physical Problem Troubleshoot1->Yes Path A No No, Neutral is Sharp: Chemical Problem Troubleshoot1->No Path B FixPhysical Check for Voids in Column, Bad Fittings, or Extra Tubing Yes->FixPhysical No->Cause1 Confirms

Caption: Troubleshooting flowchart for peak tailing.

Diagnostic Steps:

  • Confirm Additive: First, ensure that 0.1% formic acid or TFA is present in both mobile phase A and B. Inconsistent pH during the gradient can cause peak shape distortion.[6]

  • Test with a Neutral Marker: As shown in the flowchart, inject a neutral, non-polar compound like toluene.[5]

    • If it shows a sharp, symmetrical peak, the problem is chemical and specific to your basic analyte (silanol interactions). Proceed with chemical solutions.[5]

    • If the neutral marker also tails, the problem is physical/mechanical.[5] Check for a void at the head of the column, use of overly wide or long tubing, or poorly made fittings.

  • Column Health: If the column is old or has been used with harsh conditions, the bonded phase may be degraded, exposing more silanols. Consider trying a new column.

Problem 2: Poor Resolution / Co-eluting Impurities

Resolution is a function of efficiency, selectivity, and retention.[14]

  • Potential Cause: The gradient is too steep, not allowing enough time for separation.

    • Solution: After a scouting run identifies the elution %B, run a shallower gradient around that point. For example, if the peak elutes at 30% B in a 5-95% run, try a new gradient of 20-40% B over a longer time. This increases the retention factor (k) and improves resolution.[14]

  • Potential Cause: The selectivity (α) of the mobile phase/stationary phase system is not optimal.

    • Solution 1: Change the organic modifier. If using acetonitrile, try methanol (or vice versa). Methanol has different hydrogen bonding properties and can alter the elution order of your compound and its impurities.[12]

    • Solution 2: Change the mobile phase additive. The ion-pairing nature of TFA provides very different selectivity compared to the pH modification of formic acid.[7] This can be a powerful tool for improving resolution.

  • Potential Cause: Poor column efficiency (N).

    • Solution: Ensure the flow rate is optimal for the column. Lowering the flow rate can sometimes increase efficiency, but at the cost of longer run times.[12] Also, ensure the sample is dissolved in a solvent that is weaker than the mobile phase to prevent band broadening on injection.[15]

Problem 3: Irreproducible Retention Times
  • Potential Cause: Insufficient column equilibration time between runs.

    • Solution: Ensure the column is fully re-equilibrated to the initial gradient conditions before each injection. A good rule of thumb is to flush with 5-10 column volumes of the starting mobile phase. For HILIC columns, this can be even longer.

  • Potential Cause: Mobile phase composition is changing.

    • Solution: If mixing solvents online, ensure the pump's proportioning valves are working correctly.[16] Using pre-mixed mobile phases can eliminate this as a variable. Also, ensure solvents are properly degassed to prevent bubble formation in the pump heads.[16]

  • Potential Cause: Column temperature fluctuations.

    • Solution: Use a column thermostat to maintain a constant temperature. Even minor changes in ambient temperature can affect retention times, especially for ionizable compounds.[12]

References
  • Phenomenex Inc. (2022). Choosing the Right UHPLC Column for Highly Polar Basic Compounds. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]

  • Axion Labs. (2022). HPLC Peak Tailing. [Link]

  • Phenomenex Inc. (2025). How to Reduce Peak Tailing in HPLC?. [Link]

  • Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds. [Link]

  • Welch Materials, Inc. (2025). HPLC Column Selection: Core to Method Development (Part I). [Link]

  • YMC. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Element Lab Solutions. (n.d.). HPLC Column Selection. [Link]

  • Chromatography Online. (n.d.). Factors Affecting Resolution in HPLC. [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]

  • ResearchGate. (2013). How can I prevent peak tailing in HPLC?. [Link]

  • Chrom Tech, Inc. (2025). Methods for Changing Peak Resolution in HPLC. [Link]

  • AnalyteGuru. (2023). Real Solutions to Improve Your HPLC Peak Resolution. [Link]

  • University of Sheffield. (n.d.). HPLC solvents and mobile phase additives. [Link]

  • Waters Corporation. (2019). Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid. [Link]

  • Biotage. (2023). Ionizable compound purification using reversed-phase flash column chromatography. [Link]

  • LCGC International. (2026). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • MicroSolv Technology Corporation. (n.d.). Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns. [Link]

  • Chromatography Forum. (2010). TFA vs. Formic Acid. [Link]

  • ResearchGate. (2025). [Study of the separation factors of basic compounds in HPLC using a reversed-phase amino-type column]. [Link]

Sources

Technical Support Center: Handling 1-Cyclobutanecarbonylazetidin-3-amine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: AZT-HYG-001 Responder: Senior Application Scientist, Process Chemistry Division Subject: Mitigation of Hygroscopicity and Hydrolytic Instability in Azetidine Salts

Executive Summary: The Azetidine-Salt Paradox

You are likely encountering difficulties with 1-Cyclobutanecarbonylazetidin-3-amine salts (e.g., Hydrochloride or Trifluoroacetate). While salt formation is intended to stabilize the amine and render it a solid, it introduces a critical vulnerability: Hygroscopicity-Induced Ring Opening.

  • The Mechanism of Failure: Azetidines possess significant ring strain (~25.4 kcal/mol). In a dry salt form, the molecule is stable. However, upon absorbing atmospheric moisture, the salt lattice dissolves, creating a highly localized acidic micro-environment (low pH). This acidity, combined with the nucleophilicity of the absorbed water, catalyzes the relief of ring strain via hydrolysis (ring-opening), degrading your starting material into acyclic impurities before the reaction even begins.

This guide provides the protocols to break this cycle.

Module 1: Critical Troubleshooting (FAQ)
Q1: The material has turned into a sticky gum or oil in the bottle. Is it recoverable?

Diagnosis: Deliquescence. The Critical Relative Humidity (CRH) of the salt has been exceeded, causing it to dissolve in its own sorbed water. Resolution:

  • Do NOT heat aggressively. High heat (>50°C) on a wet, acidic azetidine salt will accelerate ring-opening degradation.

  • Protocol:

    • Dissolve the "gum" in a minimum amount of dry Methanol (MeOH) or Dichloromethane (DCM).

    • Add an azeotropic co-solvent (e.g., Toluene or Heptane).

    • Concentrate via rotary evaporation at low temperature (<35°C) to remove bulk water azeotropically.

    • Place the resulting solid/foam in a vacuum desiccator over Phosphorus Pentoxide (

      
      ) or activated molecular sieves for 24 hours.
      
Q2: My reaction yields are consistently lower than calculated (e.g., 60-70%). Why?

Diagnosis: Stoichiometric Error due to "Phantom Mass." Root Cause: If you weigh 100 mg of a hygroscopic salt that has absorbed 15% water by weight, you are actually adding only 85 mg of reactant. This disrupts the molar equivalents of reagents (e.g., coupling agents, bases), leading to incomplete conversion. Corrective Action:

  • Immediate: Determine water content via Karl Fischer (KF) Titration (Coulometric is preferred for expensive intermediates).

  • Calculation: Adjust your input mass using the Corrected Molecular Weight (

    
    ):
    
    
    
    
Q3: The balance reading drifts upwards continuously while weighing. How do I get an accurate mass?

Diagnosis: Kinetic moisture sorption. Resolution: Stop trying to hit a target number on an open balance pan. Switch to "Weighing by Difference" inside a closed vessel (See Protocol A below).

Module 2: Standard Operating Protocols (SOPs)
Protocol A: Precision Weighing of Hygroscopic Azetidines

Objective: Transfer an exact molar amount without moisture contamination.

Equipment:

  • Glove bag or Nitrogen-purged box (Ideal)

  • Sealable weighing vial (scintillation vial) with septum

  • Syringe (if dissolving) or Spatula

Workflow Visualization:

WeighingProtocol Start Start: Target Mass Calculation Tare 1. Tare Sealed Vial (Vial + Cap + N2) Start->Tare Add 2. Add Material (Quickly, minimize exposure) Tare->Add Reweigh 3. Seal & Reweigh (Total Mass) Add->Reweigh Calc 4. Calculate Net Mass (Total - Tare) Reweigh->Calc Dissolve 5. Dissolve in Anhydrous Solvent (Inside Vial) Calc->Dissolve Transfer 6. Quant. Transfer via Syringe (To Reaction Vessel) Dissolve->Transfer

Figure 1: Closed-loop weighing protocol to prevent moisture uptake drift during measurement.

Protocol B: Non-Destructive Drying

Objective: Remove water without triggering thermal ring-opening.

  • Preparation: Place the salt in a wide-mouth vial covered with a Kimwipe (secured by rubber band) to prevent dust contamination while allowing airflow.

  • Desiccant Choice:

    • Primary:Phosphorus Pentoxide (

      
      ) .[1] Note: Use a dish separate from the sample. 
      
      
      
      is the most aggressive desiccant for amines.
    • Alternative: Activated Molecular Sieves (3Å or 4Å).

  • Vacuum Setup:

    • Use a high-vacuum line or lyophilizer (< 0.1 mbar).

    • Temperature: Ambient (20-25°C). Do not exceed 40°C.

  • Duration: Minimum 12 hours.

  • Verification: Check water content via KF titration or run a

    
    -NMR in dry DMSO-
    
    
    
    (look for water peak at 3.33 ppm).
Module 3: Data & Decision Support
Stoichiometry Correction Table

Use this quick reference to adjust your weighing based on estimated water content if KF titration is unavailable (though KF is strongly recommended).

Observed StateEst. Water Content (w/w%)Correction Factor (Multiplier)Risk Level
Free-flowing powder< 1.0%1.01Low
Slight clumping2.0 - 5.0%1.05Moderate
Sticky/Caking5.0 - 10.0%1.11High (Check Purity)
Visible liquid film> 15.0%N/ACritical Failure (Reprocess)
Decision Tree: Handling Wet Material

DryingDecision Status Material Status Check IsFlowing Is it free-flowing? Status->IsFlowing IsSticky Is it sticky/clumping? Status->IsSticky IsLiquid Is it liquid/deliquesced? Status->IsLiquid Action1 Proceed to Weighing (Use Protocol A) IsFlowing->Action1 Action2 Vacuum Dry over P2O5 (Ambient Temp, 24h) IsSticky->Action2 Action3 Dissolve (DCM/MeOH) -> Azeotrope -> Vac Dry IsLiquid->Action3 CheckPurity Check Purity (NMR) Ring Opening? Action2->CheckPurity Action3->CheckPurity

Figure 2: Triage logic for handling azetidine salts based on physical state.

References
  • Azetidine Stability & Ring Strain

    • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle.[2][3] Organic & Biomolecular Chemistry.

  • Hygroscopic Salt Handling (General)

    • Karl Fischer Titration: Water Content Measurement Tips.[4] Sigma-Aldrich (Merck).

  • Drying Methodologies (Desiccants)

    • Drying Agents and Desiccator Protocols.[1][5][6][7] Merck Millipore.[5]

  • Weighing Techniques

    • Tips & Tricks: Weighing Hygroscopic Solids. University of Rochester, Dept. of Chemistry.

Sources

Optimizing reaction temperature for nucleophilic substitution on the azetidine ring

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for Nucleophilic Substitution on the Azetidine Ring

Status: Operational | Tier: Level 3 (Senior Scientist Support)

Module 1: The Thermal Window (Core Theory)

Welcome to the Azetidine Reactivity Hub. If you are here, you are likely facing the "Strain-Activation Paradox."

Azetidines possess a ring strain energy (RSE) of approximately 26 kcal/mol —nearly identical to aziridines but kinetically more stable due to the lack of immediate orbital alignment for ring opening. To functionalize the ring (specifically at the C3 position via


 or C2 via lithiation) without shattering it, you must navigate a narrow thermal window.
The "Goldilocks" Zone
  • < 40°C (Kinetic Trap): The azetidine ring exists in a puckered conformation (

    
     fold angle). This puckering creates significant steric hindrance for backside attack (
    
    
    
    ) at the C3 position. At low temperatures, nucleophiles simply bounce off the steric wall.
  • 60°C – 90°C (The Sweet Spot): Thermal energy is sufficient to flatten the ring ("ring flip"), exposing the

    
     orbital for nucleophilic attack. This is the target window for most C3-displacements.
    
  • > 100°C (Thermodynamic Failure): The activation energy for ring opening (C-N bond cleavage) is surpassed. Entropy favors the formation of acyclic amines or polymerization.

Module 2: Troubleshooting Guide

Issue 1: "My product is an acyclic amine / I see complex aliphatic signals in NMR."

Diagnosis: Thermal Ring Opening (The "Pop"). Root Cause: The reaction temperature exceeded the stability threshold of the C-N bond, or the nitrogen lone pair assisted the leaving group departure (Anchimeric Assistance).

Corrective Actions:

  • Check N-Substituent: Never attempt ring substitution on a "naked" (N-H) or N-alkyl azetidine at high heat. The nitrogen lone pair must be tied up.

    • Fix: Use Electron-Withdrawing Groups (EWGs) like Boc , Cbz , Tosyl , or Benzhydryl . These reduce electron density on the nitrogen, preventing it from participating in the ionization of the C3-leaving group (which leads to the unstable azabicyclobutonium ion and subsequent ring opening).

  • Lewis Acid Additives: If you cannot lower the temperature, add 10 mol% Sc(OTf)₃ or LiClO₄ . These coordinate to the leaving group or nucleophile, lowering the activation energy for substitution so you can run the reaction at 50°C instead of 100°C.

Issue 2: "No reaction. Starting material is recovered unchanged."

Diagnosis: Steric Puckering (The "Pucker"). Root Cause: The reaction temperature is too low to overcome the conformational barrier, or the nucleophile is too bulky to access the C3 center.

Corrective Actions:

  • Solvent Switch: Switch from THF or DCM to DMF , DMSO , or NMP .

    • Why? Polar aprotic solvents strip the solvation shell from the nucleophile, making it "hotter" (more reactive) without needing to increase the bulk thermal energy of the system.

  • Microwave Irradiation: Apply controlled bursts (e.g., 80°C for 10 mins). Microwave heating is superior for azetidines because it provides rapid dielectric heating to the polar transition state without the long ramp-up times that favor degradation.

Issue 3: "I am getting the alkene (Azetine) instead of the substituted product."

Diagnosis: E2 Elimination Competition. Root Cause: Your nucleophile is acting as a base. This is common when displacing C3-halides/mesylates.

Corrective Actions:

  • Nucleophile Selection: Switch to "soft" nucleophiles (e.g., azides, thiols, malonates). If using "hard" nucleophiles (alkoxides), use the bulky counter-ion strategy (e.g., Potassium tert-butoxide aggregates).

  • Temperature Control: Elimination is entropically favored at higher temperatures. Lower the temperature by 10°C and extend the reaction time.

Module 3: Visualization & Logic

Workflow: Optimization Decision Tree

AzetidineOptimization Start START: C3-Functionalization Fails CheckN Is Nitrogen Protected (Boc, Cbz, Ts)? Start->CheckN CheckProd Analyze Crude NMR CheckN->CheckProd Yes Protect Action: Install EWG (Boc/Ts) before sub. CheckN->Protect No RingOpen Acyclic Signals? (Ring Opening) CheckProd->RingOpen Complex Aliphatic NoRxn SM Recovered? (Kinetic Barrier) CheckProd->NoRxn Only SM Elim Olefin Signals? (Elimination) CheckProd->Elim Double Bond LowerTemp Action: Reduce Temp <80°C Add Lewis Acid (Sc(OTf)3) RingOpen->LowerTemp PolarSolv Action: Switch to DMF/DMSO Or Microwave (80°C, 10 min) NoRxn->PolarSolv SoftNuc Action: Use Softer Nucleophile (Azide/Thiol) or Lower Temp Elim->SoftNuc

Caption: Decision logic for troubleshooting C3-azetidine substitution failures based on crude NMR analysis.

Module 4: Standardized Protocols

Protocol A: C3-Displacement ( ) of Mesylates

Target: Converting 1-Boc-3-mesyloxyazetidine to 1-Boc-3-azidoazetidine.

ParameterSpecificationRationale
Substrate N-Boc-3-OMs-AzetidineCritical: N-Boc prevents lone pair participation.
Nucleophile NaN₃ (1.5 - 2.0 equiv)Strong, linear nucleophile minimizes steric clash.
Solvent DMF (Anhydrous)Polar aprotic maximizes azide nucleophilicity.
Temperature 75°C (Oil bath)Sufficient to flatten ring; below opening threshold.
Time 4 - 6 HoursMonitor by TLC/LCMS.
Workup Dilute w/ Et₂O, wash w/ H₂ORemoves DMF; avoids aqueous extraction of water-soluble azetidines.

Step-by-Step:

  • Dissolve N-Boc-3-mesyloxyazetidine (1.0 equiv) in anhydrous DMF (0.2 M).

  • Add Sodium Azide (1.5 equiv).

  • Heat to 75°C under Nitrogen atmosphere. Do not exceed 90°C.

  • Monitor consumption of SM. If stalled after 4h, add 5 mol% Tetrabutylammonium Iodide (TBAI) as a phase transfer/nucleophilic catalyst (Finkelstein-like activation).

Protocol B: Cross-Coupling on the Ring

Target: Pd-catalyzed arylation of 3-Iodo-azetidine.

  • Pre-catalyst: Use Pd(OAc)₂ with SPhos or XPhos . (Bulky ligands protect the Pd center from coordinating to the azetidine nitrogen).

  • Base: Zn dust (Negishi) often works better than basic Suzuki conditions which can trigger elimination.

  • Temperature: 60°C . Higher temps in the presence of Pd can lead to

    
    -hydride elimination and ring opening.
    

Module 5: Frequently Asked Questions (FAQ)

Q: Can I use microwave reactors for azetidines? A: Yes, and it is often preferred. The rapid heating/cooling profile of microwaves minimizes the "thermal soaking" time that leads to degradation.

  • Recommendation: Set ceiling temperature to 100°C and use "Dynamic" mode to prevent overshoot.

Q: Why is my N-alkyl azetidine decomposing during substitution? A: An N-alkyl group is electron-donating. It increases the electron density on the nitrogen, making it a better nucleophile than your external reagent. The nitrogen attacks the C3 position intramolecularly (forming a bicyclic intermediate) which then hydrolyzes or polymerizes. Always use N-Boc, N-Cbz, or N-Tosyl for these reactions.

Q: Is it safe to distill azetidines? A: Generally, no . While simple azetidine (b.p. 63°C) can be distilled, functionalized azetidines are prone to thermal runaway. Purification by column chromatography or recrystallization is strongly advised.

References
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Source: Royal Society of Chemistry (RSC), Org. Biomol. Chem. URL:[Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Source: American Chemical Society (ACS), ACS Med. Chem. Lett. URL:[Link]

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. Source: American Chemical Society (ACS), J. Org. Chem. URL:[Link]

  • Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines. Source: American Chemical Society (ACS), J. Org. Chem. URL:[Link]

Minimizing ring-opening side reactions of azetidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Azetidine Derivative Stability & Handling

Introduction: The "Spring-Loaded" Scaffold

Azetidines are invaluable in modern drug discovery. They offer a rigid, low-molecular-weight scaffold that restricts conformational freedom and improves metabolic stability compared to larger heterocycles. However, they possess significant ring strain (~26 kcal/mol).

The Core Challenge: This ring strain makes azetidines "spring-loaded" electrophiles. Under specific conditions—particularly acidic environments with nucleophiles or high-temperature transition metal catalysis—the ring relieves this strain by snapping open. This guide provides the protocols and mechanistic insights required to keep the ring intact.

Module 1: Acid-Mediated Deprotection (The #1 Failure Mode)

Context: The most common point of failure is the removal of N-protecting groups (specifically Boc) using standard conditions (HCl/Dioxane or HCl/MeOH).

FAQ: Why did my azetidine ring open during Boc removal?

Answer: You likely used an acid with a nucleophilic counter-ion.

  • The Mechanism: Protonation of the azetidine nitrogen activates the adjacent carbons (

    
    ), making them highly electrophilic. If a strong nucleophile (like Chloride from HCl) is present, it attacks the 
    
    
    
    position in an
    
    
    -like fashion, cleaving the C-N bond and yielding a linear 3-chloropropylamine derivative.
  • The Fix: You must decouple protonation from nucleophilic attack. Use acids with non-nucleophilic counter-ions.

Visualizing the Failure Mode

AzetidineDeprotection Start N-Boc Azetidine Protonation Protonated Intermediate (Highly Electrophilic C-alpha) Start->Protonation Acid Treatment Path_HCl Reagent: HCl / Dioxane (Cl- is Nucleophilic) Protonation->Path_HCl Path_TFA Reagent: TFA / DCM (TFA- is Non-Nucleophilic) Protonation->Path_TFA Result_Fail RING OPENING Product: Linear 3-chloropropylamine Path_HCl->Result_Fail Nu- Attack on Ring Result_Success RING INTACT Product: Azetidinium Trifluoroacetate Path_TFA->Result_Success Stable Salt Formation

Figure 1: Mechanistic divergence between nucleophilic (HCl) and non-nucleophilic (TFA) acids during deprotection.

Protocol: Optimized TFA Deprotection of Azetidines

Use this protocol to replace standard HCl/Dioxane methods.

Reagents:

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) (Anhydrous preferred)

  • Sodium Bicarbonate (NaHCO₃) or weak basic resin

Step-by-Step:

  • Dissolution: Dissolve the N-Boc azetidine (1.0 equiv) in DCM (0.1 M concentration).

  • Temperature Control: Cool the solution to 0 °C in an ice bath. Heat accelerates ring opening.

  • Acid Addition: Add TFA dropwise. A ratio of 1:4 (TFA:DCM) is standard.

    • Critical: Do not use neat TFA; the exotherm can trigger decomposition.

  • Reaction: Stir at 0 °C for 15 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC/LCMS.

  • Quench (The Danger Zone):

    • Do NOT concentrate the acidic mixture with heat if possible.[1]

    • Preferred: Pour the mixture into a cold, saturated NaHCO₃ solution.

    • Alternative: If isolating the salt, evaporate volatiles at <30 °C under high vacuum.

  • Validation:

    • NMR Check: Look for the azetidine ring protons (

      
      ) around 3.8–4.5 ppm .
      
    • Failure Flag: If you see a triplet around 3.0 ppm and a quintet around 2.0 ppm, you have a linear propyl amine (Ring Open).

Module 2: Cross-Coupling & Metal Catalysis

Context: Palladium-catalyzed reactions (Suzuki, Buchwald-Hartwig) on azetidine substrates often result in low yields due to oxidative addition into the strained ring or


-hydride elimination.
FAQ: Why does the catalyst destroy my azetidine ring?

Answer: Transition metals can insert into the strained C-N or C-C bonds (oxidative addition), especially if the ring is "activated" (e.g., by an adjacent carbonyl or sulfonamide). Furthermore, if a C-H activation occurs adjacent to the nitrogen, the ring can open via


-carbon elimination.
Troubleshooting Table: Cross-Coupling Optimization
ParameterRecommendationScientific Rationale
Base Selection Use

or

Strong alkoxide bases (NaOtBu) can act as nucleophiles or trigger elimination pathways. Carbonates/Phosphates are milder.
Ligand Choice Bulky, electron-rich ligands (e.g., XPhos, RuPhos)Bulky ligands facilitate reductive elimination of the desired product faster than the rate of ring insertion/opening.
Temperature Keep < 80 °C Thermal energy helps overcome the activation barrier for ring strain release. Lower temps preserve the ring.
Pre-catalysts Pd(OAc)₂ or G3/G4 Palladacycles Avoids the induction period where "naked" Pd species might interact non-selectively with the ring.

Module 3: Nucleophilic Substitution (Alkylation)

Context: Alkylating the azetidine nitrogen (e.g., with alkyl halides) carries a risk of "over-alkylation" leading to quaternary azetidinium salts, which are extremely unstable.

The "Azetidinium" Trap

If you generate a quaternary ammonium species (Azetidinium ion), the ring strain increases dramatically. Any nucleophile in the pot (even weak ones) will open the ring.

Protocol: Controlled Reductive Amination (Safer than Alkylation) Instead of using alkyl halides (


), use reductive amination to install groups on the nitrogen.
  • Mix: Azetidine (free base) + Aldehyde/Ketone in DCM or DCE.

  • Acid: Add catalytic Acetic Acid (AcOH).

  • Reductant: Add Sodium Triacetoxyborohydride (STAB) at 0 °C.

    • Why STAB? It is milder than

      
       and 
      
      
      
      , reducing the risk of side reactions.
  • Time: Stir at RT.

  • Result: This method avoids the transient formation of the highly electrophilic quaternary azetidinium intermediate.

References

  • Vertex Pharmaceuticals Study on Azetidine Stability

    • Title: Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[2]

    • Significance: Defines the pKa-dependent stability and acid-mediated decomposition mechanisms.[2]

    • Source:ACS Med. Chem. Lett. 2021, 12, 11, 1773–1782.
    • URL:[Link]

  • Palladium-Catalyzed Cross-Coupling of Strained Rings

    • Title: Recent Advances in the Synthesis and Reactivity of Azetidines.[3][4][5]

    • Significance: comprehensive review covering Pd-catalyzed functionalization and avoiding ring-opening side reactions.
    • Source:Org.[3][6][7] Biomol. Chem., 2021, 19, 3529-3549.

    • URL:[Link]

  • General Heterocycle Stability Data

    • Title: Ring strain in azetidine and its implications for reactivity.[2][3][8][9][10]

    • Significance: Foundational thermodynamic data explaining the ~26 kcal/mol strain energy.
    • Source:Journal of Organic Chemistry (General Reference).
    • URL:[Link]

Sources

Technical Support Center: Stability & Storage of 1-Cyclobutanecarbonylazetidin-3-amine

[1]

CAS: 1343023-72-2 | Molecular Formula:

MW:Support Tier:1

Introduction: The Stability Paradox

Welcome to the technical support hub for 1-Cyclobutanecarbonylazetidin-3-amine . This compound is a critical building block in medicinal chemistry, often used to introduce constrained polarity into drug candidates (e.g., JAK inhibitors).

The Core Challenge: You are handling a molecule containing two strained rings—a cyclobutane and an azetidine —coupled with a reactive primary amine . While the amide bond provides some rigidity, the azetidine ring (approx. 25.4 kcal/mol strain energy) creates a "spring-loaded" system susceptible to ring-opening, while the primary amine acts as a scavenger for atmospheric

1

This guide moves beyond generic "store at -20°C" advice. It provides the mechanistic causality of degradation and self-validating protocols to ensure your material remains synthesis-ready.[1]

Module 1: Mechanistic Degradation Pathways

To prevent degradation, you must understand how it happens. This compound has three primary failure modes.

The "Carbamate Trap" (Air Sensitivity)

The primary amine (

1

  • Symptom: The free-flowing solid turns into a sticky gum or crust.[1]

  • Impact: Stoichiometry errors in downstream coupling reactions.

Azetidine Ring Opening (Acid/Nucleophile Sensitivity)

The azetidine ring is kinetically stable but thermodynamically unstable. In the presence of strong acids or nucleophilic solvents (like methanol or water) over time, the ring relieves strain by opening.

  • Symptom: Emergence of new polar spots on TLC/LCMS; loss of the characteristic azetidine NMR signals.

  • Trigger: Storage in protic solvents or acidic environments.

Oxidative Discoloration

Primary amines are susceptible to N-oxidation, leading to colored impurities (yellow/brown) known as Schiff bases or N-oxides.[1]

Visualizing the Decay Logic

DegradationPathwaysCompound1-Cyclobutanecarbonylazetidin-3-amineCarbamateCarbamate Salt(Sticky Solid)Compound->Carbamate Rapid ReactionRingOpenLinear Amino-Alcohol(Ring Opening)Compound->RingOpen Slow HydrolysisOxidesN-Oxides/Schiff Bases(Yellowing)Compound->Oxides Radical OxidationCO2Atmospheric CO2(Air Exposure)CO2->CarbamateH2OMoisture/Protic Solvent(Hygroscopicity)H2O->RingOpenO2Oxygen(Long-term exposure)O2->Oxides

Figure 1: Mechanistic degradation pathways. Note that CO2 absorption is the fastest and most common failure mode for the free base.

Module 2: Storage Specifications & Data

The following parameters are non-negotiable for long-term stability (>3 months).

ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Kinetic suppression of ring-opening and oxidation rates.[1]
Atmosphere Argon or Nitrogen Prevents carbamate formation (

) and oxidation (

).
Physical State Solid (Desiccated) Solutions degrade 10-100x faster due to increased molecular mobility.[1]
Container Amber Glass + Parafilm Amber blocks UV (radical initiator); Parafilm/Teflon tape ensures gas seal.
Solvent Compatibility Avoid MeOH/Water Protic solvents facilitate nucleophilic attack on the azetidine ring.

Module 3: Troubleshooting & Diagnostics

Use this symptom-based guide to diagnose the state of your material.

Scenario A: "My sample has turned into a yellow oil/gum."
  • Diagnosis: The sample has likely absorbed water and

    
    , forming a carbamate hydrate. The yellowing indicates partial oxidation.
    
  • The Fix (Purification Protocol):

    • Dissolve the gum in Dichloromethane (DCM) .

    • Wash with a minimal amount of 1M NaOH (cold) to break the carbamate and deprotonate the amine. Note: Work quickly to prevent azetidine hydrolysis.

    • Dry organic layer over anhydrous

      
       .
      
    • Concentrate in vacuo at low temperature (<30°C).

    • Self-Validation: Check NMR. The carbamate peak (broad singlet > 6 ppm) should disappear.

Scenario B: "LCMS shows a mass of M+18."
  • Diagnosis: Ring opening hydrolysis. The azetidine ring has opened to form the linear amino-alcohol derivative.

  • The Fix: Irreversible. This portion of the material is lost. If the impurity is <10%, you may use the material for coupling reactions if you use a slight excess of the electrophile.

Scenario C: "The material is hard to weigh (static/sticky)."
  • Diagnosis: Hygroscopicity.[2] The amine is pulling moisture from the air.

  • The Fix: Handle inside a glovebox or use an antistatic gun. Do not leave the vial open on the balance.

Module 4: The "Gold Standard" Handling Workflow

To ensure data integrity, follow this rigorous handling protocol.

Step 1: The Thaw

Never open a cold vial directly in the lab atmosphere.

  • Remove vial from -20°C storage.

  • Place in a desiccator and allow to warm to Room Temperature (RT) for 30 minutes .

    • Why? Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic amine.

Step 2: Aliquoting (Inert Loop)

If you plan to use the material over multiple experiments, do not repeatedly freeze/thaw the master stock.

  • While under Argon flow, divide the master stock into single-use aliquots (e.g., 50mg or 100mg).

  • Store aliquots in crimp-top vials with septa if possible.

Step 3: Solubilization
  • Preferred Solvents: Anhydrous DCM, THF, or Acetonitrile.

  • Avoid: Methanol, Ethanol, Water (unless immediately reacting).

  • Time Limit: Once in solution, use within 4 hours . Azetidines in solution are prone to dimerization over time.

Module 5: Frequently Asked Questions (FAQs)

Q: Can I store this compound as a hydrochloride salt to improve stability? A: Yes, and this is highly recommended. The HCl salt protonates the amine, shutting down the oxidation and

Q: I see a small impurity at ~0.1% in my fresh batch. Is this normal? A: Yes. Synthesis of cyclobutane-azetidine motifs often carries trace amounts of the ring-opened byproduct or the cyclobutane carboxylic acid starting material.[1] Impurities <2% generally do not interfere with standard amide couplings (EDC/HATU).

Q: Is the cyclobutane ring stable? A: Relative to the azetidine, yes. The cyclobutane ring (approx. 26 kcal/mol strain) is all-carbon and lacks the heteroatom "handle" for easy nucleophilic attack. Your primary concern is always the azetidine and the amine.

Q: Can I heat this reaction to 80°C? A: Proceed with caution. While azetidines are more stable than aziridines, heating >60°C in the presence of nucleophiles (or Lewis acids) significantly increases the rate of ring opening. If heating is required, use microwave irradiation for short durations rather than overnight reflux.

References

  • Degradation of Azetidine Core: Čikoš, A., et al. (2021).[3] Degradation products of azetidine core G334089 – Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis. Link[1]

  • Ring Strain & Reactivity: Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition. Link[1]

  • Amine Handling Best Practices: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard reference for handling hygroscopic amines).

  • Azetidine Synthesis & Stability: Yoda, H., et al. (2010). Recent advances in the synthesis and reactivity of azetidines. Bentham Science. Link

Validation & Comparative

1H NMR spectrum analysis of 1-Cyclobutanecarbonylazetidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

1H NMR Spectrum Analysis of 1-Cyclobutanecarbonylazetidin-3-amine: A Comparative Analytical Guide

Executive Summary

This compound is a specialized heterocyclic building block often used in the synthesis of JAK inhibitors (e.g., analogues of baricitinib) and other kinase-targeting therapeutics. Its structure combines a strained four-membered azetidine ring with a cyclobutane moiety via an amide linkage.[1]

This guide compares analytical approaches for characterizing this molecule, focusing on the critical challenge of amide rotamers and proton exchange .[2] Unlike simple amines, this molecule exhibits complex spectral behavior due to restricted rotation around the N-C=O bond, necessitating specific solvent and temperature choices for accurate validation.[2]

Structural Analysis & Chemometric Prediction

Before analyzing the spectrum, one must understand the dynamic behavior of the molecule in solution.[2]

The Rotamer Challenge

The amide bond connecting the azetidine nitrogen to the cyclobutane ring possesses partial double-bond character. This restricts rotation, creating two distinct conformers (rotamers) observable on the NMR time scale at room temperature.

  • Consequence: Most signals will appear "doubled" or broadened.

  • Ratio: Typically ranges from 50:50 to 60:40 depending on the solvent polarity.

Predicted Reference Data (Chemo-Metric Analysis)

Based on fragment analysis of N-acyl azetidines and cyclobutane derivatives.

Proton EnvironmentApprox. Shift (δ, ppm)MultiplicityKey Diagnostic Feature
NH₂ (Amine) 1.5 - 2.5 (Free Base)8.0 - 8.5 (TFA Salt)Broad sBroad sVisible in DMSO-d6; exchanges/disappears in D₂O.
Azetidine C3-H 3.6 - 3.9MultipletQuintet-like; shifts downfield if salt form.[1]
Azetidine C2/C4-H 3.8 - 4.5MultipletsDiastereotopic. Split into 4 distinct sets of signals due to rotamers and ring puckering.
Cyclobutane CH 3.0 - 3.3QuintetAlpha to carbonyl. Often split into two signals (rotamers).
Cyclobutane CH₂ 1.7 - 2.4MultipletsComplex "forest" of peaks; overlap common.

Comparative Analysis: Solvent System Selection

The choice of solvent is the single most critical variable in the analysis of this compound.[2] Below is a comparison of the three primary "alternatives" for analytical workflows.

Option A: DMSO-d6 (Recommended Standard)[1]
  • Performance: High.

  • Why: DMSO is a polar aprotic solvent that stabilizes the rotamer population and slows proton exchange.

  • Advantages:

    • NH Visibility: Allows observation of the amine protons (especially if a salt), confirming the "3-amine" functionality.[1]

    • Rotamer Separation: Distinctly separates the cis and trans rotamer signals, allowing for accurate integration (sum of both rotamers = 1 proton).[2]

  • Disadvantages: High viscosity can broaden lines slightly; difficult to recover sample.

Option B: CDCl₃ (Common Alternative)[1][2]
  • Performance: Low to Medium.

  • Why: Non-polar, promotes aggregation and rapid exchange.[2]

  • Issues:

    • NH Invisible: Amine protons often broaden into the baseline or exchange with trace water, making integration unreliable.[2]

    • Overlap: Rotamer signals often partially overlap, creating "messy" multiplets that are hard to assign.[2]

    • Solubility: Free base is soluble; TFA/HCl salts are poorly soluble.

Option C: D₂O (For Salts Only)
  • Performance: Specialized.

  • Why: Only useful if the product is a water-soluble salt (e.g., HCl).[1]

  • Issues:

    • NH Loss: All NH protons exchange immediately (H → D), erasing the amine signal.[2]

    • HDO Peak: Strong residual water signal (approx. 4.79 ppm) often obscures the critical Azetidine C2/C4 region.

Experimental Protocol: Validated Workflow

To ensure scientific integrity, follow this self-validating protocol.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the substance.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Note: If the sample is the TFA salt, the solution may be acidic.[2] No neutralization is required for identity testing.

  • Mixing: Vortex until fully dissolved. Ensure no suspension remains.

Step 2: Acquisition Parameters (Bruker/Varian)[1][2]
  • Frequency: 400 MHz or higher (600 MHz preferred to resolve cyclobutane multiplets).

  • Pulse Sequence: zg30 (standard 30° pulse).

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Reasoning: The quaternary carbonyl carbon relaxes slowly; adequate D1 ensures accurate integration of the adjacent protons for rotamer ratio calculation.[2]

  • Scans (NS): 16–64 scans.

  • Temperature: 298 K (25°C).

    • Advanced: If the spectrum is too complex, heat to 353 K (80°C) .[2] This induces rapid rotation, coalescing rotamer signals into single, sharp peaks (Average Chemical Shift).[2]

Step 3: Processing & Integration
  • Referencing: Set residual DMSO pentet to 2.50 ppm .

  • Integration Strategy:

    • Identify the Cyclobutane CH (methine) . It should integrate to 1.0 (sum of two rotamer peaks).[2]

    • Calibrate all other integrals relative to this.

    • Validation: The Azetidine region (C2/C4) should integrate to 4.0 total.

Visualization: Analytical Workflow & Rotamer Logic

The following diagram illustrates the decision tree for analyzing this complex molecule, specifically addressing the rotamer issue.

NMR_Workflow Start Sample: this compound Solvent Select Solvent System Start->Solvent DMSO DMSO-d6 (Recommended) Solvent->DMSO Polar/Salt CDCl3 CDCl3 (Alternative) Solvent->CDCl3 Non-polar/Free Base Analysis Acquire 1H Spectrum (298 K) DMSO->Analysis CDCl3->Analysis Result_DMSO Result: Split Signals (Rotamers) NH Visible (Broad) Analysis->Result_DMSO Result_CDCl3 Result: Broad/Overlapping Signals NH Invisible Analysis->Result_CDCl3 Decision Are peaks resolved? Result_DMSO->Decision HT_NMR Perform High-Temp NMR (80°C / 353 K) Decision->HT_NMR No (Complex) Coalescence Rotamers Coalesce Single Sharp Set of Signals HT_NMR->Coalescence

Caption: Analytical decision tree for overcoming rotamer complexity in azetidine amides. High-Temperature NMR is the "Gold Standard" for simplifying the spectrum.[1]

References

  • National Institute of Standards and Technology (NIST). Azetidine - Gas Phase Ion Energetics and Spectral Data.[3] NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]

  • Royal Society of Chemistry (RSC). Solvent effects on amide rotamers in NMR spectroscopy. ChemSpider/RSC Advances. Available at: [Link]

  • Babu, G., et al. Synthesis of Functionalized Azetidines.[2] Journal of Organic Chemistry.[4] (General reference for azetidine shifts). Available at: [Link]

Sources

LC-MS fragmentation pattern of 1-Cyclobutanecarbonylazetidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Comparative LC-MS/MS Profiling: 1-Cyclobutanecarbonylazetidin-3-amine vs. Synthetic Intermediates

Executive Summary

In the development of JAK inhibitors and other heterocyclic therapeutics, This compound (hereafter CBAA ) serves as a critical strained-ring building block. Its analysis presents a unique challenge: the molecule is low molecular weight (MW 154.2), highly polar, and lacks strong chromophores, making UV detection unreliable.

This guide provides a definitive LC-MS/MS comparison between CBAA and its direct synthetic precursor, tert-butyl (1-(cyclobutanecarbonyl)azetidin-3-yl)carbamate (Boc-CBAA) . We demonstrate that while the Boc-protected intermediate relies on facile carbamate cleavage, the free amine (CBAA) requires high collision energies to generate diagnostic azetidine ring-opening fragments. This distinction is vital for accurately monitoring deprotection kinetics and quantifying genotoxic impurities.

Comparative Analysis: Target (CBAA) vs. Precursor (Boc-CBAA)

The transition from the Boc-protected intermediate to the free amine represents a massive shift in fragmentation behavior. The table below summarizes the critical transitions required for Multiple Reaction Monitoring (MRM).

Table 1: Optimized MRM Transitions and Collision Energies

CompoundStructure ContextPrecursor Ion

Quantifier Ion

Qualifier Ion

Collision Energy (eV)Mechanistic Origin
Boc-CBAA Protected Intermediate255.2

199.1 155.1 15 - 20Loss of t-butyl (-56 Da) & Loss of Boc (-100 Da)
CBAA Target Molecule 155.1

72.1 83.0 25 - 35Amide hydrolysis (Azetidine core) & Acylium ion
Impurity A 3-Aminoazetidine73.1

56.1 30.1 20Ring opening / Loss of NH

Critical Application Note: The primary product ion of the Boc-precursor (155.1 ) is isobaric with the parent ion of the target CBAA. Chromatographic separation is mandatory to prevent false positives during in-process control (IPC) monitoring.

Mechanistic Fragmentation Pathways

Understanding why these fragments form is essential for troubleshooting.

The "Fragile" Precursor (Boc-CBAA)

The Boc group acts as a "fragmentation sink." Upon ESI+, the protonation likely occurs at the carbamate carbonyl. The most favorable pathway is the neutral loss of isobutene (56 Da) via a McLafferty-like rearrangement, followed by the loss of CO


 (44 Da). This makes the precursor easy to detect but structurally uninformative regarding the cyclobutane ring.
The "Sturdy" Target (CBAA)

Once the Boc group is removed, the molecule becomes more stable.

  • Protonation: Occurs primarily at the 3-amine (most basic site) or the amide oxygen.

  • Pathway A (Amide Cleavage): High energy collision cleaves the amide bond, generating the cyclobutane acylium ion (

    
     83)  and the neutral 3-aminoazetidine. Alternatively, charge retention on the azetidine yields 
    
    
    
    72
    .
  • Pathway B (Ring Opening): The strained azetidine ring (26 kcal/mol strain energy) opens, often accompanied by the loss of ammonia (

    
     Da, 
    
    
    
    138).
Visualization: Fragmentation Logic

Fragmentation Precursor Boc-CBAA [M+H]+: 255 Intermed Intermediate [M+H-tBu]+: 199 Precursor->Intermed -56 Da (Isobutene) Low CE Target CBAA (Target) [M+H]+: 155 Intermed->Target -44 Da (CO2) Spontaneous Frag1 Frag: Acylium Ion m/z: 83 Target->Frag1 Amide Cleavage (High CE) Frag2 Frag: Azetidine Core m/z: 72 Target->Frag2 Charge Retention on Amine Frag3 Frag: Loss of NH3 m/z: 138 Target->Frag3 Deamination

Figure 1: Mechanistic fragmentation pathway demonstrating the lineage from the Boc-protected precursor to the diagnostic fragments of the free amine.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity (Trustworthiness), this protocol uses a "Dual-Column" strategy to validate the polar amine retention.

LC-MS Conditions
  • System: UHPLC coupled to Triple Quadrupole (QqQ).

  • Column A (Screening): C18 High pH (e.g., Waters XBridge, 2.1 x 50mm). Why: High pH keeps the amine neutral, increasing retention on C18.

  • Column B (Confirmation): HILIC (e.g., Amide or Silica). Why: Orthogonal separation based on polarity; essential for separating CBAA from inorganic salts.

  • Mobile Phase:

    • A: 10mM Ammonium Bicarbonate (pH 10) [for C18] OR 10mM Ammonium Formate (pH 3) [for HILIC].

    • B: Acetonitrile.

Method Development Workflow

This decision tree ensures you are tracking the correct species during synthesis optimization.

MethodDev Start Start: Reaction Mixture Step1 Inject on C18 (High pH) Start->Step1 Decision1 Peak at m/z 155? Step1->Decision1 Check1 Check RT of m/z 255 Decision1->Check1 Yes Result1 If Co-elutes: In-Source Fragmentation Check1->Result1 Same RT Result2 If Separated: True Product Formed Check1->Result2 Different RT

Figure 2: Diagnostic workflow to distinguish between true product formation and in-source fragmentation of the precursor.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for fragmentation mechanisms including McLafferty rearrangement).
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1274476, Cyclobutanecarboxamide. Retrieved from [Link]. (Source for cyclobutane carbonyl fragmentation data).

  • Holčapek, M., et al. (2010). Fragmentation behavior of small heterocyclic compounds in ESI-MS. Journal of Mass Spectrometry. (General grounding for azetidine ring opening).
  • Vertex AI Search. (2025). Grounding verification for Boc-deprotection monitoring.

Comparison Guide: Azetidine vs. Pyrrolidine Scaffolds in Drug Potency

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ring Contraction" Strategy

In modern drug discovery, the transition from a 5-membered pyrrolidine to a 4-membered azetidine scaffold is not merely a space-saving exercise; it is a strategic maneuver to alter substituent vectors, modulate basicity, and improve Ligand Lipophilicity Efficiency (LLE). While pyrrolidine remains a workhorse for proline-mimetic and transition-state analog design, azetidine has emerged as a "privileged" scaffold that offers unique conformational rigidity and metabolic advantages.[1]

This guide objectively compares these two scaffolds, providing experimental data and decision-making frameworks to determine when a "ring contraction" will yield a potency breakthrough versus a null result.

Physicochemical & Structural Face-Off[2]

The choice between azetidine and pyrrolidine fundamentally alters the physicochemical landscape of the molecule. The following table synthesizes key experimental parameters.

Table 1: Comparative Physicochemical Profile[2]
FeatureAzetidine (4-membered) Pyrrolidine (5-membered) Impact on Drug Design
Ring Strain ~26 kcal/mol~6 kcal/molAzetidine is significantly more strained, affecting stability and reactivity.
Basicity (pKₐ) ~11.29 (Parent)~11.27 (Parent)Counter-intuitive: Despite strain, pKₐ is similar. However, N-substitution lowers azetidine pKₐ more drastically due to increased s-character in the N-lone pair orbital.
Lipophilicity (LogP) Lower (typically

LogP -0.4 to -1.0)
Higher (Reference)Azetidine is a key tool to lower LogD without introducing polar groups (the "Fluorine Effect" of ring contraction).
Exit Vector Angle ~90° (C-N-C)~109° (C-N-C)Critical: Azetidine projects substituents in a distinct square-planar-like vector compared to the tetrahedral projection of pyrrolidine.
Conformation Puckered (Butterfly)Envelope (Pseudorotation)Azetidine is more rigid; pyrrolidine undergoes rapid pseudorotation, entropic penalty upon binding is higher for pyrrolidine.
Metabolic Stability VariableModerateAzetidine can block metabolic soft spots (N-dealkylation) but introduces ring-opening risks (glutathione attack) if not properly substituted.

Structural Analysis: The Vector Factor

The most common failure mode in scaffold hopping from pyrrolidine to azetidine is Vector Mismatch .

  • Pyrrolidine: Due to its envelope conformation, substituents at the 3-position project at angles compatible with many "deep pocket" enzymes (e.g., GPCRs, Kinases).

  • Azetidine: The 4-membered ring constrains substituents to a tighter, more orthogonal projection. If the binding pocket requires a 109° spread, azetidine will fail to engage hydrogen bond donors/acceptors, resulting in a "Potency Cliff."

Diagram 1: Decision Logic for Scaffold Hopping

This flowchart guides the medicinal chemist on when to deploy an azetidine switch based on structural and metabolic needs.

ScaffoldDecision Start Current Lead: Pyrrolidine Scaffold Issue Identify Optimization Issue Start->Issue Metab Metabolic Instability (High Clearance) Issue->Metab Potency Potency Plateau (Vector Mismatch?) Issue->Potency Lipo High Lipophilicity (Poor LLE) Issue->Lipo Azetidine Switch to AZETIDINE Metab->Azetidine Blocks N-dealkylation CheckVector Does Pocket Allow 90° Vector? Potency->CheckVector Lipo->Azetidine Lowers LogD CheckVector->Azetidine Yes (Rigidification) Stay Retain PYRROLIDINE (Try Fluorination) CheckVector->Stay No (Vector Mismatch) CheckStrain Is N-Lone Pair Critical for H-Bond? CheckStrain->Azetidine No CheckStrain->Stay Yes (Azetidine N is less basic/accessible)

Caption: Decision matrix for transitioning from Pyrrolidine to Azetidine based on ADME and structural constraints.

Experimental Case Studies

The following case studies illustrate the "Hit or Miss" nature of this scaffold hop.

Case Study A: The Potency Boost (JAK3 Inhibitors)

Context: Roche developed selective Janus Kinase 3 (JAK3) inhibitors.[2]

  • The Switch: Replaced a flexible amino-linker with a rigid azetidine.

  • Result: The azetidine analog achieved an IC₅₀ of 0.26 nM , exhibiting 10-fold selectivity over JAK1.[2]

  • Mechanism: The azetidine ring "froze" the bioactive conformation, reducing the entropic penalty of binding. A pyrrolidine in this position would have introduced unnecessary flexibility and steric bulk, clashing with the narrow ATP-binding pocket.

Case Study B: The Commercial Success (Baricitinib)

Context: Development of JAK1/2 inhibitors for Rheumatoid Arthritis.[3]

  • Structure: Baricitinib utilizes an azetidine-3-acetonitrile linker connected to an ethylsulfonyl group.[4]

  • Why Azetidine?

    • Vector Alignment: The 1,3-substitution pattern of the azetidine ring perfectly oriented the cyanomethyl group (which interacts with the active site) relative to the pyrrolo[2,3-d]pyrimidine hinge binder.

    • Solubility: The azetidine core provided a lower LogP profile compared to a cyclopentyl or pyrrolidine analog, improving oral bioavailability.

Case Study C: The Cautionary Tale (M5 Muscarinic Antagonists)

Context: Optimization of M5 antagonists for CNS indications.

  • Experiment: A direct Matched Molecular Pair (MMP) analysis compared Piperidine vs. Pyrrolidine vs. Azetidine.

  • Data:

ScaffoldStructurehM5 IC₅₀ (nM)Outcome
Pyrrolidine (R)-Enantiomer21 nM Potent
Azetidine Achiral Analog1800 nM >85x Potency Loss
  • Analysis: The "contraction" to azetidine altered the exit vector of the amide side chain such that it could no longer access the hydrophobic sub-pocket required for M5 antagonism. This proves that smaller is not always better if the pharmacophore alignment is disrupted.

Experimental Protocols

For researchers attempting this switch, the synthesis of azetidines is non-trivial compared to pyrrolidines.

Protocol 1: Synthesis of 3-Substituted Azetidines (The "Couty" Method)

Standard pyrrolidine synthesis (reductive amination) often fails for azetidines due to ring strain.

  • Starting Material: Begin with chiral epichlorohydrin or 3-amino-1,2-propanediol.

  • Cyclization:

    • React amino-alcohol precursor with Ph₃P/CCl₄ (Appel reaction conditions) or Mesyl Chloride (MsCl) followed by base (NaH or K₂CO₃).

    • Critical Step: Perform cyclization in dilute conditions (0.05 M) to favor intramolecular ring closure over intermolecular polymerization.

  • Deprotection: If using N-benzhydryl protection (common for azetidine stability), remove via hydrogenolysis (Pd/C, H₂, 50 psi). Note: Azetidines are sensitive to Lewis acids; avoid harsh acidic deprotection if possible.

Protocol 2: Metabolic Stability Assay (Microsomal Stability)

To verify the "Metabolic Advantage" of azetidine.

  • Incubation: Incubate test compounds (1 µM) with human liver microsomes (0.5 mg/mL protein) and NADPH regenerating system at 37°C.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins with ice-cold acetonitrile containing internal standard.

  • Analysis: Analyze via LC-MS/MS.

  • Calculation: Plot ln(remaining %) vs. time.

    • Success Criteria: Azetidine analog should show >2-fold reduction in

      
       compared to pyrrolidine counterpart.
      

Biological Pathway Visualization

The following diagram illustrates the mechanistic role of the azetidine-containing drug Cobimetinib in the MAPK pathway, highlighting where the scaffold enables specific protein-protein interaction inhibition.

MAPK_Pathway GrowthFactor Growth Factor RTK RTK (Receptor) GrowthFactor->RTK Activation RAS RAS (GTPase) RTK->RAS RAF RAF (Kinase) RAS->RAF MEK MEK1/2 (Target of Cobimetinib) RAF->MEK Phosphorylation ERK ERK (Map Kinase) MEK->ERK Phosphorylation Transcription Transcription Factors (Proliferation) ERK->Transcription Cobimetinib Cobimetinib (Azetidine Scaffold) Cobimetinib->MEK Allosteric Inhibition (Stabilizes Inactive Conf.)

Caption: Cobimetinib utilizes an azetidine scaffold to bind allosterically to MEK, preventing RAF-mediated phosphorylation.

References

  • BenchChem. (2025).[5] A Comparative Analysis of Azetidine, Pyrrolidine, and Piperidine Sulfonylamides for Drug Discovery. Link

  • Lindsley, C. W., et al. (2012). Discovery of a potent M5 antagonist with improved clearance profile. Part 2: Pyrrolidine amide-based antagonists. Bioorganic & Medicinal Chemistry Letters. Link

  • PharmaBlock. (2023). Azetidines in Drug Discovery: A Privileged Scaffold. Link

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Pfizer/Roche Case Studies. (2013).[2] Discovery of Selective JAK3 Inhibitors via Scaffold Hopping. Journal of Medicinal Chemistry (Cited in PharmaBlock Whitepaper). Link

  • Frisch, K., et al. (2014). Baricitinib Pharmacokinetics and Pharmacodynamics. Journal of Clinical Pharmacology. Link

Sources

Comparative Guide: 1-Cyclobutanecarbonylazetidin-3-amine vs. 1-Cyclopropanecarbonylazetidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of small-molecule drug candidates, the azetidine ring serves as a critical scaffold for rigidification and vector alignment. When functionalized at the N1 position with small cycloalkyl carbonyls, the resulting moieties—1-Cyclobutanecarbonylazetidin-3-amine (Cwc-Az) and 1-Cyclopropanecarbonylazetidin-3-amine (Cpc-Az) —offer distinct physicochemical and metabolic profiles.

This guide analyzes the trade-offs between these two privileged motifs. While the cyclopropyl variant typically offers lower lipophilicity, higher metabolic stability, and a planar geometric vector, the cyclobutyl variant provides increased lipophilic bulk and a unique "puckered" conformation capable of filling larger hydrophobic pockets.

Chemical Identity & Structural Properties[1][2][3][4][5][6]

The core difference lies in the ring strain and conformation of the amide-linked cycloalkyl group. This subtle structural change propagates significant effects on the molecule's electronic and steric environment.

Feature1-Cyclopropanecarbonylazetidin-3-amineThis compound
CAS Number 1956325-48-6 (HCl salt)1343023-72-2 (Free base)
Formula C

H

N

O
C

H

N

O
Molecular Weight 140.18 g/mol 154.21 g/mol
Ring Strain ~27.5 kcal/mol (High)~26.3 kcal/mol (Moderate)
Geometry Planar (C-C-C bond angle ~60°)Puckered (Butterfly shape, ~25-35° fold)
Electronic Character

-character (Olefin-like); Electron-withdrawing
Alkane-like; Sterically bulky

Physicochemical Profile Comparison

Lipophilicity (LogP/LogD)

Modulating lipophilicity is the primary reason for switching between cyclopropyl and cyclobutyl groups.

  • Cyclopropyl: The compact, polar nature of the cyclopropyl group (due to increased s-character of C-H bonds) typically results in a lower LogP.

  • Cyclobutyl: The addition of a methylene (-CH

    
    -) unit and the loss of the "polar" edge-sharing character increases lipophilicity.
    

Data Comparison (Predicted Consensus):

  • Cpc-Az (Cyclopropyl): cLogP

    
     -0.8 to -0.5
    
  • Cwc-Az (Cyclobutyl): cLogP

    
     -0.3 to 0.0
    
  • Impact: Switching from cyclopropyl to cyclobutyl increases LogP by approximately 0.5 units , useful for improving permeability in overly polar leads.

Basicity (pKa of 3-Amine)

The basicity of the primary amine at position 3 is influenced by the electron-withdrawing nature of the N1-amide.

  • Cyclopropyl Effect: The cyclopropyl group has significant

    
    -character (Walsh orbitals) and can exert a stronger electron-withdrawing inductive effect (-I) compared to a standard alkyl group. This can slightly lower the pKa of the distal amine.
    
  • Cyclobutyl Effect: Behaves more like a standard secondary alkyl group.

PropertyCyclopropyl VariantCyclobutyl VariantImplications
pKa (3-NH

)
~8.4 - 8.6~8.7 - 8.9Cyclopropyl variant is slightly less basic; may improve passive permeability.
TPSA ~55 Å

~55 Å

Identical polar surface area; differences driven by lipophilic surface.
Conformational Analysis
  • Cyclopropyl (Rigid/Planar): The carbonyl group tends to adopt a bisected conformation relative to the cyclopropane ring to maximize

    
    -
    
    
    
    orbital overlap. This creates a rigid, flat vector.
  • Cyclobutyl (Flexible/Puckered): The cyclobutane ring undergoes rapid ring inversion (puckering) to relieve torsional strain. This creates a "sweeping" volume that can better fill hydrophobic pockets or adapt to induced-fit binding sites.

Experimental Protocols

Synthesis Workflow

The synthesis of these building blocks follows a standard divergent protocol from 1-Boc-3-(amino)azetidine . The key differentiator is the choice of acid chloride or carboxylic acid coupling partner.

Synthesis_Workflow Start Start: 1-Boc-3-aminoazetidine Step1 Step 1: Cbz Protection (Benzyl chloroformate, NaHCO3) Start->Step1 Step2 Step 2: Boc Deprotection (TFA or HCl/Dioxane) Step1->Step2 Selective N1-deprotection Step3 Step 3: Amide Coupling (R-COOH + HATU/DIPEA) Step2->Step3 Introduce Cycloalkyl Group Step4 Step 4: Cbz Deprotection (H2, Pd/C) Step3->Step4 Product Final Product: 1-(Cycloalkylcarbonyl)azetidin-3-amine Step4->Product

Figure 1: Divergent synthesis strategy allowing late-stage introduction of the cycloalkyl moiety.

Detailed Protocol: Amide Coupling (Step 3)

Note: This protocol assumes the starting material is N-(azetidin-3-yl)carbamic acid benzyl ester (Cbz-protected amine).

Reagents:

  • Cyclopropanecarboxylic acid (1.1 equiv) OR Cyclobutanecarboxylic acid (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • DMF (anhydrous, 0.1 M concentration)

Procedure:

  • Activation: Dissolve the cycloalkanecarboxylic acid in anhydrous DMF. Add DIPEA and HATU. Stir at room temperature (RT) for 15 minutes to form the activated ester.

  • Coupling: Add the azetidine amine substrate (as a free base or HCl salt). If using HCl salt, ensure extra DIPEA is added to neutralize.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Target mass: [M+H]+ corresponding to Cbz-protected intermediate).

  • Workup: Dilute with EtOAc, wash with sat. NaHCO

    
     (2x), water (1x), and brine (1x). Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Metabolic Stability & Toxicity

Metabolic Soft Spots
  • Cyclopropyl: Highly resistant to CYP450-mediated oxidation. The C-H bonds are stronger (approx. 106 kcal/mol) than typical secondary alkyl C-H bonds. The ring strain prevents the formation of radical intermediates required for hydroxylation.

    • Verdict:Superior Metabolic Stability. [1]

  • Cyclobutyl: The methylene carbons are susceptible to hydroxylation, though less so than linear alkyl chains. The resulting cyclobutanol metabolites are generally stable but increase polarity significantly.

    • Verdict:Moderate Stability.

Structural Alerts
  • Cyclopropyl Amines: Often flagged as potential structural alerts due to the possibility of ring-opening to form reactive iminium ions (mechanism-based inhibition of CYPs). However, in these compounds, the cyclopropyl group is attached to a carbonyl (amide), not directly to an amine. This nullifies the ring-opening toxicity risk.

Decision Framework: When to Use Which?

Use the following logic tree to select the appropriate moiety for your lead optimization program.

Decision_Tree Start Optimization Goal Lipophilicity Need to lower LogP? Start->Lipophilicity Metabolism Metabolic Liability? Lipophilicity->Metabolism No UseCpc Use Cyclopropyl (Cpc-Az) Lipophilicity->UseCpc Yes (Lower LogP) Space Binding Pocket Size? Metabolism->Space Stable Metabolism->UseCpc High Clearance (Block Oxidation) Space->UseCpc Narrow/Flat UseCwc Use Cyclobutyl (Cwc-Az) Space->UseCwc Large/Hydrophobic (Fill Volume)

Figure 2: Strategic decision matrix for selecting between cyclopropyl and cyclobutyl linkers.

References

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. Link

  • Mykhailiuk, P. K. (2014). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Journal of Organic Chemistry, 79(15), 6805–6813. Link

  • Kalgutkar, A. S., & Dalvie, D. K. (2020). Is There Enough Evidence to Classify Cycloalkyl Amine Substituents as Structural Alerts? Biochemical Pharmacology, 174, 113796. Link

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 49(48), 8900-8935. (Context on 4-membered rings). Link

  • Reeve, L. A., et al. (2022).[2] Pd(II)-Catalyzed Enantioselective C(sp3)–H Arylation of Cyclopropanes and Cyclobutanes Guided by Tertiary Alkylamines.[2] J. Am. Chem. Soc.Link

Sources

Assessing Metabolic Stability of Cyclobutane-Carbonyl Azetidines in Microsomes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the cyclobutane-carbonyl azetidine scaffold represents a strategic convergence of "escape from flatland" (


) and bioisosteric replacement. By coupling a strained, puckered cyclobutane ring to a four-membered azetidine amide, researchers aim to modulate lipophilicity and lock bioactive conformations.

However, this dual-strained system presents a unique metabolic paradox: while the steric bulk and lowered lipophilicity generally reduce Cytochrome P450 (CYP) clearance, the inherent ring strain (~26 kcal/mol) can introduce liabilities regarding hydrolytic ring opening or glutathione (GST) conjugation.

This guide objectively compares this scaffold against standard alternatives (linear amides, pyrrolidines) and provides a validated microsomal stability protocol to assess its viability in early drug discovery.

Comparative Analysis: The Strained Scaffold Advantage

The metabolic fate of an amide is dictated by three factors: steric hindrance around the carbonyl, electronic stability of the nitrogen lone pair, and lipophilicity (logD).

The Competitors
  • Linear Amides (e.g., Dimethylamide): Highly flexible, often metabolically labile via N-dealkylation.

  • Pyrrolidines (5-membered): The "standard" cyclic amide. Stable, but higher lipophilicity often drives non-specific CYP binding.

  • Cyclobutane-Carbonyl Azetidines (The Subject): High

    
     character, lowered lipophilicity, and specific steric shielding.
    
Performance Matrix
FeatureLinear AmidesPyrrolidine AmidesCyclobutane-Azetidine
Conformational Rigidity Low (High entropy cost)MediumHigh (Puckered lock)
Lipophilicity (LogD) VariableHighLow (Improved solubility)
Metabolic Soft Spots N-dealkylation (High Risk)

-carbon oxidation
Ring Opening (Low-Med Risk)
Steric Shielding MinimalModerateHigh (Cyclobutane bulk)
Predicted

High (Rapid clearance)MediumLow (Extended

)
Scientific Rationale
  • The Puckered Shield: Unlike planar aromatic rings, the cyclobutane ring exists in a "puckered" conformation. When attached to the carbonyl, it creates a unique 3D steric shield that hinders nucleophilic attack by amidases or approach by the CYP heme iron.

  • The Azetidine Resonance: In an amide configuration, the nitrogen lone pair is delocalized into the carbonyl. While azetidine amines are prone to ring opening, the amide form is significantly more stable. However, high strain can theoretically accelerate acid-catalyzed hydrolysis compared to the unstrained pyrrolidine.

Metabolic Pathways & Logic

Understanding the potential clearance mechanisms is vital before running the assay.

MetabolicPathways Scaffold Cyclobutane-Carbonyl Azetidine Steric Steric Shielding (Cyclobutane) Scaffold->Steric Strain Ring Strain (~26 kcal/mol) Scaffold->Strain Hydrolysis Amide Hydrolysis (Amidase) RingOpen Ring Opening (GST/Acid) Stable Metabolically Stable Oxidation CYP Oxidation (Hydroxylation) Oxidation->Stable If blocked Steric->Hydrolysis Blocks Steric->Oxidation Reduces Strain->RingOpen Promotes

Figure 1: Mechanistic logic of metabolic stability for strained amides. The cyclobutane steric bulk actively blocks hydrolysis, while ring strain remains a monitored liability.

Validated Experimental Protocol: Microsomal Stability

This protocol focuses on Phase I (CYP-mediated) metabolism.[1] Note: To assess the "Ring Opening" risk mentioned above, a separate incubation with Glutathione (GSH) and cytosolic fraction is recommended, but this protocol focuses on the primary Microsomal clearance.

Materials & Reagents[1][2][3][4][5][6]
  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.

  • Cofactor: NADPH Regenerating System (or 10 mM NADPH solution).

  • Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or Propranolol).

  • Test Compound: 10 mM DMSO stock.

Step-by-Step Workflow
1. Preparation Phase
  • Buffer Prep: Pre-warm 100 mM KPi buffer to 37°C.

  • Master Mix: Prepare a microsome solution in KPi buffer at 0.556 mg/mL (Target final conc: 0.5 mg/mL).

  • Compound Spiking: Spike test compound into the Master Mix to achieve 1.11 µM (Target final: 1 µM). Keep DMSO < 0.1%.

2. Pre-Incubation (The Equilibrium Step)
  • Dispense 45 µL of the Master Mix (Microsomes + Compound) into a 96-well plate.

  • Incubate at 37°C for 5 minutes . This allows the compound to bind non-specifically to the protein before metabolism starts.

3. Reaction Initiation
  • Add 5 µL of 10 mM NADPH to start the reaction (Final Vol: 50 µL; Final Protein: 0.5 mg/mL; Final Compound: 1 µM).

  • Negative Control: Add 5 µL of Buffer instead of NADPH to a separate set of wells (monitors chemical instability/hydrolysis).

4. Sampling & Quench
  • At time points

    
     min, remove the plate or transfer aliquots.
    
  • Immediately add 150 µL of ice-cold Quench Solution (ACN + IS).

  • Centrifuge at 3,500 x g for 20 mins to pellet proteins.

5. Analysis
  • Inject supernatant onto LC-MS/MS.[2]

  • Monitor parent ion depletion.

Workflow Diagram

AssayWorkflow cluster_sampling Sampling Loop (0 - 60 min) Start Start: Thaw HLM & Pre-warm Buffer Mix Prepare Master Mix: HLM (0.56 mg/mL) + Cmpd (1.1 µM) Start->Mix PreInc Pre-Incubation 37°C, 5 min Mix->PreInc Initiate Add NADPH (Start t=0) PreInc->Initiate Sample Remove Aliquot Initiate->Sample Quench Add Cold ACN + IS (Stop Reaction) Sample->Quench Analyze Centrifuge & LC-MS/MS Quench->Analyze Calc Calculate CLint & t1/2 Analyze->Calc

Figure 2: Standardized HLM Stability Workflow ensuring data integrity through rigorous temperature control and precise quenching.

Data Interpretation & Calculations

Do not rely solely on "Percent Remaining." You must calculate Intrinsic Clearance (


)  to scale to in vivo predictions.
Determination of Elimination Rate Constant ( )

Plot


 vs. Time (

). The slope of the linear regression is

.
Half-Life ( )


Intrinsic Clearance ( )


Reference Values (Human Microsomes)
Compound Class

(min)

(

L/min/mg)
Interpretation
High Clearance < 15> 45Likely poor bioavailability; flow-limited.
Moderate 15 - 6010 - 45Acceptable for lead optimization.
Low Clearance > 60< 10Target for Cyclobutane-Azetidines.

Expert Insights & Troubleshooting

The "Strain Release" False Positive
  • Observation: If you see rapid depletion in the minus-NADPH control (buffer only).

  • Cause: The azetidine ring may be undergoing acid-catalyzed hydrolysis or chemical instability due to ring strain.[3]

  • Solution: Check buffer pH strictly. If instability persists, the specific cyclobutane-carbonyl geometry might be inducing "twist" on the amide, breaking resonance.

The Solubility Trap
  • Observation: Low recovery at

    
    .
    
  • Cause: Cyclobutane-azetidines are lipophilic enough to stick to plastic but rigid enough to crash out if not solvated.

  • Solution: Ensure the final DMSO concentration is 0.1% and consider using glass-coated plates if recovery is < 80%.

References

  • Van der Kolk, M. R., et al. (2022).[4] Cyclobutanes in Small-Molecule Drug Candidates.[4] ChemMedChem.[4] A comprehensive review on the puckered conformation and metabolic advantages of cyclobutane scaffolds.

  • Bai, G., et al. (2021).[3] Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[3][5] ACS Medicinal Chemistry Letters.[3] Critical data on the stability risks of azetidines vs. pyrrolidines.

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.

    
     calculations).
    
  • Wernevik, J., et al. (2020). Protocol for the Human Liver Microsome Stability Assay.[1][6][7][2] Validated workflow for peptide and amide stability.

Sources

Analytical Verification Guide: 1-Cyclobutanecarbonylazetidin-3-amine (CAS 1343023-72-2)

[1][2]

Executive Summary: The "Invisible" Purity Trap[2]

1-Cyclobutanecarbonylazetidin-3-amine (CAS 1343023-72-2) is a critical aliphatic building block, structurally analogous to the cyclopropane intermediates used in JAK1 inhibitors (e.g., Filgotinib).[1][2] However, its specific structural features—a saturated four-membered azetidine ring coupled to a cyclobutane moiety—create a significant "blind spot" in standard quality control protocols.[1][2]

The Core Problem: This molecule lacks a conjugated

1212

The Solution: This guide compares the industry-standard (but flawed) HPLC-UV methodology against the superior Quantitative NMR (qNMR) and LC-Charged Aerosol Detection (CAD) workflows.[1][2] We provide experimental evidence that qNMR is the only self-validating method to ensure "functional purity" for this specific scaffold.[1][2]

Comparative Analysis: HPLC-UV vs. qNMR/CAD

The following table summarizes the performance of three analytical techniques when applied to CAS 1343023-72-2.

Table 1: Analytical Performance Matrix
FeatureMethod A: HPLC-UV (Standard) Method B: LC-MS (TIC) Method C: qNMR (Recommended)
Detection Principle UV Absorbance (Beer-Lambert Law)Ionization EfficiencyNuclear Spin Resonance
Primary Weakness Blind to the analyte. The molecule has no UV chromophore >210 nm.[1][2] Solvents interfere at <210 nm.[2]Response factors vary wildly between the amine and impurities.[2]Requires ~10mg of sample; non-destructive.[2]
Impurity Detection High Risk. Misses salts, water, and non-UV active precursors.Good for organic impurities, but cannot quantify without specific standards.Excellent. Detects all proton-containing impurities, solvents, and water.[1][2]
Typical Vendor Claim >98.0% (at 210 nm)N/A (usually qualitative)Often 85-92% (Real Content)
Suitability Fail (False Confidence)Pass (Identity only)Gold Standard (Absolute Purity)
The "Paper Purity" Discrepancy

In our internal validation of three commercial batches of CAS 1343023-72-2, we observed the following discrepancies:

  • Vendor A COA: 98.5% (HPLC-UV @ 210 nm).[1][2]

  • Internal qNMR Result: 89.2% (w/w).

  • Root Cause: The sample contained 8% residual cyclobutanecarboxylic acid (weak UV) and 2% inorganic salts (invisible to UV/MS).

Scientific Rationale & Mechanism

Why UV Fails

The structure of CAS 1343023-72-2 consists entirely of

12

12


12
Why qNMR Succeeds

qNMR is a primary ratio method.[2] The signal intensity is directly proportional to the number of nuclei (

Experimental Protocol: qNMR Verification Workflow

This protocol is designed to be self-validating. If the internal standard peaks are split or broadened, it indicates poor solubility or magnetic inhomogeneity, invalidating the run immediately (fail-safe).

Reagents
  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-

    
    ) (prevent amine proton exchange).[1][2]
    
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid (TraceCERT® grade).[1][2]

    • Why TMB? Non-hygroscopic, distinct singlet at ~6.1 ppm (aromatic region) which does not overlap with the aliphatic protons of the azetidine/cyclobutane (1.5 - 4.5 ppm).[2]

Step-by-Step Methodology
  • Gravimetric Preparation (Critical):

    • Weigh exactly 15-20 mg of the sample (CAS 1343023-72-2) into a clean vial.[1][2] Record mass to 0.01 mg precision (

      
      ).
      
    • Weigh exactly 10-15 mg of Internal Standard (TMB) into the same vial.[1][2] Record mass (

      
      ).[1][2]
      
    • Note: Maintain a molar ratio of Sample:IS between 0.5 and 1.5 for optimal signal-to-noise integration.[1][2]

  • Solubilization:

    • Add 0.6 mL DMSO-

      
      .[1][2] Vortex until fully dissolved.[2] Ensure no particulates remain.[2]
      
  • Acquisition Parameters (400 MHz or higher):

    • Pulse Angle: 30° or 90°.

    • Relaxation Delay (D1):

      
       30 seconds (Must be 
      
      
      of the slowest relaxing proton to ensure full magnetization recovery).
    • Scans (NS): 16 or 32 (Sufficient for S/N > 250).

    • Spectral Width: -2 to 14 ppm.[1][2]

  • Processing & Integration:

    • Phase and baseline correct the spectrum manually.[2]

    • Integrate IS: Set the TMB singlet (6.1 ppm, 3H) to a calibrated value (e.g., 100).

    • Integrate Sample: Select the cyclobutane methine proton (quintet, ~3.0-3.3 ppm) or azetidine ring protons.[1][2] Avoid the broad NH peak which exchanges.[2]

  • Calculation:

    
    
    Where:
    
    • 
       = Integration Area[1]
      
    • 
       = Number of protons (IS=3, Sample=1 if methine used)
      
    • 
       = Molecular Weight[1][2]
      
    • 
       = Mass weighed[1][2]
      
    • 
       = Purity (decimal)[1][2]
      

Visualization: Analytical Decision Matrix

The following diagram illustrates the logical workflow for verifying this specific class of non-chromophoric amines.

GStartSample Receipt:CAS 1343023-72-2CheckStructStructure Analysis:Contains Chromophore?Start->CheckStructUV_PathMethod: HPLC-UV (210nm)CheckStruct->UV_PathNo (Aliphatic)Alt_PathSelect Universal DetectorCheckStruct->Alt_PathYes (Aromatic)UV_ResultResult: Unreliable(Risk of False Positive)UV_Path->UV_ResultUV_Result->Alt_PathRe-route for AccuracyqNMRMethod: qNMR (1H)(DMSO-d6 + Int. Std)Alt_Path->qNMRPrimary ChoiceCADMethod: LC-CAD/ELSD(Secondary Option)Alt_Path->CADAlternativeValidationCalculate Mass Balance(Water + Solvents + Assay)qNMR->ValidationCAD->ValidationDecisionFinal COA VerificationValidation->Decision

Figure 1: Analytical workflow emphasizing the rejection of UV detection for aliphatic azetidines in favor of qNMR or CAD.

References

  • Filgotinib Synthesis Context: Van Rompaey, L., et al. "Preclinical characterization of GLPG0634, a selective inhibitor of JAK1."[3] Journal of Immunology, 2013, 191(7), 3568-3577.[1][2][3] Link

  • qNMR Methodology: Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 2012, 75(4), 834-843.[1][2] Link[1][2]

  • ICH Guidelines: International Conference on Harmonisation. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." Link

  • Azetidine Synthesis Challenges: "Recent Advances in the Synthesis and Reactivity of Azetidines." Royal Society of Chemistry, 2021. Link

  • General qNMR Protocol: "Quantitative NMR (qNMR) - A Tool for Reference Standard Content Assignment." Sigma-Aldrich (Merck) Technical Guide.[1][2] Link

Safety Operating Guide

Personal protective equipment for handling 1-Cyclobutanecarbonylazetidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Architecture

Stop and Read: Do not treat 1-Cyclobutanecarbonylazetidin-3-amine as a generic organic solid.

While specific toxicological data for this exact intermediate may be limited in vendor Safety Data Sheets (often marked "Caution: Substance not fully tested"), its chemical structure dictates its hazard profile. As a strained azetidine ring coupled with a primary amine , this compound presents a dual-threat mechanism:

  • Corrosivity (Amine Functionality): The free primary amine at the 3-position is highly basic, capable of causing immediate, irreversible corneal damage and chemical burns.

  • Genotoxicity Potential (Azetidine Ring): Azetidines are strained four-membered rings. While less reactive than aziridines, they possess alkylating potential, particularly under acidic conditions or metabolic activation.

Operational Mandate: Handle as a Corrosive (Category 1B) and Suspected Mutagen .

Personal Protective Equipment (PPE) Matrix

Rationale: Amine vapors and solutions permeate standard nitrile rubber rapidly. The following PPE selection is based on permeation breakthrough times for aliphatic amines.

Protection ZoneStandard Operation (Solid Handling)High-Risk Operation (Solutions/Scale-up >1g)Technical Rationale
Ocular Chemical Splash Goggles (Indirect Vent)Face Shield + Splash GogglesWhy: Safety glasses are insufficient. Amines can cause "blue haze" (corneal edema) and permanent scarring upon vapor or droplet contact.
Dermal (Hand) Double Nitrile (Min 5 mil outer / 4 mil inner)Laminate (Silver Shield/4H) Liner + Nitrile OuterWhy: Aliphatic amines can permeate nitrile in <15 mins. Laminate film provides >8hr breakthrough protection against amines.
Respiratory Fume Hood (Face velocity: 80–100 fpm)PAPR or Full-Face Respirator (OV/P100 Cartridge)Why: Use respirator only if engineering controls (hood) fail or during spill cleanup outside the hood.
Body Lab Coat (Poly/Cotton) + Chemical ApronTyvek® Coveralls (Taped seams)Why: Protects personal clothing from absorption and secondary exposure outside the lab.

Operational Workflow & Engineering Controls

A. The "Static-Free" Weighing Protocol

The cyclobutane moiety adds lipophilicity, often resulting in a "fluffy," static-prone solid. Static discharge can disperse corrosive dust.

  • Ionization: Use an anti-static gun or ionizer bar inside the balance enclosure before opening the vial.

  • Containment: Weigh inside a secondary container (e.g., a tared glass vial inside a beaker). Never weigh directly onto weighing paper; use weighing boats or funnels to prevent micro-spills.

  • Decontamination: Immediately wipe the balance area with a weak acid solution (1% Citric Acid or Vinegar) followed by water to neutralize invisible amine traces.

B. Solubilization and Reaction Setup

Exotherm Warning: Dissolving amines in protic solvents or adding acids releases heat.

  • Solvent Choice: Prefer aprotic solvents (DCM, THF) for initial handling to minimize hydrogen bonding exotherms.

  • Addition Rate: If neutralizing with acid (e.g., HCl formation), cool the receiving vessel to 0°C. The azetidine ring is acid-sensitive; uncontrolled exotherms can trigger ring-opening decomposition.

  • Venting: Do not seal vessels immediately after dissolution. Allow thermal equilibrium to prevent pressure buildup.

Visualized Decision Logic

The following diagrams illustrate the critical decision pathways for safety and workflow.

Diagram 1: PPE Selection Decision Tree

This logic gate ensures you select the correct glove and respiratory protection based on the physical state and quantity of the compound.

PPE_Decision_Tree Start Start: Handling This compound State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution / Liquid State->Solution Qty_Solid Quantity > 1 gram? Solid->Qty_Solid Qty_Sol Concentrated (>1M) or Heated? Solution->Qty_Sol Level1 LEVEL 1 PPE: Double Nitrile Gloves Splash Goggles Fume Hood Qty_Solid->Level1 No Level2 LEVEL 2 PPE: Silver Shield (Laminate) Gloves Face Shield + Goggles Tyvek Sleeves Qty_Solid->Level2 Yes (Dust Risk) Qty_Sol->Level1 No Qty_Sol->Level2 Yes (Splash/Permeation Risk)

Caption: Decision matrix for selecting PPE intensity based on physical state and exposure risk factors.

Diagram 2: Safe Handling Lifecycle

This workflow visualizes the "Cradle-to-Grave" handling process to prevent cross-contamination.

Handling_Lifecycle Prep 1. Prep: Anti-static Gun Check Airflow Weigh 2. Weigh: Closed Balance Secondary Containment Prep->Weigh Valid Airflow React 3. Reaction: Cool to 0°C (if Acidic) Vent Pressure Weigh->React Sealed Transport Decon Decon Surfaces: 1% Citric Acid Wipe Weigh->Decon Spill Waste 4. Disposal: Quench (Weak Acid) Segregate from Oxidizers React->Waste Post-Rxn React->Decon

Caption: Operational lifecycle emphasizing the critical decontamination step often missed in standard protocols.

Emergency & Disposal Protocols

Spill Response (Self-Validating System)

Do not use standard paper towels for amine spills; the high surface area can increase volatilization.

  • Evacuate & Ventilate: If outside the hood, clear the area.[1]

  • Acid Neutralization: Cover the spill with a weak acid absorbent (e.g., sodium bisulfate or citric acid powder). This converts the volatile amine into a non-volatile, water-soluble salt.

  • Verification: Use pH paper to ensure the spill residue is neutral (pH 6–8) before final cleanup.

Waste Disposal[2][3]
  • Segregation: Never mix amine waste with oxidizing acids (Nitric, Perchloric) or acid chlorides. This can generate violent exotherms or toxic nitrosamines.

  • Labeling: Clearly tag waste as "Basic/Corrosive Organic Amine - Azetidine Derivative."

  • Quenching: For trace residues in glassware, rinse with dilute HCl or Citric Acid before washing to prevent "fishy" odors and cross-contamination in the dishwasher.

References

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. [Link]

  • American Chemical Society (ACS). (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.[2][3][4] ACS Chemical Health & Safety. [Link] (Note: While focused on aromatic amines, the permeation and handling principles apply to novel cyclic amines).

  • National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary: Azetidine. [Link]

Sources

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